molecular formula C10H9BrN2S B1662380 NS19504

NS19504

Numéro de catalogue: B1662380
Poids moléculaire: 269.16 g/mol
Clé InChI: HGWLTZOMQZIUBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-Bromobenzyl)-1,3-thiazol-2-amine ( 327062-46-4) is a bromobenzyl-substituted thiazole derivative of high interest in medicinal chemistry and drug discovery research. This compound features a 1,3-thiazole core, a privileged structure in pharmacology, substituted with a 2-amino group and a 4-bromobenzyl moiety at the 5-position. It has a molecular formula of C 10 H 9 BrN 2 S and a molecular weight of 269.16 g/mol . The thiazole scaffold is a key building block for developing novel therapeutic agents, with known derivatives exhibiting a wide spectrum of biological activities . Scientific literature on closely related 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrates significant and promising in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, such compounds have shown potent anticancer activity against human breast adenocarcinoma cell lines (MCF7), with efficacy comparable to standard chemotherapeutic agents . The presence of the bromo-aromatic group is a critical structural feature that can enhance binding affinity to biological targets and improve metabolic stability . Researchers value this compound as a versatile chemical intermediate for synthesizing more complex molecules, such as acetamide derivatives, for further biological evaluation . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWLTZOMQZIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of NS19504: A Positive Modulator of BK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS19504 is a small-molecule positive modulator of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on BK channel activity, its pharmacological profile, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of BK channel modulators for therapeutic applications.

Core Mechanism of Action: Positive Allosteric Modulation of BK Channels

This compound functions as a potent activator of BK channels.[3][4][5] Its primary mechanism involves a direct interaction with the channel, leading to an increase in its open probability. This positive modulation results in an enhanced potassium (K+) efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.

The activation of BK channels by this compound is concentration-dependent.[6] Electrophysiological studies have demonstrated that this compound causes a significant leftward shift in the voltage activation curve of BK channels.[1][2] Specifically, at a concentration of 10 µM, this compound shifts the voltage activation curve by approximately -60 mV, meaning the channels activate at more hyperpolarized membrane potentials.[1][2]

Signaling Pathway of this compound Action

NS19504_Mechanism cluster_membrane Cell Membrane This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Positive Modulation K_ion K+ BK_Channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization BK_Channel->Hyperpolarization Increased K⁺ Conductance Ca_ion Ca²⁺ Ca_ion->BK_Channel Activation Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of this compound action on the BK channel.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through various in vitro assays. The key quantitative parameters are summarized in the table below.

ParameterValueCell System/AssayReference
EC₅₀ 11.0 ± 1.4 µMTl⁺-flux assay in HEK293 cells expressing hBK channels[1][2]
Voltage Activation Shift (ΔV₅₀) -60 mV (at 10 µM)Whole-cell patch-clamp in HEK293 cells expressing hBK channels[1][2]
Whole-Cell Current Increase 127% of control (at 0.32 µM)Whole-cell patch-clamp in guinea pig bladder smooth muscle cells[3]
194% of control (at 1.0 µM)[3]
258% of control (at 3.2 µM)[3]
561% of control (at 10 µM)[3]

Selectivity Profile

This compound exhibits a favorable selectivity profile for BK channels.[4] It has been screened against a panel of 68 other receptors and ion channels, showing minimal off-target effects.[6] Functional tests have confirmed its limited activity on other potassium channels such as intermediate-conductance (IK) and small-conductance (SK) Ca²⁺-activated potassium channels, as well as on voltage-gated sodium (Nav) and calcium (Cav) channels.[6]

Experimental Protocols

The mechanism of action of this compound has been elucidated using a combination of high-throughput screening and detailed electrophysiological techniques.

High-Throughput Screening (HTS)
  • Assay Type: Fluorometric imaging plate reader (FLIPR)-based thallium (Tl⁺) flux assay.[1][2]

  • Principle: BK channel activation allows for the influx of Tl⁺, a surrogate for K⁺, into the cell. A Tl⁺-sensitive fluorescent dye is used to detect this influx, resulting in an increase in fluorescence intensity.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK (hBK) channel.[1][2]

  • Workflow:

HTS_Workflow cluster_workflow HTS Workflow Cell_Plating Plate HEK293-hBK cells Dye_Loading Load with Tl⁺-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Tl_Addition Add Tl⁺ solution Compound_Addition->Tl_Addition Fluorescence_Reading Measure fluorescence (FLIPR) Tl_Addition->Fluorescence_Reading Data_Analysis Analyze data (EC₅₀ determination) Fluorescence_Reading->Data_Analysis

References

NS19504: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS19504 is a small molecule activator of the large-conductance Ca²⁺-activated potassium (BK) channel, identified through high-throughput screening.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a plausible chemical synthesis route for this compound. Detailed experimental protocols for its biological characterization are presented, alongside structured quantitative data and visualizations of key pathways and workflows to support further research and development in the field of BK channel modulation.

Discovery of this compound

This compound, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, was identified as a novel positive modulator of BK channels through a high-throughput fluorometric imaging plate reader (FLIPR)-based screening assay.[1][3][4] This initial screen was designed to identify compounds that enhance BK channel activity, a promising therapeutic target for conditions such as urinary bladder disorders.[1][2][3] The discovery was made by scientists at NeuroSearch.[1]

Mechanism of Action and Pharmacological Profile

This compound acts as a positive modulator of BK channels.[1] Electrophysiological studies have demonstrated that it activates both heterologously expressed human BK (hBK) channels in HEK293 cells and native BK channels in guinea pig urinary bladder smooth muscle cells.[1]

The key mechanistic features of this compound include:

  • Activation of BK Channels: this compound activates BK channels in a concentration-dependent manner, with an EC₅₀ value of 11.0 ± 1.4 µM as determined by a fluorometric assay.[1][3]

  • Modulation of Voltage-Dependence: The compound causes a significant leftward shift in the voltage activation curve of BK channels. At a concentration of 10 µM, this compound shifts the voltage activation curve by approximately 60 mV, meaning the channels open at more hyperpolarized membrane potentials.[1]

  • Effect on Smooth Muscle Contraction: In isolated guinea pig urinary bladder strips, this compound (1 µM) effectively reduces spontaneous phasic contractions. This effect is inhibited by the specific BK channel blocker iberiotoxin, confirming its mechanism of action. Notably, this compound has a minimal effect on nerve-evoked contractions and no effect on contractions induced by high potassium concentrations, suggesting a degree of selectivity for modulating spontaneous activity over normal physiological responses.[1]

Quantitative Pharmacological Data
ParameterValueCell/Tissue TypeAssay TypeReference
EC₅₀ 11.0 ± 1.4 µMHEK293 cells expressing hBKFluorometric Imaging Plate Reader (FLIPR)[1][3]
Voltage Activation Shift -60 mV at 10 µMHEK293 cells expressing hBKWhole-cell & Inside-out Patch-clamp[1]
Effect on Spontaneous Contractions Reduction at 1 µMGuinea pig urinary bladder stripsIsometric Tension Recording[1]

Experimental Protocols

High-Throughput Screening (FLIPR-based Assay)

The discovery of this compound was facilitated by a high-throughput screening campaign using a FLIPR-based assay to identify BK channel activators.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel α-subunit.

  • Assay Principle: The assay is based on the influx of a surrogate ion (e.g., Tl⁺) through open BK channels, which leads to a change in fluorescence of a specific intracellular dye.

  • Protocol Outline:

    • HEK293-hBK cells are plated in 384-well plates.

    • Cells are loaded with a thallium-sensitive fluorescent dye.

    • A baseline fluorescence is established.

    • Test compounds (including this compound) are added to the wells.

    • A stimulus to open the BK channels (e.g., a depolarizing concentration of K⁺ and a specific concentration of Ca²⁺) along with Tl⁺ is added.

    • The change in fluorescence intensity over time is measured using a FLIPR instrument. An increase in fluorescence indicates BK channel activation.

FLIPR_Workflow A Plate HEK293-hBK cells B Load with Tl+-sensitive dye A->B C Add Test Compound (this compound) B->C D Add Stimulus (K+, Ca2+, Tl+) C->D E Measure Fluorescence (FLIPR) D->E F Data Analysis: Identify Activators E->F

FLIPR-based high-throughput screening workflow for BK channel activators.
Electrophysiology (Patch-Clamp)

Further characterization of this compound's effect on BK channels was performed using manual and automated patch-clamp electrophysiology.

  • Cell Preparations:

    • HEK293 cells stably expressing hBK channels.

    • Freshly isolated smooth muscle cells from guinea pig urinary bladder.

  • Recording Configurations:

    • Whole-cell: To measure the overall current through all BK channels in a single cell.

    • Inside-out: To study the direct effect of this compound on the intracellular face of the BK channel.

  • Key Experimental Steps (Whole-Cell):

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to gain electrical access to the cell's interior.

    • The cell is held at a specific holding potential (e.g., -80 mV).

    • Voltage steps or ramps are applied to elicit BK channel currents.

    • This compound is applied to the bath solution at various concentrations.

    • The resulting changes in current amplitude and voltage-dependence of activation are recorded and analyzed.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Isolate Cells (HEK293-hBK or Smooth Muscle) B Establish Whole-Cell Configuration A->B C Apply Voltage Protocol B->C D Record Baseline BK Current C->D E Apply this compound D->E F Record Modulated BK Current E->F G Analyze Current-Voltage Relationship F->G H Determine Shift in Voltage Activation G->H

Workflow for whole-cell patch-clamp electrophysiology experiments.
Isolated Tissue Contractility Studies

The physiological effect of this compound on smooth muscle function was assessed using isolated urinary bladder strips.

  • Tissue Preparation: Urinary bladders are dissected from guinea pigs, and longitudinal smooth muscle strips are prepared.

  • Experimental Setup: The tissue strips are mounted in organ baths containing physiological salt solution, maintained at 37°C, and bubbled with carbogen (95% O₂, 5% CO₂). Changes in muscle tension are recorded using isometric force transducers.

  • Protocol:

    • Tissue strips are equilibrated under a resting tension.

    • Spontaneous phasic contractions are recorded.

    • This compound is added cumulatively to the organ bath.

    • The concentration-dependent effect on the amplitude and frequency of spontaneous contractions is measured.

    • In separate experiments, the effect of this compound on contractions evoked by electrical field stimulation or high KCl is determined.

Chemical Synthesis of this compound

A likely synthetic pathway for this compound would involve the reaction of a suitable 3-halo-1-(4-bromophenyl)propan-2-one with thiourea.

Proposed Synthetic Route
  • Preparation of 1-bromo-3-(4-bromophenyl)propan-2-one (Intermediate 2): This α-haloketone intermediate can be synthesized from 4-bromophenylacetic acid (Intermediate 1). The acid would first be converted to its acid chloride, followed by reaction with diazomethane and then HBr. A safer alternative would be reaction of the acid chloride with a suitable C1-synthon followed by bromination.

  • Hantzsch Thiazole Synthesis of this compound (Final Product): The α-haloketone (Intermediate 2) is then reacted with thiourea in a suitable solvent, such as ethanol, to yield 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine (this compound) via cyclocondensation.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis (Hantzsch Reaction) A 4-Bromophenylacetic acid B Activation & Halogenation A->B C 1-bromo-3-(4-bromophenyl)propan-2-one B->C E Cyclocondensation C->E D Thiourea D->E F This compound (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine) E->F

Proposed synthetic workflow for this compound.

Signaling Pathway

This compound modulates cellular function by directly activating BK channels, which are key regulators of membrane potential and intracellular Ca²⁺ levels.

Signaling_Pathway This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Membrane_Hyperpolarization Membrane Hyperpolarization Ca_Influx Voltage-gated Ca2+ Channel Inactivation Membrane_Hyperpolarization->Ca_Influx Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle_Relaxation K_efflux->Membrane_Hyperpolarization

Signaling pathway of this compound-mediated BK channel activation.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BK channels. Its discovery through high-throughput screening and subsequent characterization have provided significant insights into its mechanism of action as a potent and selective BK channel activator. While a specific published synthesis protocol remains to be fully detailed, a plausible synthetic route via the Hantzsch thiazole synthesis provides a strong basis for its chemical preparation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of ion channel pharmacology and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties and In Vitro Pharmacology of NS19504

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols related to the BK channel activator, NS19504. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this small molecule for research purposes.

Core Physicochemical Properties

This compound, identified as 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a small molecule positive modulator of the large-conductance Ca²⁺-activated potassium (BK) channels.[1][2] Its favorable physicochemical properties, including a low molecular weight and the absence of an acidic group, distinguish it from many other BK channel modulators and make it an interesting lead compound for further investigation.[3]

All available quantitative data for this compound are summarized in the table below for clear reference and comparison.

PropertyValueReference(s)
IUPAC Name 5-[(4-Bromophenyl)methyl]-2-thiazolamine
Chemical Formula C₁₀H₉BrN₂S[4][5][6]
Molecular Weight 269.16 g/mol [4][5][6]
CAS Number 327062-46-4[4][6]
Appearance Light yellow to yellow solid[4]
Purity ≥99% (by HPLC)
Solubility DMSO: 100 - 249 mg/mLEthanol: 26.92 mg/mL (100 mM)Water: 0.02 mg/mL[2][4]
Calculated logD (pH 7.4) 2.5[2]
Polar Surface Area 67.2 Ų[2]
Melting Point Not available
Boiling Point Not available
pKa Not available

Mechanism of Action and Signaling Pathway

This compound functions as a positive modulator of BK channels (also known as KCa1.1 or MaxiK).[2] These channels are unique in that they are activated by both intracellular calcium (Ca²⁺) and membrane depolarization.[2] By binding to the channel, this compound increases its open probability, effectively lowering the threshold for activation.[2][7] This leads to an increased efflux of potassium (K⁺) ions from the cell, resulting in hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization leads to relaxation and a reduction in spontaneous contractions.[1][2] this compound activates the BK channel with an EC₅₀ value of 11.0 ± 1.4 µM.[1][2][7]

NS19504_MoA cluster_cell Cell Membrane This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Activates K_efflux K+ Efflux ↑ BK_channel->K_efflux Increased Open Probability Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Causes

Mechanism of action of this compound on smooth muscle cells.

Experimental Protocols and Workflows

The pharmacological profile of this compound was established through a series of key experiments, from initial high-throughput screening to detailed electrophysiological and tissue-based functional assays.

High-Throughput Screening (FLIPR Assay)

This compound was identified from a high-throughput screen using a thallium (Tl⁺) flux-based Fluorometric Imaging Plate Reader (FLIPR) assay.[2] This assay indirectly measures potassium channel activity by detecting the influx of Tl⁺, a surrogate for K⁺, into cells using a Tl⁺-sensitive fluorescent dye.

FLIPR_Workflow start Start: Plate HEK293 cells stably expressing hBK channels load_dye Load cells with Tl+-sensitive fluorescent dye (e.g., BTC-AM) start->load_dye 1. Cell Culture add_compound Add test compounds (including this compound) load_dye->add_compound 2. Dye Loading stimulate Add stimulus buffer containing Tl+ and a Ca2+ ionophore (A23187) add_compound->stimulate 3. Compound Incubation read_plate Measure fluorescence kinetics using FLIPR instrument stimulate->read_plate 4. Stimulation & Reading analyze Analyze data: Increased fluorescence indicates channel activation read_plate->analyze 5. Data Acquisition end End: Identify positive modulators analyze->end 6. Hit Identification

Workflow for the FLIPR-based high-throughput screening assay.

Detailed Methodology:

  • Cell Plating: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK (hBK) channel are seeded into 96- or 384-well microplates and cultured overnight.[2][8]

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., Fluo-4 AM or a proprietary FLIPR Potassium Assay Kit dye) for approximately 60-90 minutes at 37°C.[9][10]

  • Compound Addition: After dye loading, test compounds, including this compound dissolved in an appropriate vehicle (e.g., DMSO), are added to the wells and incubated for a defined period (e.g., 20-30 minutes).[9][11]

  • Stimulation and Measurement: The plate is placed in a FLIPR instrument. A stimulus buffer containing Tl⁺ and a Ca²⁺ ionophore (e.g., A23187) is added to the wells to activate the BK channels.[2]

  • Data Analysis: The fluorescence intensity is measured kinetically before and after the addition of the stimulus. An increase in fluorescence indicates Tl⁺ influx through activated BK channels. The response is normalized to controls to determine the activity of the test compounds.[9][12]

Electrophysiological Characterization (Patch-Clamp)

The activity of this compound was validated and characterized using whole-cell patch-clamp electrophysiology on both HEK293 cells expressing hBK channels and freshly isolated native guinea pig bladder smooth muscle cells.[2][7] This technique allows for the direct measurement of ion channel currents.

Patch_Clamp_Workflow start Start: Prepare cell culture (HEK293-hBK or isolated myocytes) pipette Pull glass micropipette (3-7 MΩ) and fill with intracellular solution start->pipette 1. Preparation seal Approach cell and form a giga-ohm seal (GΩ seal) pipette->seal 2. Sealing rupture Rupture cell membrane to achieve whole-cell configuration seal->rupture 3. Go Whole-Cell record_base Record baseline BK currents using a voltage-ramp protocol (-100 mV to +50 mV) rupture->record_base 4. Baseline Recording apply_this compound Perfuse bath with this compound at various concentrations record_base->apply_this compound 5. Drug Application record_drug Record BK currents in the presence of this compound apply_this compound->record_drug 6. Drug Effect Recording analyze Analyze current increase and shift in voltage-activation curve record_drug->analyze 7. Data Analysis end End: Characterize modulator effect analyze->end

Workflow for whole-cell patch-clamp electrophysiology.

Detailed Methodology:

  • Cell Preparation: HEK293 cells expressing hBK or freshly isolated smooth muscle cells are plated on coverslips.[2]

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3–7 MΩ when filled with an intracellular solution.[13]

  • Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular (bath) solution.

  • Whole-Cell Configuration: A micropipette is used to form a high-resistance (GΩ) seal with the cell membrane. The membrane patch is then ruptured by applying gentle suction to allow electrical access to the cell's interior.[13][14]

  • Data Acquisition: Membrane currents are recorded using an amplifier. To study BK channels, a voltage-ramp protocol (e.g., 200 ms ramps from -100 mV to +50 mV from a holding potential of -50 mV) is applied to the cell.[2]

  • Compound Application: Baseline currents are recorded, after which this compound is applied to the bath via the perfusion system at increasing concentrations.

  • Data Analysis: The increase in outward current at a given voltage (e.g., +50 mV) is measured to determine the concentration-response relationship. The voltage at which half-maximal activation occurs (V₅₀) is calculated to determine the leftward shift in the voltage-activation curve caused by this compound.[2][7] For example, 10 µM this compound was found to shift the voltage activation curve by 60 mV to the left.[2][7]

Isolated Tissue Functional Assay (Organ Bath)

The physiological effect of this compound on smooth muscle contractility was assessed using isolated guinea pig urinary bladder strips mounted in an organ bath.[2] This ex vivo technique measures the force of muscle contractions in response to pharmacological agents.

Organ_Bath_Workflow start Start: Isolate guinea pig urinary bladder prepare_strips Dissect bladder into longitudinal smooth muscle strips start->prepare_strips 1. Dissection mount Mount strips in organ bath containing Krebs-Henseleit solution (37°C, 95% O₂/5% CO₂) prepare_strips->mount 2. Mounting equilibrate Apply resting tension (e.g., 1 g) and allow to equilibrate mount->equilibrate 3. Equilibration record_spc Record spontaneous phasic contractions (SPCs) equilibrate->record_spc 4. Baseline Recording add_this compound Add this compound (1 µM) to the bath record_spc->add_this compound 5. Drug Application record_effect Record changes in amplitude, frequency, and force of SPCs add_this compound->record_effect 6. Effect Recording add_blocker Optional: Add BK channel blocker (e.g., Iberiotoxin) to confirm mechanism record_effect->add_blocker 7. Confirmation end End: Quantify effect on contractility add_blocker->end

Workflow for isolated tissue organ bath experiments.

Detailed Methodology:

  • Tissue Preparation: Guinea pigs are euthanized, and the urinary bladders are excised and placed in cold Krebs-Henseleit solution.[15][16] The bladder is opened, the urothelium is removed, and longitudinal strips of the detrusor smooth muscle are prepared.[2][15]

  • Mounting: The muscle strips are mounted vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[16][17][18] One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.

  • Equilibration: A resting tension of approximately 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, during which spontaneous phasic contractions typically develop.[2][18]

  • Compound Testing: After a stable baseline of spontaneous contractions is established, this compound is added cumulatively to the bath. The amplitude, frequency, and integral of the contractions are measured before and after drug addition.[2]

  • Mechanism Confirmation: To confirm that the relaxing effect is mediated by BK channels, the experiment can be repeated in the presence of a selective BK channel blocker, such as iberiotoxin. A significant inhibition of the this compound-induced relaxation by the blocker confirms its mechanism of action.[2] this compound (1 µM) was shown to reduce spontaneous contractions, an effect that was significantly inhibited by iberiotoxin.[1][2]

References

NS19504: A Selective BK Channel Opener for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

NS19504 is a small molecule compound identified as a potent and selective positive modulator of the large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] Its ability to activate BK channels leads to membrane hyperpolarization, making it a valuable tool for investigating the physiological roles of these channels and a potential therapeutic agent for conditions associated with cellular hyperexcitability, such as overactive bladder.[1][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

This compound, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, directly activates BK channels, causing an increase in potassium ion (K+) efflux.[1][4] This outward K+ current hyperpolarizes the cell membrane, making it less excitable. The activation of BK channels by this compound is concentration-dependent and results in a significant leftward shift in the voltage activation curve of the channel.[1][2] This means that at a given intracellular calcium concentration, the channel is more likely to be open at more negative membrane potentials in the presence of this compound.

The compound has a molecular weight of 269.16 g/mol and is characterized by good physicochemical properties.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on electrophysiological and functional studies.

Table 1: Potency of this compound

ParameterValueCell Type/AssayReference
EC5011.0 ± 1.4 µMHigh-throughput fluorometric imaging plate reader-based screening assay[1][5]

Table 2: Electrophysiological Effects of this compound on hBK Channels in HEK293 Cells

ConcentrationEffectExperimental ConditionReference
0.3 µMDistinct activationWhole-cell and inside-out patch-clamp[1][2]
10 µM~60 mV leftward shift in the voltage activation curveInside-out patch-clamp, 0.3 µM free intracellular Ca2+[1][2]

Table 3: Concentration-Dependent Effect of this compound on Whole-Cell Currents in Guinea Pig Bladder Smooth Muscle Cells

ConcentrationIncrease in Current Response (% of control)Reference
0.32 µM127 ± 7%[1][5]
1.0 µM194 ± 16%[5]
3.2 µM258 ± 24%[5]
10 µM561 ± 114%[5]

Selectivity Profile

This compound exhibits a favorable selectivity profile for BK channels. In a screen of 68 different receptors and ion channels, significant effects (>50% inhibition at 10 µM) were only observed against the norepinephrine transporter (SLC6A2; 74% inhibition), the dopamine transporter (SLC6A3; 75% inhibition), and the sigma non-opioid intracellular receptor 1 (σ1R; 59% inhibition).[1] Notably, this compound showed no significant activity on other ion channels such as L- and N-type Ca2+ channels, Nav, KATP, and hERG channels.[1][4]

Signaling Pathway and Physiological Effects

The primary signaling pathway initiated by this compound is the direct modulation of the BK channel, leading to a cascade of physiological events.

This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Activates K_Efflux ↑ K+ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Smooth Muscle Relaxation (e.g., Bladder) Reduced_Excitability->Muscle_Relaxation

Caption: Signaling pathway of this compound action.

In tissues like the urinary bladder smooth muscle, the activation of BK channels by this compound leads to hyperpolarization, which in turn reduces spontaneous phasic contractions.[1][2] This effect is sensitive to BK channel blockers like iberiotoxin and paxilline, confirming the on-target action of this compound.[1]

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Patch-Clamp Electrophysiology on HEK293 Cells Expressing hBK Channels

This protocol is used to measure the direct effects of this compound on human BK channels.

Cell Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing hBK channels are cultured to approximately 75% confluency.

  • Cells are washed with phosphate-buffered saline (PBS) and harvested using a gentle cell dissociation reagent (e.g., TrypLE Express).

  • The harvested cells are transferred to petri dishes containing coverslips for patch-clamp recording.

Recording Solutions:

  • Internal (Pipette) Solution: Contains a physiological concentration of K+ and a buffered free Ca2+ concentration (e.g., 0.3 µM).

  • External (Bath) Solution: Contains a physiological K+ gradient (e.g., 4 mM K+).

Recording Procedure (Inside-Out Configuration):

  • Coverslips with adherent cells are transferred to a recording chamber and continuously superfused with the external solution.

  • Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

  • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

  • The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).

  • The membrane potential is held at a holding potential (e.g., -90 mV).

  • Currents are elicited by applying voltage ramps (e.g., from -120 mV to +80 mV) or voltage steps.

  • Control currents are recorded before the application of this compound.

  • This compound is applied to the bath solution (intracellular side of the membrane patch) at various concentrations.

  • Changes in current-voltage (I-V) relationships and the voltage activation curve are measured.

Experimental Workflow Diagram

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Culture Culture HEK293-hBK cells Harvest Harvest cells Culture->Harvest Plate Plate on coverslips Harvest->Plate Seal Form GΩ seal Plate->Seal Excise Excise patch (Inside-out) Seal->Excise Record_Control Record control currents Excise->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound IV_Curve Generate I-V curves Record_Control->IV_Curve Record_Treatment Record treatment currents Apply_this compound->Record_Treatment Washout Washout Record_Treatment->Washout Record_Treatment->IV_Curve Concentration_Response Plot concentration-response curve Record_Treatment->Concentration_Response Washout->IV_Curve Activation_Curve Determine voltage activation shift IV_Curve->Activation_Curve

Caption: Workflow for patch-clamp analysis of this compound.

Whole-Cell Patch-Clamp on Guinea Pig Bladder Smooth Muscle Cells

This protocol assesses the effect of this compound on native BK channels.

Cell Isolation:

  • Urinary bladders are dissected from guinea pigs.

  • The bladder tissue is minced and enzymatically digested to isolate individual smooth muscle cells.

Recording Procedure:

  • Isolated cells are allowed to adhere to the bottom of a recording chamber.

  • The whole-cell configuration of the patch-clamp technique is established by rupturing the cell membrane after forming a GΩ seal.

  • The intracellular solution contains a defined free Ca2+ concentration (e.g., 300 nM).

  • Currents are elicited by voltage ramps (e.g., -100 mV to +50 mV from a holding potential of -50 mV).

  • This compound is applied extracellularly at different concentrations, and the potentiation of the whole-cell current is measured.

Conclusion

This compound is a valuable pharmacological tool for studying the function of BK channels. Its selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and ex vivo studies. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate BK channel physiology and its therapeutic potential.

References

The Role of NS19504 in Smooth Muscle Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS19504 is a novel small-molecule activator of the large-conductance Ca²⁺-activated potassium (BK, KCa1.1) channel. This technical guide provides an in-depth analysis of the role of this compound in smooth muscle physiology, with a primary focus on its well-documented effects on urinary bladder smooth muscle. The guide summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through diagrams. While current research has concentrated on urological applications, the widespread expression and physiological importance of BK channels in various smooth muscle tissues, including vascular, airway, and gastrointestinal, suggest a broader therapeutic potential for selective BK channel activators like this compound.

Introduction: The Significance of BK Channels in Smooth Muscle Tone

Smooth muscle contraction and relaxation are fundamental physiological processes that regulate the function of numerous organ systems, including the urinary, cardiovascular, respiratory, and gastrointestinal tracts. The tone of smooth muscle is intricately regulated by the membrane potential of the smooth muscle cells. Hyperpolarization of the cell membrane leads to the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺ concentration, and subsequent muscle relaxation.

Large-conductance Ca²⁺-activated potassium (BK) channels are key regulators of smooth muscle membrane potential.[1] These channels are dual-activated by both intracellular Ca²⁺ and membrane depolarization.[2] An increase in intracellular Ca²⁺ or membrane depolarization opens BK channels, leading to an efflux of K⁺ ions, which hyperpolarizes the cell membrane. This creates a negative feedback loop that limits Ca²⁺ influx and promotes relaxation, thereby playing a crucial role in regulating the tone of vascular, uterine, gastrointestinal, airway, and bladder smooth muscle.[1]

This compound has been identified as a positive modulator of BK channels, offering a valuable pharmacological tool for investigating the physiological roles of these channels and exploring their therapeutic potential in disorders characterized by smooth muscle dysfunction.[2]

Mechanism of Action of this compound

This compound acts as a positive modulator of BK channels. Its primary mechanism involves shifting the voltage-activation curve of the BK channel to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular Ca²⁺ concentration.[2]

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

NS19504_Mechanism_of_Action This compound This compound BK_channel BK Channel (KCa1.1) on Smooth Muscle Cell This compound->BK_channel Activates K_efflux ↑ K⁺ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channels Hyperpolarization->VGCC Inhibits Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Intra_Ca ↓ Intracellular [Ca²⁺] Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation

Caption: this compound signaling pathway in smooth muscle cells.

Quantitative Data: Effects of this compound

The following tables summarize the quantitative effects of this compound on BK channels and smooth muscle contractility based on published data.

Table 1: Electrophysiological Effects of this compound on BK Channels
ParameterValueCell TypeCommentsReference
EC₅₀ 11.0 ± 1.4 µMHEK-293 cells expressing hBKDetermined by a high-throughput FLIPR-based screening assay.[2]
Voltage Activation Curve Shift -60 mVHEK-293 cells expressing hBKAt a concentration of 10 µM this compound.[2]
Whole-Cell Current Increase 127 ± 7% of controlGuinea pig bladder smooth muscle cellsAt a concentration of 0.32 µM this compound.[3]
Whole-Cell Current Increase 194% of controlGuinea pig bladder smooth muscle cellsAt a concentration of 1.0 µM this compound.[3]
Whole-Cell Current Increase 258% of controlGuinea pig bladder smooth muscle cellsAt a concentration of 3.2 µM this compound.[3]
Whole-Cell Current Increase 561% of controlGuinea pig bladder smooth muscle cellsAt a concentration of 10 µM this compound.[3]
Table 2: Effects of this compound on Smooth Muscle Contractions
ParameterConcentrationEffectTissue PreparationCommentsReference
Spontaneous Phasic Contractions 1 µMReducedGuinea pig urinary bladder stripsEffect was significantly inhibited by the BK channel blocker iberiotoxin.[2]
Nerve-Evoked Contractions 1 µMModestly inhibitedGuinea pig urinary bladder strips---[2]
High K⁺-Induced Contractions 1 µMNo effectGuinea pig urinary bladder stripsConsistent with a K⁺ channel-mediated action.[2]

Ion Channel Selectivity Profile

This compound exhibits a high degree of selectivity for BK channels. It has been screened against a panel of 68 other receptors and ion channels and has been shown to have no significant effect on L- and N-type Ca²⁺ channels, Naᵥ, Kₐₜₚ, hERG, intermediate-conductance Ca²⁺-activated potassium (IK, KCa3.1), and small-conductance Ca²⁺-activated potassium (SK) channels.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used to characterize the effects of this compound.

High-Throughput FLIPR-Based Screening for BK Channel Activators

This assay was used for the initial identification of this compound as a BK channel activator.

  • Cell Line: HEK-293 cells stably expressing the human BK channel (hBK).

  • Assay Principle: A thallium (Tl⁺)-sensitive fluorescent dye is used. Activation of BK channels leads to an influx of Tl⁺, causing an increase in fluorescence.

  • Procedure:

    • HEK-293-hBK cells are plated in 384-well plates.

    • Cells are loaded with the Tl⁺-sensitive dye.

    • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence is established.

    • This compound and a Tl⁺-containing buffer are added.

    • The change in fluorescence intensity over time is measured to determine BK channel activation.

Patch-Clamp Electrophysiology

Patch-clamp techniques were employed to characterize the detailed electrophysiological effects of this compound on BK channels.

  • Cell Preparations:

    • HEK-293 cells expressing hBK channels.

    • Freshly isolated smooth muscle cells from guinea pig urinary bladder.

  • Recording Configurations:

    • Whole-cell: To measure the total current flowing through all BK channels in a single cell.

    • Inside-out: To study the direct effect of this compound on the intracellular face of the BK channel.

  • Typical Solutions:

    • Extracellular (Pipette): (in mM) 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4).

    • Intracellular (Bath): (in mM) 154 KCl, 10 HEPES, 10 EGTA, with MgCl₂ and CaCl₂ added to achieve desired free concentrations (e.g., 1 mM Mg²⁺ and 0.03 µM Ca²⁺) (pH 7.2).

  • Voltage Protocols: Voltage ramps or steps are applied to the cell membrane to elicit BK channel currents in the absence and presence of various concentrations of this compound.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., HEK-293-hBK or isolated smooth muscle cells) Patching Establish Whole-Cell or Inside-Out Patch Clamp Configuration Cell_Prep->Patching Baseline Record Baseline BK Currents (Control) Patching->Baseline NS19504_App Apply this compound (various concentrations) Baseline->NS19504_App Recording Record BK Currents in the Presence of this compound NS19504_App->Recording Washout Washout of this compound Recording->Washout Analysis Data Analysis (e.g., G-V curve shift, current amplitude) Recording->Analysis Washout->Baseline Reversibility Check

Caption: Workflow for patch-clamp electrophysiology experiments.
Isometric Tension Studies

These experiments measure the effect of this compound on the contractility of smooth muscle tissue strips.

  • Tissue Preparation: Urothelium-denuded urinary bladder strips from guinea pigs.

  • Apparatus: Organ baths containing physiological salt solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Tissue strips are mounted between two hooks, one fixed and the other connected to a force transducer.

  • Procedure:

    • Tissue strips are equilibrated under a resting tension.

    • Spontaneous phasic contractions are allowed to stabilize.

    • This compound is added to the organ bath in a cumulative or single-dose manner.

    • Changes in the amplitude and frequency of contractions are recorded.

    • In some experiments, contractions are induced by electrical field stimulation or high K⁺ solution to assess the effect of this compound on different contractile mechanisms.

Broader Implications and Future Directions

While the current body of literature on this compound is focused on urinary bladder smooth muscle, the established role of BK channels in other smooth muscle tissues suggests that this compound could have significant effects in these areas as well.

  • Vascular Smooth Muscle: BK channels are important regulators of vascular tone.[1] Activators of BK channels could potentially be developed as novel antihypertensive agents.

  • Airway Smooth Muscle: BK channels contribute to the regulation of bronchomotor tone. Their activation may lead to bronchodilation, a desirable effect in conditions like asthma and COPD.

  • Gastrointestinal Smooth Muscle: BK channels are involved in regulating gastrointestinal motility. Modulating their activity could be a therapeutic strategy for motility disorders.

Further research is warranted to explore the effects of this compound and other selective BK channel activators in these and other smooth muscle tissues.

Conclusion

This compound is a selective and potent activator of BK channels that induces relaxation of smooth muscle, as demonstrated comprehensively in urinary bladder tissue. Its mechanism of action, centered on the hyperpolarization of the smooth muscle cell membrane, underscores the critical role of BK channels in regulating smooth muscle tone. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the physiology of BK channels and the therapeutic potential of their activators. Future investigations into the effects of this compound on a wider range of smooth muscle types are poised to reveal new avenues for the treatment of a variety of disorders characterized by smooth muscle hypercontractility.

References

The Effect of NS19504 on Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NS19504 on cellular membrane potential. This compound is a small-molecule positive modulator of the large-conductance Ca²⁺-activated potassium channel, commonly known as the BK channel (also KCa1.1 or MaxiK).[1][2] These channels are crucial regulators of membrane potential and cellular excitability in a wide range of tissues. By activating BK channels, this compound facilitates potassium ion (K⁺) efflux, which drives the membrane potential towards the potassium equilibrium potential, resulting in membrane hyperpolarization or repolarization. This guide summarizes the quantitative effects of this compound, details the experimental protocols used for its characterization, and illustrates the underlying mechanisms and workflows.

Core Mechanism of Action

This compound functions as a BK channel activator, or positive modulator.[1][3] BK channels are unique in that they are dually activated by both intracellular calcium (Ca²⁺) and membrane depolarization.[3] In many excitable cells, an influx of Ca²⁺ during an action potential activates BK channels, which then allow K⁺ to flow out of the cell. This outward K⁺ current counteracts the depolarizing inward currents, helping to repolarize the membrane and terminate the action potential.[4][5] This process serves as a critical negative feedback mechanism to limit Ca²⁺ entry and dampen cellular excitability.[3][6]

This compound enhances the activity of BK channels, causing them to open at more negative membrane potentials than they normally would for a given intracellular Ca²⁺ concentration.[3][7] This leads to a more pronounced K⁺ efflux, resulting in membrane hyperpolarization and a general reduction in cellular excitability.

cluster_NS19504_Action This compound Mechanism of Action This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Positive Modulation K_Efflux Increased K⁺ Efflux BK_Channel->K_Efflux Activation Hyperpolarization Membrane Hyperpolarization/ Repolarization K_Efflux->Hyperpolarization Excitability Decreased Cellular Excitability Hyperpolarization->Excitability

Caption: Signaling pathway of this compound's effect on membrane potential.

Quantitative Data Summary

The effects of this compound have been quantified using various electrophysiological techniques. The data consistently show that this compound is a potent activator of BK channels, significantly altering their gating properties.

Table 1: General Pharmacological Properties of this compound
ParameterValueCell Type / AssayReference
EC₅₀ 11.0 ± 1.4 µMTl⁺ influx assay[1][3][8]
Selectivity No effectNav, Cav, SK, and IK channels[3]
Table 2: Electrophysiological Effects of this compound on BK Channels
ParameterConditionValueCell TypeReference
Voltage Activation Curve 10 µM this compoundLeft-shifted by 60 mVHEK293-hBK[1][3][9]
Activation Threshold Control~ +40 mVHEK293-hBK[3]
10 µM this compound~ 0 mVHEK293-hBK
Half-activation Voltage (V₁/₂) Control~ +120 mVHEK293-hBK
10 µM this compound+60 mVHEK293-hBK[3]
Whole-Cell Current Increase 0.3 µM this compound164 ± 26% of baselineHEK293-hBK[3]
1.0 µM this compound569 ± 96% of baselineHEK293-hBK[3]
0.32 µM this compound127 ± 7% of controlGuinea Pig Bladder[3][8]
10 µM this compound561% of controlGuinea Pig Bladder[8]

Experimental Protocols

The characterization of this compound's effect on membrane potential primarily relies on patch-clamp electrophysiology techniques performed on cells expressing BK channels.

Cell Preparations
  • HEK293 Cells: Human embryonic kidney 293 (HEK293) cells stably expressing the human BK channel (hBK) were used for detailed mechanistic studies.[1][3]

  • Native Cells: Smooth muscle cells were freshly isolated from guinea pig urinary bladder to study the effects of this compound on native BK channels.[3]

Electrophysiological Recordings

High-throughput (QPatch) and manual patch-clamp techniques in both whole-cell and inside-out configurations were employed.[1][3]

  • Inside-Out Patch-Clamp (HEK293-hBK cells): This configuration allows for direct application of this compound to the intracellular face of the channel.

    • Solutions: A physiological K⁺ gradient was used (e.g., 4 mM K⁺ in the pipette/extracellular and 154 mM K⁺ in the bath/intracellular solution). The free intracellular Ca²⁺ concentration was buffered to 0.3 µM.[3][7]

    • Voltage Protocols:

      • Current-Voltage (I-V) Relationship: Linear voltage ramps from -120 mV to +80 mV were applied from a holding potential of -90 mV to measure current across a range of voltages.[3][7]

      • Activation Curve: A series of 50-millisecond voltage steps from -120 mV to +120 mV were applied. The subsequent tail currents were measured at -120 mV to determine the fraction of open channels at each preceding voltage step.[3][7]

  • Whole-Cell Patch-Clamp (Guinea Pig Bladder Smooth Muscle Cells): This configuration measures the sum of currents across the entire cell membrane.

    • Solutions: The intracellular (pipette) solution contained 300 nM free Ca²⁺.[3]

    • Voltage Protocol: 200-millisecond voltage ramps from -100 mV to +50 mV were applied from a holding potential of -50 mV to elicit whole-cell currents.[3]

cluster_Workflow Electrophysiological Characterization Workflow Cell_Prep Cell Preparation (HEK293-hBK or Native Cells) Patch_Clamp Patch-Clamp Recording (Whole-Cell or Inside-Out) Cell_Prep->Patch_Clamp Voltage_Protocol Apply Voltage Protocol (Ramp or Step) Patch_Clamp->Voltage_Protocol Data_Acquisition Data Acquisition (Measure K⁺ Current) Voltage_Protocol->Data_Acquisition Compound_App Apply this compound Data_Acquisition->Compound_App Compare Control vs. Drug Analysis Analysis (I-V Curve, V₁/₂, % Increase) Data_Acquisition->Analysis Compound_App->Voltage_Protocol

Caption: Workflow for electrophysiological analysis of this compound.

Impact on Cellular Excitability

The primary consequence of this compound's action is a significant alteration of the voltage-dependence of BK channel activation. By shifting the activation curve to the left by approximately 60 mV, this compound makes the BK channel much more likely to open at physiological membrane potentials.[1][3]

This has two key effects on membrane potential:

  • Hyperpolarization: In a resting cell, the increased open probability of BK channels leads to a greater outward K⁺ current, driving the membrane potential to a more negative value (hyperpolarization).

  • Accelerated Repolarization: During an action potential, BK channels activated by this compound will open earlier and more robustly, accelerating the repolarization phase and shortening the action potential duration.

Both effects contribute to a decrease in overall cellular excitability. A hyperpolarized cell is further from its firing threshold, making it more difficult to initiate an action potential.[4] This mechanism underlies the observed relaxing effect of this compound on spontaneous contractions in urinary bladder smooth muscle, a tissue where BK channels play a key regulatory role.[1][3]

cluster_Logic Logical Flow: From Channel Modulation to Physiological Effect This compound This compound Application Shift Left-Shift in BK Channel Voltage-Activation Curve This compound->Shift Open_Prob Increased Open Probability at a given Vm Shift->Open_Prob K_Current Enhanced K⁺ Efflux Open_Prob->K_Current Hyperpolarization Membrane Hyperpolarization K_Current->Hyperpolarization Excitability Reduced Cellular Excitability Hyperpolarization->Excitability Physiology Physiological Effect (e.g., Smooth Muscle Relaxation) Excitability->Physiology

Caption: Logical relationship of this compound's effects.

Conclusion

This compound is a potent positive modulator of BK channels that directly impacts cellular membrane potential. By significantly shifting the voltage-dependence of channel activation, it increases potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. The well-characterized, selective nature of this compound makes it a valuable tool for research into the physiological roles of BK channels and a potential starting point for the development of therapeutics targeting conditions associated with cellular hyperexcitability, such as overactive bladder.[1][3]

References

An In-depth Technical Guide to the Early-Stage Research Applications of NS19504

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS19504, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a small-molecule positive modulator of the large-conductance Ca2+-activated potassium (BK, KCa1.1, MaxiK) channels.[1][2] Identified through a high-throughput screening campaign, this compound has shown potential in preclinical research for its ability to relax bladder smooth muscle, suggesting its therapeutic potential in disorders characterized by bladder overactivity.[1][3] This technical guide provides a comprehensive overview of the early-stage research applications of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its initial characterization.

Core Mechanism of Action: BK Channel Activation

This compound functions as a BK channel activator.[1][2] These channels, encoded by the KCNMA1 gene, are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization. By increasing the open probability of BK channels, this compound facilitates potassium ion (K+) efflux, leading to membrane hyperpolarization.[4] This hyperpolarization counteracts excitatory stimuli, resulting in the relaxation of smooth muscle cells and reduced neuronal excitability.[4] In the context of the urinary bladder, this action leads to a reduction in spontaneous phasic contractions.[1][3]

Signaling Pathway

NS19504_Mechanism_of_Action This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Promotes

Caption: Mechanism of action of this compound as a BK channel activator.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: In Vitro Potency and Efficacy of this compound
Assay TypeCell Line/TissueParameterValueReference
Thallium Influx AssayhBK/HEK293EC5011.0 ± 1.4 µM[1]
Whole-Cell Patch ClamphBK/HEK293Current Increase at 0.3 µMDistinct Activation[1]
Whole-Cell Patch ClamphBK/HEK293Voltage Activation Shift at 10 µM-60 mV[1]
Whole-Cell Patch ClampGuinea Pig Bladder Smooth Muscle CellsCurrent Increase at 0.32 µM127 ± 7% of control
Whole-Cell Patch ClampGuinea Pig Bladder Smooth Muscle CellsCurrent Increase at 1.0 µM194 ± 16% of control
Whole-Cell Patch ClampGuinea Pig Bladder Smooth Muscle CellsCurrent Increase at 3.2 µM258 ± 24% of control
Whole-Cell Patch ClampGuinea Pig Bladder Smooth Muscle CellsCurrent Increase at 10 µM561 ± 114% of control
Table 2: Ex Vivo Efficacy of this compound in Guinea Pig Bladder Strips
ParameterConditionValueReference
EC50Reduction of Spontaneous Phasic Contractions640 nM[1]
Effect at 1 µMSpontaneous Phasic ContractionsReduced[1]
Effect at 1 µMNerve-Evoked ContractionsModestly Inhibited[1]
Effect at 1 µMHigh K+-Induced ContractionsNo Effect[1]
Table 3: Selectivity Profile of this compound at 10 µM
TargetEffect (>50% inhibition)Reference
Norepinephrine Transporter (SLC6A2)74% Inhibition[1]
Dopamine Transporter (SLC6A3)75% Inhibition[1]
Sigma Non-opioid Intracellular Receptor 1 (σ1R)59% Inhibition[1]
Other 65 Receptors and Channels (including L- and N-type Ca2+, Nav, KATP, and hERG)No significant effect[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Throughput Screening: FLIPR-Based Thallium Influx Assay

This assay was used for the initial identification of this compound as a BK channel modulator.[1]

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK channel (hBK).

  • Plate Format: 384-well plates.

  • Dye Loading:

    • Cells are washed once with a chloride-free assay buffer (140 mM Na+-gluconate, 2.5 mM K+-gluconate, 6 mM Ca2+-gluconate, 1 mM Mg2+-gluconate, 5 mM glucose, 10 mM HEPES, pH 7.3).

    • Cells are then loaded with the fluorescent dye BTC-AM (2 µM) in a loading buffer for 1 hour. The loading buffer also contains 2 mM amaranth and 1 mM tartrazine.

  • FLIPR Protocol: A two-addition protocol is performed using a Fluorometric Imaging Plate Reader (FLIPR).

    • First Addition: Test compounds (like this compound) or control buffer are added to the wells.

    • Second Addition: A thallium-based stimulus buffer is added. This buffer contains the Ca2+ ionophore A23187 (final concentration 1.5 µM) and K2SO4 (final concentration 12.5 mM) to induce a slight depolarization.

  • Data Acquisition: Fluorescence is measured over time (excitation at 488 nm, emission at 540 ± 30 nm). An increase in fluorescence upon the second addition indicates Tl+ influx through activated BK channels.

FLIPR_Assay_Workflow cluster_prep Cell Preparation cluster_flipr FLIPR Protocol cluster_readout Data Analysis Prep1 Plate hBK/HEK293 cells in 384-well plate Prep2 Wash with Cl--free buffer Prep1->Prep2 Prep3 Load with BTC-AM dye Prep2->Prep3 FLIPR1 1st Addition: This compound or control Prep3->FLIPR1 FLIPR2 2nd Addition: Tl+ buffer with A23187 and K2SO4 FLIPR1->FLIPR2 Readout Measure Fluorescence (Tl+ Influx) FLIPR2->Readout

Caption: Workflow for the FLIPR-based thallium influx assay.

Electrophysiology: Manual and Automated Whole-Cell Patch Clamp

Whole-cell patch-clamp techniques were used to validate and characterize the activity of this compound on both heterologously expressed and native BK channels.[1]

  • Manual Whole-Cell Patch Clamp (hBK/HEK293 cells):

    • Voltage Protocol: Voltage ramps are applied to the cells.

    • Data Analysis: The current at a specific ramp potential (e.g., 25 mV) is measured over time to observe the effect of this compound application. The percentage increase in BK current is calculated at various concentrations.

  • Automated Electrophysiology (QPatch):

    • Used for hit validation after the primary HTS campaign.[1] This method allows for higher throughput electrophysiological recordings.

  • Whole-Cell Patch Clamp (Native Guinea Pig Bladder Smooth Muscle Cells):

    • Cell Isolation: Smooth muscle cells are freshly isolated from guinea pig bladder.

    • Voltage Protocol: Whole-cell currents are induced by 200-millisecond voltage ramps from -100 mV to +50 mV from a holding potential of -50 mV.

    • Intracellular Solution: Contains 300 nM free Ca2+.

    • Data Analysis: The increase in whole-cell current in response to different concentrations of this compound is measured and compared to the control baseline. The effect is confirmed to be BK channel-mediated by its reversal with the specific BK channel inhibitor, paxilline.[1]

Ex Vivo Tissue Assay: Guinea Pig Bladder Strip Contractions

This preparation is used to assess the functional effect of this compound on smooth muscle contractility.[1]

  • Tissue Preparation:

    • Urinary bladders are excised from guinea pigs.

    • The urothelium is denuded to study contractions of myogenic origin.

    • Strips of detrusor smooth muscle are mounted in organ baths.

  • Experimental Setup:

    • Strips are equilibrated under a tension of 10 mN in a physiological salt solution (PSS), which is changed every 20 minutes.

    • Spontaneous phasic contractions (SPCs) typically develop during equilibration.

  • Drug Application:

    • This compound is added to the bath in a cumulative, concentration-dependent manner (e.g., 0.1, 0.3, 1, 3, 10, and 30 µM).

    • Contractile force is analyzed before and 20 minutes after each concentration increase.

  • Selectivity Assessment:

    • The effect of this compound is tested in the presence of the specific BK channel blocker iberiotoxin (IbTx) to confirm its mechanism of action.

    • The effect on nerve-evoked contractions (induced by electrical field stimulation) and high K+-induced contractions is also evaluated to further characterize its functional selectivity.[1]

Bladder_Strip_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_readout Data Analysis Prep1 Excise Guinea Pig Bladder Prep2 Prepare Urothelium-denuded Detrusor Strips Prep1->Prep2 Prep3 Mount in Organ Bath Prep2->Prep3 Exp1 Equilibrate and Allow SPCs to Develop Prep3->Exp1 Exp2 Add Cumulative Concentrations of this compound Exp1->Exp2 Readout Measure Changes in Contraction Force, Frequency, and Amplitude Exp2->Readout

Caption: Experimental workflow for the guinea pig bladder strip assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of BK channels. Its demonstrated efficacy in reducing spontaneous contractions in bladder smooth muscle highlights its potential as a lead compound for the development of therapeutics for overactive bladder and related disorders.[1][3] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the applications of this compound and the broader field of BK channel modulation.

References

An In-Depth Selectivity Profile of NS19504: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the selectivity profile of NS19504, a potent activator of the large-conductance Ca2+-activated K+ (BK) channel. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a thorough understanding of this compound's molecular interactions.

Executive Summary

This compound is a small molecule activator of the BK channel with an EC50 value of 11.0 ± 1.4 µM.[1][2][3] Extensive screening has revealed a favorable selectivity profile, with its primary activity directed towards BK channels. While demonstrating high selectivity, off-target effects have been observed at a concentration of 10 µM, notably on the norepinephrine transporter (NET), the dopamine transporter (DAT), and the sigma non-opioid intracellular receptor 1 (σ1R).[1] This guide provides a detailed analysis of these interactions to inform further research and development.

Data Presentation: Quantitative Selectivity Profile

The following tables summarize the known quantitative data for this compound's activity at its primary target and various off-target sites.

Table 1: On-Target Activity of this compound

TargetActionEC50 (µM)Reference
Large-conductance Ca2+-activated K+ (BK) channelActivator11.0 ± 1.4[1][2][3]

Table 2: Off-Target Activity of this compound

TargetClass% Inhibition at 10 µMReference
Norepinephrine Transporter (SLC6A2)Transporter74%[1]
Dopamine Transporter (SLC6A3)Transporter75%[1]
Sigma Non-opioid Intracellular Receptor 1 (σ1R)Receptor59%[1]
Intermediate-conductance Ca2+-activated K+ (IK) channelIon Channel-134% (activation)[1]
Small-conductance Ca2+-activated K+ (SK2) channelIon Channel-190% (activation)[1]
Small-conductance Ca2+-activated K+ (SK3) channelIon Channel-13% (activation)[1]
Voltage-gated sodium channel (Nav1.2)Ion Channel3 ± 3%[1]
Voltage-gated sodium channels (in DRG neurons)Ion Channel18%[1]
High-threshold voltage-gated calcium channels (in DRG neurons)Ion ChannelNo effect[1]

Note: A comprehensive screen of 68 receptors and ion channels revealed no significant effect (>50% inhibition) at 10 µM for the remaining 65 targets, which included L- and N-type Ca2+ channels, KATP, and hERG channels, as well as muscarinic M1, M2, and M3 receptors.[1]

Experimental Protocols

The selectivity profile of this compound has been primarily characterized using electrophysiological and radioligand binding assays.

Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp

Objective: To determine the functional effects of this compound on ion channel activity.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human BK (hBK) channel were predominantly used.[1] Native smooth muscle cells from guinea pig urinary bladder were also utilized to assess activity on endogenous channels.[1][2]

General Protocol:

  • Cell Preparation: HEK293 cells expressing hBK channels are cultured to approximately 75% confluency. The cells are then washed with phosphate-buffered saline, harvested, and transferred to petri dishes containing coverslips for recording.[1]

  • Recording Configuration: Membrane currents are recorded at room temperature using either the whole-cell or inside-out configuration of the patch-clamp technique.

  • Solutions:

    • Physiological K+ Gradient: Experiments are typically conducted with a physiological potassium gradient (e.g., 4 mM external K+ / 154 mM internal K+).[1]

    • Intracellular Ca2+: The free intracellular Ca2+ concentration is buffered to a specific level, often 0.3 µM, to control the baseline activation state of the BK channels.[1]

  • Voltage-Step Protocol: To assess the voltage-dependence of channel activation, a specific voltage protocol is applied. For instance, from a holding potential of -90 mV, 50-millisecond voltage steps are applied in 20 mV increments, ranging from -120 mV to +120 mV. This is followed by a 60-millisecond step to -120 mV to measure tail currents.[1]

  • Data Acquisition and Analysis: Currents are sampled at a high frequency (e.g., 10 kHz). The effect of this compound is determined by comparing the current amplitude and voltage-dependence of activation in the absence and presence of the compound. A 10 µM concentration of this compound has been shown to cause a -60 mV leftward shift in the voltage activation curve of BK channels.[1][2]

High-Throughput Screening: Fluorescence Imaging Plate Reader (FLIPR) Assay

Objective: To identify and characterize BK channel activators in a high-throughput format.

General Protocol:

  • Assay Principle: This assay is based on a thallium (Tl+) flux-based fluorescent indicator. Activation of BK channels leads to an influx of Tl+, which can be detected by a fluorescent dye.

  • Cell Preparation: HEK293 cells stably overexpressing BK channels are loaded with a thallium-sensitive fluorescent dye.

  • Compound Application: Test compounds, such as this compound, are added to the cells at a specific concentration (e.g., 30 µM in the initial screen).

  • Signal Detection: The change in fluorescence is monitored over time using a FLIPR instrument. An increase in fluorescence indicates channel activation.

  • Data Analysis: The EC50 value is determined by measuring the fluorescence response at various concentrations of the compound.

Radioligand Binding Assays

Objective: To assess the binding of this compound to a wide panel of receptors and transporters.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor or transporter.

  • Assay Conditions: A fixed concentration of a specific radioligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. For this compound, this was performed at a single concentration of 10 µM.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the characterization of this compound.

BK_Channel_Activation_Pathway cluster_membrane Cell Membrane BK_Channel BK Channel K_efflux K⁺ Efflux BK_Channel->K_efflux This compound This compound This compound->BK_Channel Positive Allosteric Modulation Depolarization Membrane Depolarization Depolarization->BK_Channel Gating Ca_influx Increased Intracellular Ca²⁺ Ca_influx->BK_Channel Binding Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Signaling pathway of BK channel activation by this compound and physiological stimuli.

Electrophysiology_Workflow Cell_Culture Cell Culture (e.g., HEK293-hBK) Patch_Pipette Patch Pipette Fabrication & Filling Cell_Culture->Patch_Pipette Giga_Seal Gigaohm Seal Formation Patch_Pipette->Giga_Seal Configuration Whole-Cell or Inside-Out Configuration Giga_Seal->Configuration Voltage_Protocol Apply Voltage-Step Protocol Configuration->Voltage_Protocol Recording Record Baseline Currents Voltage_Protocol->Recording Compound_Application Apply this compound Recording->Compound_Application Recording_Drug Record Currents in Presence of Drug Compound_Application->Recording_Drug Data_Analysis Data Analysis (I-V Curve, G-V Shift) Recording_Drug->Data_Analysis

Caption: Experimental workflow for patch-clamp electrophysiology.

Selectivity_Logic This compound This compound Primary_Target Primary Target (BK Channel) This compound->Primary_Target High Potency (EC50 = 11 µM) Off_Targets Off-Targets (NET, DAT, σ1R, etc.) This compound->Off_Targets Lower Affinity (>50% inh. at 10 µM) No_Effect_Targets ~65 Other Targets This compound->No_Effect_Targets Negligible Interaction (<50% inh. at 10 µM)

Caption: Logical relationship of this compound's selectivity profile.

References

The Impact of NS19504 on Cellular Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS19504 is a potent and selective positive modulator of the large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels. By activating these channels, this compound effectively increases potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cellular function. The information presented herein is intended to support further research and drug development efforts targeting BK channels for various therapeutic applications.

Introduction to this compound and Cellular Excitability

Cellular excitability, the ability of a cell to generate and propagate electrical signals, is fundamental to a vast array of physiological processes, from neuronal communication and muscle contraction to hormone secretion. A key regulator of this excitability is the delicate balance of ion flow across the cell membrane, which establishes the membrane potential. Potassium (K⁺) channels play a crucial role in this process by facilitating the efflux of K⁺ ions, which tends to hyperpolarize the cell membrane, making it less likely to fire an action potential.

Among the diverse family of potassium channels, the large-conductance Ca²⁺-activated potassium (BK) channels are unique in their dual activation by both intracellular calcium (Ca²⁺) and membrane depolarization.[1][2] This positions them as critical negative feedback regulators; an influx of Ca²⁺ during cellular excitation, such as during an action potential, activates BK channels, leading to K⁺ efflux, repolarization, and a dampening of further excitation.[2]

This compound (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine) has emerged as a valuable pharmacological tool for studying the physiological roles of BK channels.[3] It is a small molecule that acts as a positive modulator, or activator, of BK channels.[3] Its ability to selectively enhance BK channel activity provides a means to probe the consequences of increased K⁺ conductance on the excitability of various cell types. This guide will delve into the specifics of how this compound achieves this modulation and the resulting impact on cellular electrical behavior.

Mechanism of Action of this compound

The primary mechanism by which this compound influences cellular excitability is through its direct interaction with the BK channel.

Positive Allosteric Modulation of BK Channels

This compound is a positive allosteric modulator of BK channels, meaning it binds to a site on the channel protein distinct from the primary activation gates (the voltage and Ca²⁺ sensors) to enhance its opening probability.[3][4] This potentiation of channel activity results in a greater K⁺ efflux for a given level of membrane depolarization and intracellular Ca²⁺ concentration.

The functional consequence of this modulation is a significant leftward shift in the voltage-activation curve of the BK channel.[3] In the presence of this compound, less depolarization is required to achieve the same level of channel opening.[3][4] This effectively lowers the threshold for BK channel activation, allowing them to exert their hyperpolarizing influence earlier and more robustly during an excitatory event.

Impact on Membrane Potential and Cellular Excitability

By increasing the open probability of BK channels, this compound promotes the efflux of positively charged potassium ions from the cell. This outward current drives the membrane potential to a more negative value, a process known as hyperpolarization. A hyperpolarized membrane is further from the threshold required to initiate an action potential, thus reducing the overall excitability of the cell.[2]

In spontaneously active cells, such as certain neurons and smooth muscle cells, the activation of BK channels by this compound can lead to a cessation or reduction in the frequency of spontaneous action potentials and associated physiological events, like muscle contractions.[3]

NS19504_Signaling_Pathway This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Activates K_Efflux ↑ K⁺ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability ↓ Cellular Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Simplified signaling pathway of this compound's action on cellular excitability.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the effects of this compound on BK channel function and cellular responses, primarily derived from studies on HEK293 cells expressing human BK channels and native guinea pig urinary bladder smooth muscle cells.[3]

ParameterValueCell Type/AssayReference
EC₅₀ 11.0 ± 1.4 µMhBK/HEK293 cells (FLIPR assay)[3]
Voltage Activation Shift (ΔV₁/₂) -60 mV (at 10 µM this compound)hBK/HEK293 cells (inside-out patch)[3]
Table 1: Potency and Efficacy of this compound on BK Channels
Concentration of this compoundIncrease in Whole-Cell BK Current (% of control)Cell TypeReference
0.32 µM127 ± 7%Guinea pig urinary bladder smooth muscle cells[3]
1.0 µM194 ± 16%Guinea pig urinary bladder smooth muscle cells[3]
3.2 µM258 ± 24%Guinea pig urinary bladder smooth muscle cells[3]
10 µM561 ± 114%Guinea pig urinary bladder smooth muscle cells[3]
Table 2: Concentration-Dependent Effect of this compound on Native BK Channel Currents
ParameterEffect of 1 µM this compoundTissue PreparationReference
Spontaneous Phasic Contraction Amplitude Reduced to 56.3 ± 4.4% of controlGuinea pig urinary bladder strips[3]
Spontaneous Phasic Contraction Frequency Reduced to 76.5 ± 5.9% of controlGuinea pig urinary bladder strips[3]
Table 3: Functional Effects of this compound on Smooth Muscle Contractility

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the effects of this compound.

Cell Culture of HEK293 Cells Stably Expressing hBK Channels
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human BK channel α-subunit (hKCa1.1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

Isolation of Guinea Pig Urinary Bladder Smooth Muscle Cells
  • Tissue Dissection: Euthanize a guinea pig according to approved animal care protocols. Dissect the urinary bladder and place it in ice-cold physiological salt solution (PSS).

  • Enzymatic Digestion: Mince the bladder tissue and incubate in a dissociation medium containing enzymes such as papain and collagenase to digest the extracellular matrix.

  • Cell Dispersion: Gently triturate the digested tissue with a wide-bore pipette to release single smooth muscle cells.

  • Cell Storage: Store the isolated cells in a low Ca²⁺ solution on ice and use for electrophysiological recordings within a few hours.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the summed activity of all ion channels in the cell membrane.

  • Pipette Solution (Intracellular): (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with KOH. The free Ca²⁺ concentration is typically buffered to a known level (e.g., 300 nM).

  • Bath Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

    • Clamp the membrane potential at a holding potential (e.g., -50 mV).

    • Apply voltage ramps or steps to elicit BK channel currents.

    • Perfuse the cell with the bath solution containing different concentrations of this compound to determine its effect on whole-cell currents.

Whole_Cell_Patch_Clamp_Workflow Start Start: Cell Preparation Pipette Prepare Patch Pipette (Intracellular Solution) Start->Pipette Seal Approach Cell and Form Gigaohm Seal Pipette->Seal Rupture Rupture Membrane (Whole-Cell Configuration) Seal->Rupture Voltage_Clamp Voltage Clamp (Hold at -50 mV) Rupture->Voltage_Clamp Record_Control Record Baseline Currents (Voltage Ramps/Steps) Voltage_Clamp->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Record_Drug Record Currents in Presence of this compound Apply_this compound->Record_Drug Analysis Data Analysis Record_Drug->Analysis

Figure 2: Experimental workflow for whole-cell patch-clamp recording.

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the study of single or a small number of ion channels with precise control over the intracellular environment.

  • Pipette Solution (Extracellular): Same as the bath solution in the whole-cell configuration.

  • Bath Solution (Intracellular): Similar to the pipette solution in the whole-cell configuration, allowing for the application of this compound and different Ca²⁺ concentrations directly to the intracellular face of the membrane patch.

  • Recording Procedure:

    • Form a GΩ seal as in the whole-cell configuration.

    • Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

    • Apply various voltage steps and perfuse the patch with solutions containing different concentrations of this compound and Ca²⁺ to study the modulation of single-channel activity and to determine the voltage-activation relationship.

Impact on Action Potential Firing and Afterhyperpolarization

While direct, quantitative data on the effects of this compound on the action potential waveform in neurons is limited in the primary literature, its known mechanism of action allows for well-supported inferences. Activation of BK channels is known to contribute to the fast afterhyperpolarization (fAHP) that follows an action potential. The fAHP is critical for repolarizing the membrane and influences the firing frequency of neurons.

By potentiating BK channels, this compound is expected to:

  • Increase the amplitude and duration of the fAHP: A more pronounced and prolonged hyperpolarization following each action potential.

  • Decrease action potential duration: By accelerating the repolarization phase.

  • Reduce the firing frequency of neurons: The enhanced fAHP will increase the time it takes for the membrane potential to depolarize back to the threshold for firing the next action potential, thus slowing the rate of firing.

These expected effects are consistent with the observed reduction in spontaneous phasic contractions in smooth muscle, which are driven by action potentials.[3]

NS19504_Action_Potential_Effect This compound This compound BK_Activation ↑ BK Channel Activation During Action Potential This compound->BK_Activation Repolarization ↑ Rate of Repolarization BK_Activation->Repolarization AHP ↑ Fast Afterhyperpolarization (fAHP) BK_Activation->AHP AP_Duration ↓ Action Potential Duration Repolarization->AP_Duration Firing_Frequency ↓ Neuronal Firing Frequency AHP->Firing_Frequency

Figure 3: Logical relationships of this compound's expected impact on action potential properties.

Selectivity Profile

A crucial aspect of any pharmacological tool is its selectivity. This compound has been shown to be highly selective for BK channels. In a screen of 68 different receptors and ion channels, significant activity was only observed for the norepinephrine transporter, dopamine transporter, and sigma σ1 receptor.[5] Importantly, at a concentration of 1 µM, this compound had minimal to no effect on other potassium channels such as SK and IK channels, as well as voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels.[3] This high degree of selectivity makes this compound a reliable tool for investigating the specific roles of BK channels in cellular physiology.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective activator of BK channels. Its ability to enhance BK channel activity leads to membrane hyperpolarization and a subsequent reduction in cellular excitability. This has been demonstrated through its effects on BK channel currents in heterologous expression systems and native cells, as well as its functional impact on smooth muscle contractility.

While the direct quantitative effects of this compound on neuronal action potential firing patterns require further investigation, its established mechanism of action provides a strong basis for predicting its impact. Future research utilizing current-clamp electrophysiology in various neuronal populations will be invaluable in elucidating the precise role of BK channel activation by this compound in shaping neuronal output. Such studies will further solidify the utility of this compound as a key pharmacological agent for dissecting the complex roles of BK channels in health and disease, and for the development of novel therapeutics targeting cellular excitability.

References

Methodological & Application

Application Notes and Protocols for NS19504 Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the electrophysiological characterization of NS19504, a potent and selective positive modulator of large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 channels. The following sections are designed for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a small molecule that activates BK channels, leading to membrane hyperpolarization and reduced excitability in various cell types.[1][2][3] It has been shown to relax bladder smooth muscle by activating BK channels, suggesting its potential therapeutic use in conditions like overactive bladder.[1][2] Electrophysiology, particularly the patch-clamp technique, is the gold standard for characterizing the effects of compounds like this compound on ion channel function. This document outlines detailed protocols for whole-cell and inside-out patch-clamp recordings to study the effects of this compound on BK channels, primarily in a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells.

Mechanism of Action

This compound acts as a positive modulator of BK channels.[1][2] This means it enhances the channel's open probability in the presence of activating stimuli, namely membrane depolarization and elevated intracellular calcium ([Ca2+]i). The primary mechanism of action is a leftward shift in the voltage-activation curve of the BK channel, meaning the channel opens at more negative membrane potentials for a given intracellular calcium concentration.[1][4] This leads to an increase in K+ efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.

cluster_cell Cell Membrane This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Positive Modulation K_ion_out K⁺ BK_channel->K_ion_out K⁺ Efflux Ca_ion Ca²⁺ Ca_ion->BK_channel Activation Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Depolarization Membrane Depolarization Depolarization->BK_channel Activation Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Signaling pathway of this compound action on BK channels.

Data Presentation

The following tables summarize the key quantitative data for this compound.

ParameterValueCell TypeAssayReference
EC50 11.0 ± 1.4 µMHEK293Thallium Flux Assay[1][4]
Voltage Shift (ΔV½) -60 mVHEK293 expressing hBKElectrophysiology[1][4]
Concentration for Voltage Shift 10 µMHEK293 expressing hBKElectrophysiology[1][4]
Effective Concentration Range 0.3 - 10 µMHEK293 expressing hBKElectrophysiology[1]

Table 1: Pharmacological and Electrophysiological Properties of this compound.

Experimental Protocols

The following are detailed protocols for whole-cell and inside-out patch-clamp recordings to investigate the effects of this compound on BK channels expressed in HEK293 cells.

Cell Culture and Transfection
  • Cell Line: Use a stable cell line expressing the human BK channel (hSlo1, KCNMA1) or transiently transfect HEK293 cells with a plasmid encoding the channel.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified incubator.

  • Transfection (for transient expression): Transfect cells at 50-70% confluency using a suitable transfection reagent. Co-transfect with a marker gene (e.g., GFP) to identify transfected cells for recording. Recordings can typically be performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Protocol

This configuration is ideal for studying the overall effect of this compound on the BK channel population in a cell.

Solutions:

SolutionComponentConcentration (mM)
External (Bath) Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm
Internal (Pipette) Solution K-Aspartate120
KCl20
MgCl21
HEPES10
EGTA1
Mg-ATP4
Na2-GTP0.3
pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm
Free [Ca2+] can be adjusted by adding CaCl2 and calculated using software like MaxChelator.

Table 2: Solutions for Whole-Cell Patch-Clamp Recording.

Recording Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Plating: Plate cells on glass coverslips 1-2 days before the experiment.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a giga-ohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms).

    • Record the resulting outward K+ currents.

  • This compound Application:

    • Prepare stock solutions of this compound in DMSO. Dilute to the final desired concentration in the external solution just before application.

    • Apply this compound via the perfusion system.

    • Repeat the voltage-clamp protocol in the presence of the compound to observe its effect on BK currents.

Inside-Out Patch-Clamp Protocol

This configuration is used to study the direct effect of this compound on the intracellular face of the BK channel.

Solutions:

SolutionComponentConcentration (mM)
Pipette (Extracellular) Solution NaCl140
KCl4
CaCl22
MgCl21
HEPES10
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm
Bath (Intracellular) Solution KCl154
HEPES10
EGTA5
pH adjusted to 7.2 with KOH, Osmolarity ~300 mOsm
Free [Ca2+] is set to a specific concentration (e.g., 0.3 µM) by adding a calculated amount of CaCl2.

Table 3: Solutions for Inside-Out Patch-Clamp Recording.

Recording Procedure:

  • Pipette and Cell Preparation: Same as for the whole-cell protocol.

  • Recording:

    • Form a giga-ohm seal in the cell-attached mode.

    • Excise the patch of membrane by pulling the pipette away from the cell. The intracellular side of the membrane will now be facing the bath solution.

  • Voltage-Clamp Protocol:

    • Apply voltage ramps (e.g., from -120 mV to +80 mV) or voltage steps to elicit channel activity. A holding potential of -90 mV can be used.[2]

  • This compound Application:

    • Apply this compound directly to the bath solution to expose the intracellular side of the channel to the compound.

    • Record channel activity before and after the application of this compound.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Seal_Formation Giga-ohm Seal Formation Cell_Culture->Seal_Formation Pipette_Pulling Pipette Pulling & Filling Pipette_Pulling->Seal_Formation Solution_Prep Solution Preparation Solution_Prep->Seal_Formation Configuration Establish Configuration (Whole-Cell or Inside-Out) Seal_Formation->Configuration Baseline_Rec Baseline Recording (Voltage Protocol) Configuration->Baseline_Rec Drug_Application This compound Application (Perfusion) Baseline_Rec->Drug_Application Post_Drug_Rec Post-Drug Recording (Voltage Protocol) Drug_Application->Post_Drug_Rec Washout Washout Post_Drug_Rec->Washout Data_Analysis Current Analysis (Amplitude, G-V curves) Washout->Data_Analysis

Figure 2: Experimental workflow for patch-clamp analysis of this compound.

Selectivity Profile

This compound exhibits a favorable selectivity profile. It has been shown to have no significant effect on NaV, CaV, SK, and IK channels in functional tests.[1] A broader screen against 68 different receptors also demonstrated good selectivity.[5]

Troubleshooting

  • No/small BK currents:

    • Confirm channel expression via other methods (e.g., Western blot, immunocytochemistry).

    • Ensure appropriate intracellular Ca2+ concentration in the pipette solution for whole-cell or bath solution for inside-out recordings.

    • Check for rundown of the current; use ATP and GTP in the internal solution to minimize this.

  • Unstable seal:

    • Ensure clean solutions and glassware.

    • Use healthy, well-adhered cells.

    • Fire-polish the pipette tips.

  • Compound precipitation:

    • Ensure the final DMSO concentration is low (typically <0.1%).

    • Prepare fresh dilutions of this compound for each experiment.

By following these detailed protocols and application notes, researchers can effectively characterize the electrophysiological properties of this compound and its effects on BK channels.

References

Application Notes and Protocols for NS19504 in Guinea Pig Bladder Strips

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NS19504, a novel activator of large-conductance Ca2+-activated potassium (BK) channels, in ex vivo studies involving guinea pig bladder strips. The protocols and data presented are intended to facilitate research into bladder physiology, pathophysiology, and the development of novel therapeutics for bladder disorders such as overactive bladder.

Introduction

This compound is a small molecule positive modulator of BK channels, which are crucial regulators of urinary bladder smooth muscle excitability and contractility.[1][2] Activation of BK channels leads to membrane hyperpolarization and subsequent relaxation of the detrusor smooth muscle.[3] This makes this compound a valuable tool for investigating the role of BK channels in bladder function and a potential therapeutic agent for conditions characterized by bladder hyperactivity.[3]

This compound has been shown to selectively activate BK channels, thereby reducing spontaneous phasic contractions in guinea pig urinary bladder strips.[1][4] Notably, its effect is modest on nerve-evoked contractions and absent on contractions induced by high potassium concentrations, suggesting a targeted action on the mechanisms underlying spontaneous bladder activity.[1][2]

Data Presentation

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

ParameterValueCell/Tissue TypeReference
EC₅₀ (for BK channel activation)11.0 ± 1.4 µMHEK-293 cells expressing hBK channels[1]
Effect on Spontaneous Contractions Reduction at 1 µMGuinea pig urinary bladder strips[1][2][4]
Effect on Whole-Cell BK Currents 127 ± 7% of control at 0.32 µMIsolated guinea pig bladder smooth muscle cells[2]
Shift in Voltage Activation Curve Left-shift by 60 mV at 10 µMHEK-293 cells expressing hBK channels[1][4]

Table 1: Pharmacological Profile of this compound

Experimental ConditionThis compound EffectAntagonist EffectReference
Spontaneous Phasic ContractionsInhibitionSignificantly inhibited by iberiotoxin[1][2]
Nerve-Evoked ContractionsModest inhibition-[1][2]
High K⁺-Induced ContractionsNo effect-[1][2]

Table 2: Effects of this compound on Guinea Pig Bladder Strip Contractions

Signaling Pathway of this compound in Bladder Smooth Muscle

The diagram below illustrates the mechanism of action of this compound in inducing relaxation of guinea pig bladder smooth muscle cells.

NS19504_Signaling_Pathway cluster_cell Bladder Smooth Muscle Cell This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Activates K_ion K⁺ BK_channel->K_ion Increases Efflux Ca_ion Ca²⁺ Ca_ion->BK_channel Activates Membrane_Hyperpolarization Membrane Hyperpolarization K_ion->Membrane_Hyperpolarization Leads to VDCC Voltage-Dependent Ca²⁺ Channels (L-type) Membrane_Hyperpolarization->VDCC Inhibits Ca_influx Reduced Ca²⁺ Influx VDCC->Ca_influx Relaxation Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound in bladder smooth muscle cells.

Experimental Protocols

Protocol 1: Preparation of Guinea Pig Bladder Strips

This protocol describes the dissection and preparation of guinea pig detrusor muscle strips for in vitro contractility studies.

Materials:

  • Male Hartley guinea pigs (e.g., 300-600 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose)

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Petri dish lined with Sylgard

Procedure:

  • Humanely euthanize the guinea pig in accordance with approved animal care and use protocols.

  • Perform a laparotomy to expose the urinary bladder.

  • Carefully excise the bladder and place it in a Petri dish containing cold (4°C) Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂.

  • Remove any adhering fat and connective tissue from the outer surface of the bladder.

  • Open the bladder with a longitudinal incision and gently remove the urothelium by sharp dissection.

  • Cut longitudinal strips of the detrusor muscle (approximately 2-3 mm wide and 5-7 mm long).

  • Store the prepared strips in gassed, cold Krebs-Henseleit solution until mounting in an organ bath.

Protocol 2: In Vitro Contractility Assay

This protocol details the procedure for measuring the effect of this compound on the contractility of isolated guinea pig bladder strips.

Materials:

  • Prepared guinea pig bladder strips

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution

  • This compound stock solution (e.g., in DMSO)

  • Iberiotoxin (for antagonist studies)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Mount the bladder strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the upper end of the strip to an isometric force transducer.

  • Apply an initial tension of approximately 1 g and allow the strips to equilibrate for at least 60 minutes. During this period, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Record the spontaneous phasic contractions.

  • Once a stable baseline of spontaneous activity is established, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Record the changes in the amplitude and frequency of spontaneous contractions for at least 20-30 minutes at each concentration.

  • For antagonist studies, pre-incubate the strips with a BK channel blocker such as iberiotoxin for 20-30 minutes before adding this compound.

  • At the end of the experiment, you may induce a maximal contraction with a high concentration of KCl (e.g., 60-80 mM) to normalize the responses.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the effect of this compound on guinea pig bladder strips.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Euthanasia and Bladder Dissection Strip_Prep Preparation of Detrusor Strips Dissection->Strip_Prep Mounting Mount Strips in Organ Bath Strip_Prep->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Baseline Record Baseline Spontaneous Contractions Equilibration->Baseline Drug_Addition Cumulative Addition of this compound Baseline->Drug_Addition Recording Record Contractile Responses Drug_Addition->Recording Data_Analysis Analyze Frequency and Amplitude of Contractions Recording->Data_Analysis Normalization Normalize to Baseline or Maximal Contraction Data_Analysis->Normalization

Caption: Workflow for guinea pig bladder strip contractility studies with this compound.

References

Optimal Concentration of NS19504 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of NS19504 for in vitro research. This compound is a potent and selective positive modulator of the large-conductance Ca²⁺-activated potassium (BK, KCa1.1) channel. Understanding its optimal concentration is critical for achieving robust and reproducible results while minimizing off-target effects.

Introduction to this compound

This compound is a small molecule that activates BK channels, leading to membrane hyperpolarization by increasing potassium efflux.[1][2][3] This modulation of cellular excitability makes this compound a valuable tool for studying the physiological roles of BK channels in various tissues, including smooth muscle, neurons, and bladder.[1][2][4] This document outlines the effective concentration ranges for this compound in key in vitro applications and provides detailed protocols for its use.

Optimal Concentration Range

The optimal concentration of this compound is application-dependent. The following table summarizes the effective concentration ranges for various in vitro assays based on published studies. It is recommended to perform a concentration-response curve for each specific cell type and experimental condition to determine the most appropriate concentration.

ApplicationCell/Tissue TypeEffective Concentration RangeEC₅₀Key Considerations
Patch-Clamp Electrophysiology HEK293 cells expressing hBK channels0.3 µM - 10 µM11.0 ± 1.4 µM (in a Tl⁺ flux assay)Distinct activation is observed starting at 0.3 µM. At 10 µM, this compound causes a significant leftward shift of the voltage activation curve by approximately 60 mV.[5]
Guinea pig urinary bladder smooth muscle cells0.32 µM - 10 µMNot explicitly stated for this cell type.A concentration-dependent increase in whole-cell BK currents is observed. At 0.32 µM, the current increases to 127 ± 7% of control, while at 10 µM, it reaches 561 ± 114% of control.[1]
Tissue Contractility Assays Guinea pig urinary bladder strips1 µMNot applicableAt 1 µM, this compound effectively reduces spontaneous phasic contractions. This effect is inhibited by the BK channel blocker iberiotoxin.[5]
Calcium Imaging Various cell types expressing BK channels1 µM - 10 µMNot applicableThe effect of this compound on intracellular calcium is typically secondary to membrane hyperpolarization. A specific protocol should be followed to delineate this effect.
Cell Proliferation Assays Melanoma and pancreatic adenocarcinoma cell linesUp to 20 µMNot applicableThis compound has been shown to have no significant effect on cell proliferation in these cancer cell lines.[6]

Selectivity Profile

This compound exhibits a high degree of selectivity for BK channels.

Channel FamilySpecific ChannelsActivityConcentration
KCa Channels BK (KCa1.1) Potent Activator EC₅₀ = 11.0 µM
IK (KCa3.1)Modest activation1 µM (119 ± 5% of control), 10 µM (234 ± 29% of control)
SK (KCa2.x)No significant effectNot specified
Other Channels Nav, Cav, hERGNo significant effectNot specified

At a concentration of 10 µM, some off-target activity has been noted on the σ1 receptor and transporters for dopamine and norepinephrine.

Signaling Pathways and Experimental Workflows

This compound-Mediated BK Channel Activation Pathway

The following diagram illustrates the mechanism of action of this compound, leading to cellular hyperpolarization.

NS19504_Pathway This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Binds and activates K_efflux K+ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Downstream Cellular Response Hyperpolarization->Cellular_Response

Caption: Mechanism of this compound action on BK channels.

Experimental Workflow for In Vitro Studies

This diagram outlines a general workflow for investigating the effects of this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Electrophysiology Patch-Clamp Electrophysiology Cell_Culture->Electrophysiology Calcium_Imaging Calcium Imaging Cell_Culture->Calcium_Imaging Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay NS19504_Prep This compound Stock Solution Preparation NS19504_Prep->Electrophysiology NS19504_Prep->Calcium_Imaging NS19504_Prep->Proliferation_Assay Data_Acquisition Data Acquisition Electrophysiology->Data_Acquisition Calcium_Imaging->Data_Acquisition Proliferation_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General workflow for in vitro experiments with this compound.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology

This protocol is adapted from studies on HEK293 cells expressing hBK channels and native smooth muscle cells.[2]

Objective: To measure the effect of this compound on BK channel currents.

Materials:

  • Cells expressing BK channels (e.g., HEK293-hBK)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.

  • Intracellular solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, with MgCl₂ and CaCl₂ adjusted to yield desired free [Ca²⁺] (e.g., 0.3 µM); pH 7.2 with KOH.

  • This compound stock solution (10 mM in DMSO)

  • BK channel blocker (e.g., 1 µM paxilline or 100 nM iberiotoxin)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at a suitable density for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Establish a whole-cell or inside-out patch-clamp configuration.

    • Hold the cell at a holding potential of -90 mV.

    • Apply voltage ramps (e.g., from -120 mV to +80 mV over 200 ms) to elicit BK channel currents.

  • This compound Application:

    • Perfuse the cell with extracellular solution containing the desired concentration of this compound (e.g., 0.3, 1, 3, 10 µM). A vehicle control (DMSO) should be performed.

    • Record currents during this compound application.

  • Negative Control: To confirm the observed effect is mediated by BK channels, apply a BK channel blocker (e.g., paxilline) at the end of the experiment.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before, during, and after this compound application. Plot concentration-response curves to determine the EC₅₀.

Calcium Imaging

This protocol is designed to assess whether the effects of this compound on intracellular calcium are secondary to BK channel-mediated hyperpolarization.

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells expressing BK channels plated on glass-bottom dishes.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence microscope with a calcium imaging system.

  • This compound stock solution (10 mM in DMSO).

  • BK channel blocker (e.g., 100 nM iberiotoxin).

  • Depolarizing agent (e.g., high extracellular K⁺ solution).

Procedure:

  • Cell Loading:

    • Incubate cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

    • Wash cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells.

  • Experimental Conditions:

    • Condition 1 (this compound alone): Perfuse cells with HBSS containing the desired concentration of this compound (e.g., 10 µM). Record fluorescence changes.

    • Condition 2 (Depolarization + this compound): Perfuse cells with a depolarizing solution (e.g., high K⁺) to induce calcium influx. Once a stable elevated calcium level is achieved, co-apply this compound and observe any changes in fluorescence. The expected outcome is a decrease in intracellular calcium due to hyperpolarization and subsequent closure of voltage-gated calcium channels.

    • Condition 3 (Negative Control): Pre-incubate cells with a BK channel blocker (e.g., iberiotoxin) for 10-15 minutes before repeating Condition 2. The effect of this compound should be significantly reduced or abolished.

  • Data Analysis: Quantify changes in fluorescence intensity (ΔF/F₀) over time for each condition.

Cell Proliferation Assay

This protocol is designed to confirm the lack of a direct effect of this compound on cell proliferation.

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., a cancer cell line or a primary cell line).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Cell proliferation reagent (e.g., MTT, XTT, or a reagent from a Cell Counting Kit-8).

  • This compound stock solution (10 mM in DMSO).

  • Positive control for proliferation inhibition (e.g., a known cytotoxic agent).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM).

    • Include a vehicle control (DMSO) and a positive control for proliferation inhibition.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Assay:

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation for each concentration of this compound.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of BK channels in their specific in vitro models.

References

Application Note: Preparation of NS19504 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NS19504 is a potent and selective small-molecule activator of the large-conductance Ca²⁺-activated potassium channels (BK channels, KCa1.1).[1] These channels are crucial regulators of physiological processes in many excitable cells, where they are dually activated by intracellular calcium (Ca²⁺) and membrane depolarization.[2] Activation of BK channels leads to potassium ion (K⁺) efflux, resulting in membrane hyperpolarization, which serves as a negative feedback mechanism to limit calcium influx.[2] Consequently, this compound has been shown to relax smooth muscle, such as in the urinary bladder, making it a valuable tool for studying bladder disorders and other conditions involving BK channel modulation.[3][4]

The effective use of this compound in experimental settings is critically dependent on the proper preparation and storage of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and accuracy.

This compound Properties and Data

Quantitative data for this compound are summarized in the table below. This information is essential for calculating the required mass for stock solution preparation.

PropertyValueSource(s)
Molecular Weight 269.16 g/mol [5]
Chemical Formula C₁₀H₉BrN₂S[5]
CAS Number 327062-46-4[3][5]
Appearance Light yellow to yellow solid[5]
Mechanism of Action BK (KCa1.1) channel activator[5]
EC₅₀ ~11.0 µM[3][4][5]
Solubility in DMSO 26.92 mg/mL to 249 mg/mL (100 mM to 925.1 mM)[3][5]

Note: The reported solubility in DMSO varies across suppliers. It is advisable to perform a small-scale test to confirm solubility at your desired concentration. Using newly opened, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility.[5]

Signaling Pathway of this compound

This compound acts as a positive modulator of BK channels. The activation of these channels in excitable cells, such as smooth muscle cells, initiates a signaling cascade that leads to cellular relaxation.

G cluster_0 Cell Membrane cluster_1 Cellular Response This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Activates K_ion_out K⁺ BK_Channel->K_ion_out K⁺ Efflux Ca_ion Ca²⁺ Ca_ion->BK_Channel Activates Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Causes

Caption: Mechanism of action for this compound as a BK channel activator.

Experimental Protocol: Preparing a 100 mM Stock Solution

This protocol provides a step-by-step method for preparing a 100 mM stock solution of this compound in DMSO.

4.1. Materials and Equipment

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[5]

  • Analytical balance

  • Weigh paper or boat

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Vortex mixer

  • Ultrasonic water bath (sonicator)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves (e.g., butyl rubber or thick latex gloves, as nitrile may degrade with prolonged DMSO exposure).[6]

4.2. Workflow Diagram

G start Start calculate 1. Calculate Mass (e.g., 2.69 mg for 100 µL of 100 mM) start->calculate weigh 2. Weigh this compound Powder Accurately on an analytical balance calculate->weigh add_dmso 3. Add DMSO Add calculated volume of anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve Compound Vortex and sonicate until fully dissolved add_dmso->dissolve aliquot 5. Aliquot Solution Dispense into single-use tubes dissolve->aliquot store 6. Store Aliquots -20°C (1 year) or -80°C (2 years) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

4.3. Step-by-Step Procedure

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed.

    • Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (269.16 g/mol ) / 1000

    • Example for 100 µL (0.1 mL) of a 100 mM stock solution:

    • Mass (mg) = 100 mM × 0.1 mL × 269.16 / 1000 = 2.69 mg

  • Weigh this compound: Carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO (e.g., 100 µL) to the tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly. To ensure complete dissolution, place the tube in an ultrasonic water bath for 5-10 minutes.[3][5] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile cryovials or microcentrifuge tubes.[5]

  • Store Properly: Store the aliquots in a freezer.

    • For short-to-medium term storage, -20°C for up to 1 year .[5]

    • For long-term storage, -80°C for up to 2 years .[5]

Stock Solution Preparation Table

For convenience, the table below provides the required mass of this compound for common stock concentrations and volumes.

Desired Stock ConcentrationMass for 1 mgMass for 5 mgMass for 10 mg
1 mM 3.7153 mL18.5763 mL37.1526 mL
5 mM 0.7431 mL3.7153 mL7.4305 mL
10 mM 0.3715 mL1.8576 mL3.7153 mL
50 mM 0.0743 mL0.3715 mL0.7431 mL
100 mM 0.0372 mL0.1858 mL0.3715 mL

Table adapted from supplier data sheets.[5]

Application Notes and Best Practices

  • Preparing Working Solutions: To prepare a working solution for your experiment, thaw a single aliquot of the DMSO stock solution. Perform serial dilutions in your aqueous buffer or cell culture medium to reach the final desired concentration. Note that high concentrations of DMSO can be toxic to cells; typically, the final DMSO concentration in assays should be kept below 0.1-0.5%.

  • Typical Working Concentrations: In cell-based assays, this compound has been shown to increase BK channel currents at concentrations ranging from 0.32 µM to 10 µM.[5] A concentration of 1 µM was effective in reducing spontaneous contractions in bladder tissue strips.[2][4]

  • Off-Target Effects: At concentrations of 10 µM, this compound has been observed to inhibit other targets, including the σ1 receptor and certain neurotransmitter transporters.[1] Researchers should consider this possibility when designing experiments at higher concentrations.

  • Handling DMSO: DMSO is a potent solvent that can readily penetrate the skin, carrying dissolved substances with it.[6] Always wear appropriate PPE and handle with care in a well-ventilated area. Use fresh, anhydrous grade DMSO to ensure maximum solubility and stability of this compound.[5]

References

Application Notes and Protocols for NS19504 in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing NS19504, a potent activator of large-conductance Ca2+-activated potassium (BK) channels, in smooth muscle relaxation assays. The following information is designed to guide researchers in pharmacology, physiology, and drug development in studying the effects of this compound on various smooth muscle tissues.

Introduction

This compound is a small molecule modulator that selectively activates BK channels, also known as KCa1.1 channels.[1][2] These channels are crucial regulators of smooth muscle tone and neuronal excitability.[2] By activating BK channels, this compound facilitates potassium efflux, leading to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle tissue. This makes this compound a valuable tool for investigating the physiological roles of BK channels and for screening potential therapeutic agents targeting smooth muscle contractility. The primary application detailed here is for ex vivo studies using isolated smooth muscle strips in an organ bath system.

Mechanism of Action

This compound acts as a positive modulator of BK channels, increasing their open probability.[1][2] This leads to an outward flow of potassium ions (K+) from the smooth muscle cell, causing membrane hyperpolarization. The hyperpolarized state of the cell membrane reduces the opening of voltage-gated calcium channels (VGCCs), thereby decreasing the influx of calcium ions (Ca2+) into the cell. Since intracellular Ca2+ is a key trigger for smooth muscle contraction, the reduction in its concentration leads to smooth muscle relaxation.

Data Presentation

The following table summarizes the quantitative data regarding the effects of this compound on smooth muscle preparations as reported in the literature.

ParameterTissue TypeValueReference
EC50 Guinea Pig Bladder (Spontaneous Contractions)640 nM[1]
EC50 HEK293 cells expressing hBK channels (Tl+ influx assay)11.0 ± 1.4 µM[1]
Effect on Spontaneous Contractions Guinea Pig Bladder Strips1 µM this compound reduced contractions to 56% ± 4% of control[3]
Effect on Whole-Cell BK Currents Guinea Pig Bladder Smooth Muscle Cells0.32 µM this compound increased current to 127 ± 7% of control[1]
Voltage Activation Curve Shift HEK293 cells expressing hBK channels10 µM this compound left-shifted the curve by 60 mV[1][2]

Experimental Protocols

Preparation of Guinea Pig Bladder Smooth Muscle Strips

This protocol is adapted from established methods for isolating guinea pig detrusor muscle.[1]

Materials:

  • Juvenile guinea pigs

  • Ice-cold Ca2+-free HEPES-buffered solution (in mM: 55 NaCl, 5.6 KCl, 2 MgCl2, 80 sodium glutamate, 10 HEPES, 10 glucose, pH adjusted to 7.3 with NaOH)

  • Dissecting scissors, forceps, and dish

  • Silk suture

Procedure:

  • Euthanize the guinea pig according to an approved institutional animal care and use committee protocol.[1]

  • Excise the urinary bladder and immediately place it in ice-cold Ca2+-free HEPES-buffered solution.[1]

  • Remove the caudal part of the bladder (proximal urethra, trigone, and distal ureters).[1]

  • Make a longitudinal incision to open the remaining bladder tissue and rinse with fresh, ice-cold Ca2+-free HEPES buffer to remove any residual urine.[1]

  • Carefully remove the urothelium (the inner lining of the bladder).[1]

  • Cut the remaining detrusor muscle into longitudinal strips of approximately 6 mm in length and 1.5 mm in width.[1]

  • Tie silk suture loops to each end of the muscle strips for mounting in the organ bath.[1]

Organ Bath Assay for Smooth Muscle Relaxation

This protocol describes the general procedure for assessing the relaxant effect of this compound on isolated smooth muscle strips.

Materials:

  • Isolated smooth muscle strips (e.g., guinea pig bladder)

  • Organ bath system with force transducers

  • Physiological Salt Solution (PSS) (in mM: 119 NaCl, 4.7 KCl, 24 NaHCO3, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 0.023 EDTA, 11 glucose)[1]

  • Carbogen gas (95% O2 / 5% CO2)

  • This compound stock solution (dissolved in DMSO)

  • Contractile agonist (e.g., Carbachol, KCl)

  • Data acquisition system

Procedure:

  • Setup: Fill the organ bath chambers with PSS and maintain the temperature at 37°C. Continuously bubble the PSS with carbogen gas to maintain a physiological pH and oxygenation.[1]

  • Mounting: Mount the smooth muscle strips in the organ baths by attaching one suture loop to a fixed hook and the other to a force transducer.[1]

  • Equilibration: Apply an initial tension of 10 mN to each strip and allow them to equilibrate for at least 60 minutes. During this period, replace the PSS in the baths every 20 minutes.[1] Many bladder strips will develop spontaneous phasic contractions during this time.[1]

  • Viability Test: After equilibration, induce a contraction to ensure tissue viability. This can be done by adding a high concentration of KCl (e.g., 60 mM) to the bath. Once a stable contraction is achieved, wash the tissue with fresh PSS until it returns to baseline tension.

  • Pre-contraction (for relaxation studies): To study the relaxant effect of this compound, pre-contract the muscle strips with an appropriate agonist (e.g., carbachol for muscarinic receptor-mediated contraction, or a moderate concentration of KCl for depolarization-induced contraction).

  • Application of this compound: Once a stable pre-contraction plateau is reached, add this compound to the organ bath in a cumulative concentration-dependent manner. Start with a low concentration and incrementally increase it, allowing the tissue to reach a stable response at each concentration.

  • Data Acquisition: Record the isometric tension of the smooth muscle strips throughout the experiment using a data acquisition system.

  • Data Analysis: The relaxant effect of this compound is typically expressed as a percentage of the pre-contraction induced by the agonist. Construct a concentration-response curve and calculate the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

G This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Intracellular_Ca Decreased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Workflow for Smooth Muscle Relaxation Assay

G cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle (e.g., Guinea Pig Bladder) Strip_Preparation Prepare Muscle Strips (~6mm x 1.5mm) Tissue_Isolation->Strip_Preparation Suturing Attach Suture Loops Strip_Preparation->Suturing Mounting Mount Strips in Organ Bath with PSS Suturing->Mounting Equilibration Equilibrate (37°C, 95% O2/ 5% CO2, 10 mN tension) Mounting->Equilibration Viability_Test Viability Test (e.g., High KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Pre_contraction Pre-contract with Agonist Washout->Pre_contraction NS19504_Addition Cumulative Addition of This compound Pre_contraction->NS19504_Addition Data_Recording Record Isometric Tension NS19504_Addition->Data_Recording Calculate_Relaxation Calculate % Relaxation Data_Recording->Calculate_Relaxation Plot_Curve Plot Concentration- Response Curve Calculate_Relaxation->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for this compound smooth muscle relaxation assay.

References

Application of NS19504 in HEK293 Cells Expressing hBK Channels

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NS19504 is a novel small-molecule activator of the large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] These channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release, making them a significant therapeutic target for various disorders.[3] this compound, identified through high-throughput screening, acts as a positive modulator of hBK channels, effectively increasing the channel's open probability.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing human BK (hBK) channels. These protocols are intended for researchers in academia and the pharmaceutical industry engaged in ion channel research and drug discovery.

Mechanism of Action

This compound potentiates hBK channel activity by shifting the voltage-activation curve to more negative potentials.[1][2][4] In HEK293 cells expressing hBK channels, 10 µM this compound has been shown to cause a significant leftward shift of approximately 60 mV in the voltage activation curve.[1][4][5] This indicates that at a given membrane potential and intracellular calcium concentration, the presence of this compound increases the likelihood of the channel being in an open state, leading to an enhanced outward potassium current.[6] This enhanced K+ efflux leads to membrane hyperpolarization, which can reduce cell excitability.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on hBK channels expressed in HEK293 cells, as determined by electrophysiological studies.

Table 1: Potency of this compound on hBK Channels

ParameterValueCell LineReference
EC5011.0 ± 1.4 µMHEK293 expressing hBK[1][2][4][5][7]

Table 2: Concentration-Dependent Activation of hBK Current by this compound

This compound Concentration (µM)Percentage Increase in BK Current (Mean ± SEM)Number of Experiments (n)Reference
0.1100%1[2][5][8]
0.32121 ± 5.7%6[2][5][8]
1205 ± 34%6[2][5][8]
3.2530 ± 74%6[2][5][8]
101834 ± 9174[2][5][8]

Table 3: Effect of this compound on hBK Channel Gating

ParameterConditionValueCell LineReference
Voltage Activation Curve Shift10 µM this compound-60 mVHEK293 expressing hBK[1][2][4][5]

Experimental Protocols

1. Cell Culture and Maintenance of hBK-expressing HEK293 Cells

This protocol describes the standard procedure for culturing and maintaining HEK293 cells stably expressing hBK channels.

  • Materials:

    • HEK293 cell line stably expressing hBK channels

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Geneticin (G418) or other appropriate selection antibiotic

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks/dishes

    • CO2 incubator (37°C, 5% CO2)

  • Protocol:

    • Maintain cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of selection antibiotic (e.g., G418) to ensure the continued expression of the hBK channels.

    • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

    • To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a lower density in fresh culture medium.

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to measure the effect of this compound on hBK channel currents.

  • Materials:

    • hBK-expressing HEK293 cells cultured on glass coverslips

    • Patch-clamp rig (amplifier, micromanipulator, microscope)

    • Borosilicate glass capillaries for pipette fabrication

    • This compound stock solution (in DMSO)

    • Extracellular (bath) solution: e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 0.03 µM) (pH adjusted to 7.2 with KOH).

  • Protocol:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline hBK currents using a voltage-ramp protocol (e.g., from -100 mV to +50 mV over 200 ms) or a voltage-step protocol.

    • Apply this compound at various concentrations by adding it to the extracellular solution and perfusing the recording chamber.

    • Record hBK currents in the presence of this compound.

    • Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the compound's effect.

3. Inside-Out Patch-Clamp Electrophysiology

This protocol is for studying the direct effect of this compound on the intracellular side of the hBK channels.

  • Materials:

    • Same as for whole-cell patch-clamp.

    • Intracellular-like bath solution with a defined free Ca2+ concentration.

  • Protocol:

    • Establish a giga-ohm seal on a single cell as in the whole-cell protocol.

    • Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).

    • Record single-channel or macroscopic currents in response to voltage steps.

    • Apply this compound directly to the bath solution to observe its effect on the channel's activity from the intracellular side.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis culture Culture hBK-HEK293 Cells plate Plate cells on coverslips culture->plate patch Whole-Cell or Inside-Out Patch Clamp culture->patch baseline Record Baseline Current patch->baseline application Apply this compound baseline->application recording Record Current with this compound application->recording washout Washout recording->washout analysis Analyze Current Traces washout->analysis quantification Quantify EC50 and Voltage Shift analysis->quantification

Caption: Experimental workflow for characterizing this compound effects on hBK channels.

signaling_pathway This compound This compound hBK hBK Channel This compound->hBK Positive Modulation K_efflux Increased K+ Efflux hBK->K_efflux Increased Open Probability Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action on hBK channels.

logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_expected_outcome Expected Outcome hypothesis This compound is a positive modulator of hBK channels cell_model HEK293 cells expressing hBK hypothesis->cell_model technique Patch-Clamp Electrophysiology cell_model->technique treatment Application of varying concentrations of this compound technique->treatment current_increase Concentration-dependent increase in K+ current treatment->current_increase v_shift Leftward shift in voltage-activation curve treatment->v_shift

Caption: Logical relationship of the experimental design.

References

Application Notes and Protocols for In Vivo Formulation of NS19504 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS19504 is a potent and selective activator of the large-conductance Ca2+-activated potassium channels (BK channels, KCa1.1).[1][2] These channels are crucial regulators of smooth muscle tone and neuronal excitability, making this compound a valuable research tool for studying their physiological roles.[3] Notably, this compound has demonstrated efficacy in reducing spontaneous phasic contractions in bladder smooth muscle, suggesting its potential therapeutic utility in conditions like overactive bladder.[1][2] However, like many small molecule drug candidates, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vivo administration in animal models.

These application notes provide a detailed protocol for the formulation of this compound for in vivo studies, focusing on a widely used vehicle for poorly soluble compounds. This document also outlines the mechanism of action of this compound and provides a visual representation of its signaling pathway.

Data Presentation

Physicochemical and Solubility Data of this compound
PropertyValueReference
Molecular Weight 269.16 g/mol [4][5]
Calculated cLogD (pH 7.4) 2.5[1]
Calculated Intrinsic Solubility 0.097 mg/mL[1]
Measured Water Solubility 0.02 mg/mL[1]
Solubility in 15% methyl-β-cyclodextrin 9.0 mg/mL[1]
Solubility in 15% hydroxypropyl-β-cyclodextrin 0.43 mg/mL[1]
Solubility in 10% Cremophor 3.6 mg/mL[1]
Solubility in DMSO 249 mg/mL[4]
Solubility in Ethanol 26.92 mg/mL[5]
Recommended In Vivo Formulation and Solubility
Vehicle CompositionAchievable Concentration of this compoundReference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 5 mg/mL (18.58 mM)[4]

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 5 mg/mL in a standard vehicle suitable for intraperitoneal administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weighing this compound: Accurately weigh 50 mg of this compound powder and place it into a 15 mL sterile conical tube.

  • Initial Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Addition of PEG300: In a separate 50 mL sterile conical tube, add 4 mL of PEG300.

  • Combining DMSO and PEG300: Transfer the this compound/DMSO solution from the 15 mL tube to the 50 mL tube containing PEG300. Rinse the 15 mL tube with a small amount of the PEG300 from the 50mL tube to ensure complete transfer of the compound. Vortex the mixture thoroughly for 1-2 minutes.

  • Addition of Tween-80: Add 0.5 mL of Tween-80 to the mixture. Vortex for another 1-2 minutes to ensure homogeneity.

  • Final Dilution with Saline: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Continue to vortex for an additional 2-3 minutes until a clear and uniform solution is obtained.

  • Final Concentration: The final volume will be 10 mL, with an this compound concentration of 5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Use and Storage: It is recommended to prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

Intraperitoneal (IP) Injection in Mice

A study has reported the use of this compound via intraperitoneal injection in mice at a dose of 14 mg/kg. The following is a general guideline for IP injection in mice.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

  • 70% ethanol wipes

Procedure:

  • Dose Calculation: Calculate the required volume of the 5 mg/mL this compound solution based on the animal's body weight and the desired dose (e.g., for a 25 g mouse at 14 mg/kg, the volume would be 70 µL).

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[6]

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions following the injection.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: BK Channel Activation

This compound acts as a positive modulator of BK channels. These channels are activated by both membrane depolarization and an increase in intracellular calcium concentration. Activation of BK channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs), reducing intracellular calcium influx and ultimately resulting in muscle relaxation.[3][7]

NS19504_Signaling_Pathway cluster_membrane Cell Membrane BK_channel BK Channel (KCa1.1) K_efflux K⁺ Efflux BK_channel->K_efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx_initial Initial Ca²⁺ Influx This compound This compound This compound->BK_channel Activates Depolarization Membrane Depolarization Depolarization->BK_channel Activates Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx_initial->Intracellular_Ca Intracellular_Ca->BK_channel Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC_closure VGCC Closure Hyperpolarization->VGCC_closure Reduced_Ca_influx ↓ Ca²⁺ Influx VGCC_closure->Reduced_Ca_influx Relaxation Smooth Muscle Relaxation Reduced_Ca_influx->Relaxation Formulation_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve_dmso 2. Dissolve in Anhydrous DMSO weigh->dissolve_dmso add_peg 3. Add to PEG300 dissolve_dmso->add_peg vortex Vortex Thoroughly After Each Step dissolve_dmso->vortex add_tween 4. Add Tween-80 add_peg->add_tween add_peg->vortex add_saline 5. Add Saline add_tween->add_saline add_tween->vortex add_saline->vortex end Final Formulation (5 mg/mL) add_saline->end

References

Application Notes and Protocols for Whole-Cell Recording Techniques with NS19504

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the small molecule NS19504 in whole-cell electrophysiological recordings to study the function of large-conductance Ca2+-activated potassium channels (BK channels, also known as KCa1.1 or MaxiK). This compound is a positive modulator of BK channels, making it a valuable tool for investigating the physiological roles of these channels and for screening potential therapeutic compounds.[1][2]

Introduction to this compound

This compound, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a selective activator of BK channels. It has been shown to activate BK channels in both recombinant expression systems (such as HEK293 cells expressing hBK channels) and native cells, like smooth muscle cells of the urinary bladder.[1][2] The compound elicits a concentration-dependent increase in BK channel current and causes a significant leftward shift in the voltage activation curve, indicating that it promotes channel opening at more negative membrane potentials.[1][2]

Data Presentation

Electrophysiological Effects of this compound on hBK Channels in HEK293 Cells
ParameterValueCell TypeReference
EC50 11.0 ± 1.4 µMHEK293 cells expressing hBK[2]
Voltage Activation Curve Shift -60 mV (at 10 µM this compound)HEK293 cells expressing hBK[1][2]
Current Increase at +25 mV See table belowHEK293 cells expressing hBK[2]
Concentration-Dependent Activation of hBK Current by this compound
This compound ConcentrationPercentage Increase in BK Current (Mean ± S.E.M.)nReference
0.1 µM100% (control)1[2]
0.32 µM121 ± 5.7%6[2]
1 µM205 ± 34%6[2]
3.2 µM530 ± 74%6[2]
10 µM1834 ± 917%4[2]

Signaling Pathway and Mechanism of Action

This compound acts as a positive modulator of BK channels. These channels are activated by both membrane depolarization and increases in intracellular calcium concentration. This compound enhances the sensitivity of the BK channel to these stimuli, leading to an increased open probability of the channel. This results in a greater potassium efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.

NS19504_Mechanism_of_Action This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Positive Modulation K_Efflux K⁺ Efflux BK_Channel->K_Efflux Increased Open Probability Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->BK_Channel Activates Intracellular_Ca Intracellular Ca²⁺ Intracellular_Ca->BK_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of this compound action on BK channels.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Effects on hBK Channels in HEK293 Cells

This protocol is adapted from studies characterizing this compound effects on a human embryonic kidney (HEK293) cell line stably expressing the human BK channel.[2]

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing hBK channels in appropriate media.

  • Plate cells onto glass coverslips a few days prior to recording.[3]

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg2ATP, and 0.1 NaGTP. Adjust pH to 7.2 with KOH.[4] The free Ca2+ concentration can be adjusted as needed for the experiment (e.g., 0.03 µM).[2]

  • Extracellular (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose. Adjust pH to 7.35 with NaOH.[4]

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[3]

  • Establish a giga-ohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell in voltage-clamp mode at a holding potential of -90 mV.[5]

4. Voltage-Clamp Protocol and Data Acquisition:

  • To assess the effect of this compound on BK channel currents, apply voltage ramps from -120 mV to +80 mV.[2]

  • Alternatively, use a voltage step protocol, stepping the membrane potential to various depolarizing potentials from a holding potential of -90 mV.[5]

  • Record baseline currents in the extracellular solution.

  • Perfuse the recording chamber with the extracellular solution containing increasing concentrations of this compound (e.g., 0.1, 0.32, 1, 3.2, 10 µM).[2]

  • Allow sufficient time for the drug effect to stabilize at each concentration before recording.

  • Perform a washout with the control extracellular solution to check for reversibility.

5. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +25 mV) from the voltage ramp recordings.[2]

  • Plot the percentage increase in current as a function of this compound concentration to determine the EC50 value.

  • Construct current-voltage (I-V) relationships before and during this compound application.

  • To determine the shift in the voltage activation curve, measure tail currents at a hyperpolarized potential (e.g., -120 mV) following depolarizing steps to a range of potentials.[5] Fit the normalized tail current data with a Boltzmann function to determine the half-activation voltage (V50).

Experimental Workflow

Whole_Cell_Recording_Workflow Start Start: Prepare Cells and Solutions Pull_Pipette Pull Patch Pipette (3-7 MΩ) Start->Pull_Pipette Establish_Seal Establish Giga-ohm Seal (>1 GΩ) Pull_Pipette->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline Record Baseline Currents (Voltage Ramp/Step Protocol) Whole_Cell->Record_Baseline Apply_this compound Apply this compound (Increasing Concentrations) Record_Baseline->Apply_this compound Record_Effect Record Currents in Presence of this compound Apply_this compound->Record_Effect Record_Effect->Apply_this compound Next Concentration Washout Washout with Control Solution Record_Effect->Washout Record_Washout Record Washout Currents Washout->Record_Washout Analyze_Data Data Analysis: - I-V Relationship - Concentration-Response Curve - V₅₀ Shift Record_Washout->Analyze_Data End End Analyze_Data->End

Caption: Workflow for whole-cell patch-clamp experiments with this compound.

Troubleshooting and Considerations

  • Seal Stability: Maintaining a stable giga-ohm seal is crucial for high-quality recordings. Ensure clean solutions and proper pipette polishing.

  • Series Resistance: Compensate for series resistance to minimize voltage-clamp errors, especially when recording large currents.[6]

  • DMSO Concentration: Keep the final concentration of the vehicle (DMSO) constant across all solutions and as low as possible (typically ≤ 0.1%) to avoid non-specific effects.

  • Cell Viability: Ensure cells are healthy before starting the experiment. Unhealthy cells will have a low resting membrane potential and will be difficult to seal.

  • Specificity: While this compound is reported to be selective for BK channels, it is good practice to confirm the observed effects are indeed mediated by BK channels by using a specific BK channel blocker, such as iberiotoxin.[1]

References

Application Notes and Protocols for Inside-out Patch-Clamp Studies Using NS19504

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NS19504 is a small-molecule positive modulator of large-conductance Ca²⁺-activated potassium channels (BK channels, also known as KCa1.1 or MaxiK).[1][2][3][4] These channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. This compound activates BK channels, leading to membrane hyperpolarization and reduced cell excitability.[1][5] This property makes it a valuable tool for studying the physiological roles of BK channels and a potential therapeutic agent for conditions such as bladder overactivity.[1][2]

This document provides detailed application notes and protocols for the use of this compound in inside-out patch-clamp electrophysiology, a technique that allows for the direct application of substances to the intracellular face of the cell membrane and detailed characterization of single-channel activity.

Mechanism of Action

This compound acts as a BK channel activator.[1][2][3] In the inside-out patch-clamp configuration, application of this compound to the intracellular side of the membrane patch has been shown to significantly increase the open probability of BK channels.[5][6] This effect is characterized by a leftward shift in the voltage-activation curve, meaning the channel is more likely to be open at more negative membrane potentials.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound.

Table 1: Electrophysiological Properties of this compound

ParameterValueCell TypeReference
EC₅₀ 11.0 ± 1.4 µMHEK-293 cells expressing hBK channels[1][3][4]
Voltage Activation Curve Shift -60 mV (at 10 µM)HEK-293 cells expressing hBK channels[1][4][5]
Effective Concentration for Activation ≥ 0.3 µMHEK-293 cells expressing hBK channels[1][5]

Table 2: Effect of this compound on Whole-Cell BK Currents in Guinea Pig Bladder Smooth Muscle Cells

This compound ConcentrationPercent Increase of Control CurrentReference
0.32 µM127%[3]
1.0 µM194%[3]
3.2 µM258%[3]
10 µM561%[3]

Experimental Protocols

Cell Preparation

This protocol is based on studies using Human Embryonic Kidney 293 (HEK-293) cells stably expressing human BK channels (hBK).

  • Cell Culture: Culture HEK-293 cells expressing hBK channels in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cell Dissociation: For electrophysiological recordings, dissociate cells from the culture dish using a gentle method such as Accutase or a brief incubation with trypsin-EDTA.[7]

  • Plating: Plate the dissociated cells onto glass coverslips in a petri dish and allow them to adhere for at least one hour before use.

Solutions for Inside-Out Patch-Clamp
  • Extracellular (Pipette) Solution (in mM):

    • 144 NaCl

    • 4 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • Adjust pH to 7.4 with NaOH.[8]

  • Intracellular (Bath) Solution (in mM):

    • 154 KCl

    • 10 HEPES

    • 10 EGTA

    • 1.2 MgCl₂

    • 7.6 CaCl₂ (to yield a free Ca²⁺ concentration of 0.3 µM)

    • Adjust pH to 7.2 with KOH.[8]

  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).

    • Store at -20°C.

    • On the day of the experiment, dilute the stock solution to the final desired concentrations in the intracellular (bath) solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).

Inside-Out Patch-Clamp Recording Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of approximately 2 MΩ when filled with the pipette solution.[8]

  • Cell Approach and Sealing:

    • Mount the coverslip with adherent cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the intracellular (bath) solution.

    • Fill a patch pipette with the extracellular (pipette) solution and mount it on the headstage.

    • Apply positive pressure to the pipette and approach a target cell.

    • Once the pipette tip touches the cell membrane, release the positive pressure to facilitate seal formation.

    • Apply gentle suction to form a high-resistance seal (GΩ seal).[9][10]

  • Patch Excision: After achieving a stable GΩ seal in the cell-attached configuration, retract the pipette from the cell to excise a patch of membrane. This will result in the inside-out configuration, with the intracellular face of the membrane exposed to the bath solution.[9][11]

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to record membrane currents.

    • Hold the membrane potential at a desired level (e.g., -90 mV).[8]

    • Apply voltage protocols to elicit channel activity. Common protocols include:

      • Voltage Ramps: Apply linear voltage ramps (e.g., from -120 mV to +80 mV) to determine the current-voltage (I-V) relationship.[6][12]

      • Voltage Steps: Apply a series of depolarizing voltage steps (e.g., from -120 mV to +120 mV in 20 mV increments) to study the voltage-dependent activation of the channels.[6]

  • Application of this compound:

    • Establish a stable baseline recording in the control intracellular solution.

    • Perfuse the recording chamber with the intracellular solution containing the desired concentration of this compound.

    • Record the channel activity in the presence of the compound. A rapid increase in current is expected as this compound activates the BK channels.[6]

    • To determine the concentration-response relationship, apply increasing concentrations of this compound.

    • Perform a washout by perfusing the chamber with the control intracellular solution to observe the reversal of the effect.[6]

Visualizations

Signaling Pathway of this compound Action

NS19504_Signaling_Pathway This compound This compound BK_Channel BK Channel (Intracellular Side) This compound->BK_Channel Binds to Increased_Po Increased Open Probability BK_Channel->Increased_Po Leads to K_Efflux K+ Efflux Increased_Po->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization

Caption: this compound directly activates BK channels, increasing potassium efflux and causing hyperpolarization.

Experimental Workflow for Inside-Out Patch-Clamp with this compound

Inside_Out_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK-293 with hBK) Solution_Prep Prepare Pipette and Bath Solutions Giga_Seal Achieve GΩ Seal (Cell-Attached) Cell_Culture->Giga_Seal NS19504_Prep Prepare this compound Stock and Dilutions Solution_Prep->Giga_Seal Apply_this compound Apply this compound via Bath Perfusion Excise_Patch Excise Patch to Inside-Out Configuration Giga_Seal->Excise_Patch Baseline_Rec Record Baseline BK Channel Activity Excise_Patch->Baseline_Rec Baseline_Rec->Apply_this compound Record_Effect Record Effect of this compound Apply_this compound->Record_Effect Washout Washout with Control Solution Record_Effect->Washout IV_Curve Generate I-V Curves Record_Effect->IV_Curve Activation_Curve Determine Voltage Activation Shift Record_Effect->Activation_Curve Concentration_Response Plot Concentration-Response Curve Record_Effect->Concentration_Response

Caption: Workflow for an inside-out patch-clamp experiment to characterize the effects of this compound on BK channels.

References

Application Notes and Protocols for High-Throughput Screening of NS19504 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) of NS19504 analogs to identify and characterize novel activators of large-conductance Ca2+-activated potassium channels (BK, KCa1.1) and intermediate-conductance Ca2+-activated potassium channels (KCa3.1). The protocols are designed for a multi-stage screening cascade, beginning with a primary fluorescence-based assay followed by secondary confirmation using automated electrophysiology.

Introduction to this compound and Target Ion Channels

This compound is a known activator of the BK channel (KCa1.1), a member of the calcium-activated potassium channel family.[1] These channels are crucial regulators of cellular excitability and are implicated in a variety of physiological processes, making them attractive therapeutic targets.[2][3][4] Analogs of this compound are synthesized to explore the structure-activity relationship and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The screening assays detailed below are suitable for identifying and characterizing activators of both BK (KCa1.1) and KCa3.1 channels.

Primary High-Throughput Screening: Thallium Flux Assay

The primary screen utilizes a fluorescence-based thallium flux assay, a robust and cost-effective method for HTS of potassium channel modulators.[2][5][6][7] This assay leverages the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye. When the channels are activated, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence that is proportional to channel activity.[2][5]

Experimental Protocol: Thallium Flux Assay for Activators

1. Cell Line and Culture:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel (KCa1.1) or KCa3.1 channel. The use of a stable cell line is crucial for assay robustness.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Cell Plating: Seed cells into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

2. Reagent Preparation:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Dye Loading Solution: Prepare the thallium-sensitive fluorescent dye (e.g., FluxOR™ or similar) in Assay Buffer according to the manufacturer's instructions. Probenecid (2.5 mM) can be included to inhibit organic anion transporters and prevent dye extrusion.

  • Compound Plates: Prepare serial dilutions of this compound analogs in 100% DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Stimulus Buffer: Prepare Assay Buffer containing a sub-maximal concentration of a known BK/KCa3.1 channel activator (e.g., NS1619 for BK channels) and thallium sulfate (e.g., 2 mM). This is used to establish a baseline activation level against which novel activators can be compared. For a primary screen for activators, the stimulus buffer may contain only thallium sulfate.

3. Assay Procedure:

  • Dye Loading: Remove the culture medium from the cell plates and add the Dye Loading Solution. Incubate for 60-90 minutes at room temperature in the dark.

  • Washing (Optional but Recommended): Gently wash the cells with Assay Buffer to remove extracellular dye. Some no-wash kits are also available.[8]

  • Compound Incubation: Add the diluted this compound analogs from the compound plates to the cell plates. Include wells with a known activator as a positive control and vehicle (DMSO) as a negative control. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra®, FlexStation®).

    • Record baseline fluorescence for 10-20 seconds.

    • Add the Stimulus Buffer to all wells simultaneously using the instrument's integrated fluidics.

    • Immediately begin recording the fluorescence signal kinetically for 2-3 minutes.

Data Presentation: Thallium Flux Assay

The primary data output is the rate of fluorescence increase over time. This rate is proportional to the activity of the ion channel.

Table 1: Example Data from a Primary Thallium Flux Screen for BK Channel Activators.

Compound IDConcentration (µM)Rate of Fluorescence Increase (RFU/s)% Activation (vs. Max Control)
This compound10150.2100
Analog A10165.8110.4
Analog B1085.156.7
Analog C1022.515.0
Vehicle-15.30

For dose-response analysis, the percentage of activation is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Table 2: Dose-Response Data for a Lead this compound Analog.

Concentration (µM)% Activation
0.015.2
0.115.8
148.9
1095.3
100102.1
EC50 (µM) 1.1

Secondary Screening: Automated Electrophysiology

Hits identified in the primary screen should be confirmed and further characterized using automated patch-clamp electrophysiology. This technique provides a direct measure of ion channel currents and allows for a more detailed understanding of the compound's mechanism of action.[9][10][11][12]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

1. Cell Preparation:

  • Use the same HEK293 cell line expressing the target channel as in the primary screen.

  • Harvest the cells and prepare a single-cell suspension at the optimal density recommended for the automated patch-clamp platform (e.g., QPatch, SyncroPatch).

2. Solutions:

  • Internal Solution (Intracellular): Contains a high concentration of potassium and a calcium buffer to clamp the intracellular free calcium at a specific concentration (e.g., ~200 nM for activator screening).[13]

  • External Solution (Extracellular): Typically a physiological saline solution (e.g., HBSS).

  • Compound Solutions: Prepare dilutions of the hit compounds in the external solution.

3. Electrophysiological Recording:

  • Load the cell suspension, internal solution, external solution, and compound solutions onto the automated patch-clamp system.

  • The system will automatically perform cell capture, seal formation (aim for giga-ohm seals), and whole-cell configuration.

  • Apply a voltage protocol to elicit channel currents. For BK channels, a series of depolarizing voltage steps from a holding potential of -80 mV can be used.

  • Apply the test compounds and record the changes in current amplitude and kinetics.

Data Presentation: Automated Electrophysiology

The primary output is the current amplitude at different voltages. The effect of the compound is quantified as the percentage increase in current compared to the baseline.

Table 3: Example Data from Automated Electrophysiology for a BK Channel Activator.

Compound IDConcentration (µM)Current at +60 mV (pA)% Increase in Current
Baseline-520.30
Analog A1785.150.9
Analog A101540.8196.1
Analog A302105.2304.6

From this data, a dose-response curve can be generated to determine the EC50 of the compound. Additionally, the effect of the compound on the voltage-dependence of activation can be analyzed by plotting the normalized conductance as a function of voltage.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The activation of BK and KCa3.1 channels is primarily regulated by intracellular calcium concentration and, in the case of BK channels, also by membrane voltage.

BK_Channel_Activation cluster_0 Cell Membrane BK_channel BK Channel (KCa1.1) K_efflux K⁺ Efflux BK_channel->K_efflux Ca_influx Ca²⁺ Influx (e.g., via VGCCs) Ca_influx->BK_channel Binds to Ca²⁺ bowl Depolarization Membrane Depolarization Depolarization->BK_channel Activates voltage sensor NS19504_analog This compound Analog (Activator) NS19504_analog->BK_channel Positive allosteric modulation Hyperpolarization Hyperpolarization (Negative Feedback) K_efflux->Hyperpolarization

Caption: BK channel activation pathway.

KCa31_Channel_Activation cluster_0 Cell Membrane KCa31_channel KCa3.1 Channel K_efflux K⁺ Efflux KCa31_channel->K_efflux Ca_influx Ca²⁺ Influx (e.g., via SOCE) Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Binds Calmodulin->KCa31_channel Binds and activates NS19504_analog This compound Analog (Activator) NS19504_analog->KCa31_channel Positive allosteric modulation Hyperpolarization Hyperpolarization (Sustains Ca²⁺ influx) K_efflux->Hyperpolarization

Caption: KCa3.1 channel activation pathway.

Experimental Workflows

The overall workflow for screening this compound analogs follows a logical progression from primary screening to hit confirmation and characterization.

HTS_Workflow start Start: Library of This compound Analogs primary_screen Primary HTS: Thallium Flux Assay start->primary_screen data_analysis_1 Data Analysis: % Activation primary_screen->data_analysis_1 hit_selection Hit Selection (Potency & Efficacy) data_analysis_1->hit_selection secondary_screen Secondary Screen: Automated Electrophysiology hit_selection->secondary_screen data_analysis_2 Data Analysis: EC50 & Voltage-Dependence secondary_screen->data_analysis_2 lead_candidates Lead Candidates data_analysis_2->lead_candidates

Caption: High-throughput screening workflow.

Conclusion

The described high-throughput screening assays provide a robust and efficient platform for the discovery and characterization of novel activators of BK and KCa3.1 channels among this compound analogs. The combination of a fluorescence-based primary screen and an automated electrophysiology secondary screen ensures both high throughput and high-quality data, facilitating the identification of promising lead compounds for further drug development.

References

Troubleshooting & Optimization

NS19504 Technical Support Center: Troubleshooting Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with NS19504 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in various solvents?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Its solubility is significantly higher in organic solvents like DMSO and ethanol. Below is a summary of its solubility in different solvents.

Data Presentation: this compound Solubility

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Aqueous Buffer0.02[1]~0.074Measured in water.[1]
DMSOup to 249[2]up to 925.1[2]Sonication may be required.[2] Hygroscopic DMSO can impact solubility; use freshly opened DMSO.[3]
Ethanol26.92100
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5[2]18.58[2]A common formulation for in vivo studies. Sonication is recommended.[2]
15% Methyl-β-cyclodextrin9.0[1]~33.4Solubility enhancer.[1]
15% Hydroxypropyl-β-cyclodextrin0.43[1]~1.6Solubility enhancer.[1]
10% Cremophor3.6[1]~13.4Solubility enhancer.[1]

Q2: My this compound, fully dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and how can I prevent it?

A2: This is a common phenomenon known as "solvent shifting" or "crashing out." this compound is highly soluble in the polar aprotic solvent DMSO but has very low solubility in aqueous solutions.[1] When the DMSO stock is diluted into an aqueous buffer, the polarity of the solvent mixture increases dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic this compound, causing it to precipitate.

To prevent precipitation, it is crucial to employ a proper dilution technique. The key is to avoid localized high concentrations of this compound in the aqueous buffer.

Troubleshooting Guide: Preventing Precipitation of this compound

Issue: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer.

Visual Confirmation: The precipitate may appear as fine particles, cloudiness, or crystalline structures in your solution.

Root Cause: Rapid change in solvent polarity leading to the compound exceeding its solubility limit in the aqueous-dominant mixture.

Solutions:

  • Optimize Dilution Technique: The method of dilution is critical. Follow the recommended experimental protocol below.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5]

  • Pre-warm the Aqueous Buffer: Warming your buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes help maintain solubility.

  • Consider Solubility Enhancers: If precipitation persists at your desired final concentration, consider incorporating a solubilizing agent such as cyclodextrin or Tween 80 into your aqueous buffer, if compatible with your experimental setup.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO).

  • Securely cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.

  • If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots in tightly sealed vials at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to one month at -20°C and up to two years at -80°C.[3]

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound and the final volume of the working solution.

  • Calculate the volume of the concentrated DMSO stock solution needed. Ensure the final DMSO concentration will be below 0.5%.

  • In a sterile conical tube, add the full volume of the aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, slowly and dropwise add the calculated volume of the this compound DMSO stock solution. This "reverse dilution" method is crucial for preventing precipitation.

  • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiments.

Experimental Workflow for Preparing Aqueous Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Prepare High-Concentration Stock in 100% DMSO (e.g., 100 mM) aliquot Aliquot into single-use volumes stock_prep->aliquot store Store at -20°C or -80°C aliquot->store buffer Add full volume of aqueous buffer to tube vortex Vigorously vortex/stir buffer buffer->vortex add_stock Slowly add DMSO stock dropwise to vortexing buffer vortex->add_stock mix Continue mixing add_stock->mix use Use immediately mix->use

Caption: Workflow for preparing this compound working solutions.

This compound Mechanism of Action: BK Channel Activation

This compound is a selective activator of large-conductance Ca²⁺-activated potassium channels (BKCa, KCa1.1).[6][7] These channels are unique in that they are dually activated by both increases in intracellular calcium (Ca²⁺) and membrane depolarization.[7][8] The activation of BK channels leads to an efflux of potassium (K⁺) ions, which hyperpolarizes the cell membrane, leading to a reduction in cellular excitability. This is particularly important in smooth muscle cells, where it causes relaxation, and in neurons, where it can modulate action potential firing.[7][9]

Signaling Pathway of BK Channel Activation

G cluster_stimuli Stimuli cluster_channel BK Channel cluster_effect Cellular Effect depolarization Membrane Depolarization bk_channel BK Channel (KCa1.1) depolarization->bk_channel Activates ca_increase Increased Intracellular [Ca²⁺] ca_increase->bk_channel Activates k_efflux K⁺ Efflux bk_channel->k_efflux This compound This compound This compound->bk_channel Positive Modulator hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization reduced_excitability Reduced Cellular Excitability hyperpolarization->reduced_excitability

Caption: Dual activation of BK channels by physiological stimuli and modulation by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of NS19504

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and assessing the off-target effects of NS19504, a potent activator of the large-conductance Ca2+-activated potassium (BK) channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule activator of the large-conductance Ca2+-activated potassium channel (BK channel, KCa1.1).[1][2][3][4][5] Its primary on-target effect is the positive modulation of BK channels, leading to relaxation of smooth muscle, such as in the urinary bladder.[1][5]

Q2: What are the known off-target effects of this compound?

While generally considered selective, at higher concentrations (e.g., 10 µM), this compound has been shown to interact with the sigma-1 (σ1) receptor, the dopamine transporter (DAT), and the norepinephrine transporter (NET).[6] It is important to consider these potential off-target interactions when designing experiments and interpreting data.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Use appropriate controls: Include a negative control (vehicle) and, if possible, a structurally related but inactive compound.

  • Confirm on-target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the BK channel in your experimental system.

  • Characterize off-target engagement: If you suspect off-target effects are influencing your results, perform experiments to assess the engagement of known off-targets like the σ1 receptor, DAT, and NET.

Q4: What should I do if I suspect my results are due to off-target effects?

If you suspect off-target effects, consider the following troubleshooting steps:

  • Perform a dose-response curve: Atypical dose-response curves may suggest multiple targets are being engaged.

  • Genetically validate your findings: Use techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the BK channel. If the phenotype is lost, it confirms the effect is on-target. Conversely, if the phenotype persists, it is likely due to off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Phenotype The observed effect is mediated by an off-target of this compound.1. Review the known off-targets of this compound (σ1 receptor, DAT, NET).2. Perform a comprehensive literature search for the biological roles of these off-targets in your experimental system.3. Use antagonists for the suspected off-target to see if the phenotype is reversed.4. Conduct whole-proteome analysis to identify novel off-targets.
Inconsistent Results Variability in the expression levels of the on-target (BK channel) or off-targets across different experimental systems (e.g., cell lines, tissues).1. Quantify the expression levels of the BK channel and known off-targets in your experimental models using techniques like qPCR or Western blotting.2. Choose cell lines or tissues with high expression of the BK channel and low expression of known off-targets.
High Background Signal Non-specific binding of this compound at high concentrations.1. Lower the concentration of this compound used in the assay.2. Optimize assay conditions to reduce non-specific binding (e.g., include a blocking agent).

Quantitative Data

On-Target Activity of this compound

Target Reported EC50 Assay Type
BK Channel (KCa1.1)11.0 µMTl+ influx assay in HEK293 cells

Known Off-Targets of this compound

Off-Target Observed Effect Concentration Binding Affinity (Ki or IC50)
Sigma-1 (σ1) ReceptorInhibition10 µMNot explicitly reported for this compound
Dopamine Transporter (DAT)Inhibition10 µMNot explicitly reported for this compound
Norepinephrine Transporter (NET)Inhibition10 µMNot explicitly reported for this compound

Experimental Protocols

Kinase Profiling

Objective: To assess the selectivity of this compound against a panel of kinases, which can be potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Use a multi-well plate containing a panel of purified recombinant kinases, their respective substrates, and ATP.

  • Compound Addition: Add this compound at a desired screening concentration (e.g., 10 µM) to the assay wells. Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate. The signal is typically measured using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. For hits, determine the IC50 value by performing a dose-response experiment.

cluster_0 Kinase Profiling Workflow Prepare this compound Prepare this compound Add to Kinase Panel Add to Kinase Panel Prepare this compound->Add to Kinase Panel 10 µM Incubate Incubate Add to Kinase Panel->Incubate ATP, Substrate Detect Phosphorylation Detect Phosphorylation Incubate->Detect Phosphorylation Detection Reagent Analyze Data Analyze Data Detect Phosphorylation->Analyze Data % Inhibition, IC50 cluster_1 CETSA Workflow Treat Cells with this compound Treat Cells with this compound Heat Shock Heat Shock Treat Cells with this compound->Heat Shock Temperature Gradient Lyse & Centrifuge Lyse & Centrifuge Heat Shock->Lyse & Centrifuge Quantify Soluble BK Channel Quantify Soluble BK Channel Lyse & Centrifuge->Quantify Soluble BK Channel Western Blot/ELISA Analyze Melting Curve Analyze Melting Curve Quantify Soluble BK Channel->Analyze Melting Curve Target Engagement cluster_2 Whole-Proteome Analysis Workflow Treat Cells Treat Cells Lyse Cells Lyse Cells Treat Cells->Lyse Cells Protein Digestion Protein Digestion Lyse Cells->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify Off-Targets Identify Off-Targets Data Analysis->Identify Off-Targets cluster_3 This compound On-Target and Off-Target Pathways This compound This compound BK_Channel BK Channel (On-Target) This compound->BK_Channel Activates Sigma1_Receptor σ1 Receptor (Off-Target) This compound->Sigma1_Receptor Inhibits DAT Dopamine Transporter (Off-Target) This compound->DAT Inhibits NET Norepinephrine Transporter (Off-Target) This compound->NET Inhibits Smooth_Muscle_Relaxation Smooth Muscle Relaxation BK_Channel->Smooth_Muscle_Relaxation Leads to Altered_Signaling Altered Cellular Signaling Sigma1_Receptor->Altered_Signaling Altered_Neurotransmission Altered Neurotransmitter Levels DAT->Altered_Neurotransmission NET->Altered_Neurotransmission

References

NS19504 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NS19504, a potent activator of large-conductance Ca2+-activated potassium channels (BK channels). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule positive modulator of large-conductance Ca2+-activated potassium channels (BK, KCa1.1, MaxiK).[1][2][3][4][5] Its primary mechanism of action is to activate BK channels by shifting the voltage activation curve to more negative potentials, meaning the channels open at more hyperpolarized membrane potentials for a given intracellular calcium concentration.[2][6][7] This leads to an increase in potassium efflux and typically results in membrane hyperpolarization and reduced excitability of the cell.

Q2: What are the common experimental applications of this compound?

This compound is frequently used in both in vitro and ex vivo studies to investigate the physiological roles of BK channels. Common applications include:

  • Electrophysiology: Characterizing the effects of BK channel activation on neuronal and smooth muscle cell excitability using techniques like patch-clamp.[1][2]

  • Smooth Muscle Function: Studying the relaxation of smooth muscle tissues, such as the urinary bladder.[1][2][3]

  • Neuroprotection and Neurological Disorders: Investigating the potential therapeutic effects of BK channel activation in models of neurological diseases.[8]

Q3: What are the recommended concentrations for this compound in experiments?

The effective concentration of this compound can vary depending on the experimental system.

  • The reported EC50 for BK channel activation is approximately 11.0 µM.[2][3][6][9]

  • In cellular electrophysiology experiments (e.g., patch-clamp on HEK293 cells or smooth muscle cells), concentrations ranging from 0.3 µM to 10 µM have been shown to be effective.[1][2][9]

  • For ex vivo tissue experiments, such as organ bath studies with guinea pig bladder strips, a concentration of 1 µM has been shown to be effective in reducing spontaneous contractions.[1][2][3]

It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific model and experimental conditions.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected results.

This is one of the most common issues and can often be traced back to problems with compound solubility and stability.

  • Solubility: this compound has poor aqueous solubility.[1] Inconsistent results are often due to the compound precipitating out of solution.

    • Recommendation: Prepare stock solutions in DMSO at a high concentration (e.g., 100 mM).[4] Ensure the stock solution is fully dissolved; sonication may be required.[6] When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.1%) to minimize solvent effects and reduce the risk of precipitation.[1] Always visually inspect your working solutions for any signs of precipitation before use.

  • Stability: Like many small molecules, this compound solutions may degrade over time, especially when stored at room temperature or in aqueous solutions.

    • Recommendation: Prepare fresh working solutions from your DMSO stock for each experiment.[6] Store the DMSO stock solution at -20°C or -80°C for long-term stability.[6][9] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[9]

Issue 2: Unexpected or off-target effects.

While this compound is reported to be a selective BK channel activator, off-target effects can occur, particularly at higher concentrations.

  • Concentration-Dependent Off-Target Effects: At a concentration of 10 µM, this compound has been reported to inhibit the σ1 receptor and transporters for dopamine and norepinephrine.[5]

    • Recommendation: If you are using concentrations at or above 10 µM and observing unexpected results, consider the possibility of off-target effects. Whenever possible, use the lowest effective concentration of this compound as determined by a concentration-response curve in your system.

  • Confirmation of BK Channel Mediation: To confirm that the observed effects of this compound are indeed mediated by BK channels, it is crucial to use a selective BK channel blocker.

    • Recommendation: Perform control experiments where the tissue or cells are pre-incubated with a specific BK channel blocker, such as iberiotoxin (IbTx) or paxilline, before applying this compound.[1][3] The blockade of the this compound effect by these antagonists provides strong evidence for its on-target activity.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
Water0.02 mg/mLIntrinsic solubility is low.[1]
DMSO100 mg/mL (371.53 mM)Sonication may be needed.[9]
Ethanol26.92 mg/mL (100 mM)[4]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)5 mg/mL (18.58 mM)Sonication is recommended.[6]

Table 2: Effective Concentrations of this compound in Various Assays

Assay TypeCell/Tissue TypeEffective Concentration RangeEC50Reference
High-Throughput FLIPR ScreenhBK-expressing HEK293 cells-11.0 ± 1.4 µM[2][3]
Whole-Cell Patch-ClamphBK-expressing HEK293 cells0.3 - 10 µM-[1][2]
Whole-Cell Patch-ClampGuinea pig bladder smooth muscle cells0.32 - 10 µM-[1][9]
Inside-Out Patch-ClamphBK-expressing HEK293 cells10 µM-[1]
Organ Bath (Spontaneous Contractions)Guinea pig urinary bladder strips1 µM-[1][2][3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies using this compound on HEK293 cells expressing human BK channels and on native smooth muscle cells.[1]

  • Cell Preparation:

    • Culture HEK293 cells stably expressing hBK channels or freshly isolate smooth muscle cells from the tissue of interest.

    • Plate cells on glass coverslips in a petri dish.

  • Solutions:

    • External Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 144 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and appropriate CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 nM). Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: 100 mM in DMSO.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the cells with the external solution at a rate of 1-2 ml/min.

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline BK currents using a suitable voltage protocol (e.g., voltage ramps from -100 mV to +50 mV).

    • Prepare the this compound working solution by diluting the stock solution in the external solution to the desired final concentration (e.g., 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is below 0.1%.

    • Apply the this compound-containing external solution to the cell via the perfusion system.

    • Record the changes in BK currents in the presence of this compound.

    • For washout, perfuse with the control external solution.

  • Control Experiment:

    • To confirm the effect is BK channel-mediated, pre-incubate the cells with a BK channel blocker (e.g., 1 µM paxilline) before applying this compound.

Protocol 2: Ex Vivo Organ Bath Myography

This protocol is based on studies of this compound on guinea pig urinary bladder strips.[1][2]

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved animal care protocols.

    • Dissect the urinary bladder and place it in ice-cold physiological saline solution (PSS).

    • Remove the urothelium and cut the detrusor muscle into strips (e.g., ~6 x 1.5 mm).

  • Mounting:

    • Mount the tissue strips in an organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other to a force transducer.

    • Apply a resting tension and allow the tissue to equilibrate for at least 60 minutes, during which spontaneous phasic contractions should develop.

  • Solutions:

    • PSS (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, 1.2 KH2PO4, 11 glucose.

    • This compound Stock Solution: 100 mM in DMSO.

  • Experiment:

    • Record baseline spontaneous phasic contractions.

    • Add the vehicle (DMSO, final concentration 0.1%) to the organ bath and record for a control period.

    • Add this compound to the organ bath to achieve the desired final concentration (e.g., 1 µM).

    • Record the effect of this compound on the amplitude and frequency of spontaneous contractions.

  • Control Experiment:

    • In a separate set of experiments, pre-incubate the tissue strips with a BK channel blocker (e.g., 100 nM iberiotoxin) for 20-30 minutes before the addition of this compound to confirm the specificity of the effect.

Visualizations

G This compound Mechanism of Action This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Positive Allosteric Modulation K_efflux Increased K+ Efflux BK_channel->K_efflux Activation Membrane_potential Membrane Hyperpolarization Cellular_excitability Decreased Cellular Excitability Membrane_potential->Cellular_excitability K_efflux->Membrane_potential

Caption: Mechanism of action of this compound.

G Troubleshooting this compound Experiments Start Experiment Start Problem Inconsistent or Unexpected Results? Start->Problem Check_Solubility Check Solubility: - Freshly prepared? - Any precipitation? - Correct DMSO %? Problem->Check_Solubility Yes Success Consistent, On-Target Results Problem->Success No Check_Concentration Check Concentration: - Is it too high (>10 µM)? - Perform dose-response. Check_Solubility->Check_Concentration Run_Control Run Control Experiment: - Use BK channel blocker (e.g., Iberiotoxin) Check_Concentration->Run_Control Run_Control->Success

Caption: A logical workflow for troubleshooting this compound experiments.

G This compound Experimental Workflow Prepare_Stock 1. Prepare Stock Solution (100 mM in DMSO) Prepare_Working 2. Prepare Fresh Working Solution in Aqueous Buffer Prepare_Stock->Prepare_Working Baseline 3. Record Baseline Activity (Pre-NS19504) Prepare_Working->Baseline Apply_Vehicle 4a. Apply Vehicle Control (e.g., 0.1% DMSO) Baseline->Apply_Vehicle Apply_this compound 4b. Apply this compound Baseline->Apply_this compound Record_Effect 5. Record Experimental Effect Apply_Vehicle->Record_Effect Apply_this compound->Record_Effect Washout 6. Washout and Recovery Record_Effect->Washout Analyze 7. Analyze Data Washout->Analyze

Caption: A general experimental workflow for using this compound.

References

troubleshooting unexpected results with NS19504

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with NS19504. The information is designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective activator of large-conductance Ca2+-activated potassium channels, also known as BK channels or KCa1.1.[1][2][3] It functions as a positive modulator, meaning it enhances the opening of these channels in the presence of activating stimuli like membrane depolarization and intracellular calcium.[1][4] This activation leads to an increase in potassium efflux from the cell, causing hyperpolarization and subsequent relaxation of smooth muscle tissues.[1]

Q2: What is the recommended solvent for this compound?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure complete dissolution and to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Q3: What are the known off-target effects of this compound?

While generally selective for BK channels, at higher concentrations (e.g., 10 µM), this compound has been observed to inhibit the σ1 receptor, dopamine and norepinephrine transporters, and soluble epoxide hydrolase (sEH).[3] It shows no significant effect on various other channels and receptors at typical working concentrations, including L- and N-type Ca2+ channels, Nav, KATP, and hERG channels.[5]

Troubleshooting Guide

Problem: No observable effect of this compound on smooth muscle contraction.

Q: We applied this compound to our bladder strip preparation but did not observe the expected relaxation of spontaneous phasic contractions. What could be the issue?

A: Several factors could contribute to a lack of effect. Consider the following possibilities and troubleshooting steps:

  • Possible Cause 1: Compound Degradation or Inactivity.

    • Recommended Solution: Ensure the compound has been stored correctly, typically at -20°C for powder and -80°C for solvent stocks.[6] It is advisable to use a fresh vial or a newly prepared stock solution to rule out degradation.

  • Possible Cause 2: Incorrect Concentration.

    • Recommended Solution: The effective concentration (EC50) of this compound for BK channel activation is approximately 11.0 µM.[1][2][6] Verify your calculations and ensure the final concentration in your experimental setup is within the effective range (e.g., 1-10 µM).[1] A concentration-response curve should be generated to determine the optimal concentration for your specific model.

  • Possible Cause 3: Issues with the Experimental Model.

    • Recommended Solution: The effect of this compound is most pronounced on spontaneous contractions.[1] It has a modest effect on nerve-evoked contractions and no effect on contractions induced by high potassium concentrations.[1][7] Confirm that your experimental conditions are appropriate for observing the effects on spontaneous activity. To verify the viability of your tissue, confirm that it responds to other standard agonists or antagonists.

  • Possible Cause 4: Presence of a BK Channel Blocker.

    • Recommended Solution: The effects of this compound can be significantly inhibited by specific BK channel blockers like iberiotoxin.[1] Ensure that no such blockers are present in your experimental solutions unless intended for control experiments.

Problem: Unexpected excitatory or off-target effects are observed.

Q: At higher concentrations of this compound, we are seeing effects that are inconsistent with BK channel activation. What could be the cause?

A: This may be attributable to the known off-target effects of this compound at elevated concentrations.

  • Possible Cause: Off-Target Activity.

    • Recommended Solution: At concentrations around 10 µM, this compound can interact with the σ1 receptor and certain neurotransmitter transporters.[3] To confirm that the primary observed effect is mediated by BK channels, perform control experiments with a specific BK channel blocker like iberiotoxin or paxilline.[1][5] If the unexpected effect persists in the presence of the blocker, it is likely an off-target effect. Consider reducing the concentration of this compound to a range where it is more selective for BK channels.

Quantitative Data Summary

ParameterValueCell/Tissue TypeReference
EC50 for BK Channel Activation 11.0 ± 1.4 µMHEK293 cells expressing hBK[1][6]
Effect on Voltage Activation 60 mV left-shift at 10 µMHEK293 cells expressing hBK[1][6]
Inhibition of Spontaneous Contractions Significant reduction at 1 µMGuinea pig urinary bladder strips[1]
Effect on Nerve-Evoked Contractions Modest inhibition at 1 µMGuinea pig urinary bladder strips[1]
Effect on High K+-Induced Contractions No effect at 1 µMGuinea pig urinary bladder strips[1]
Off-Target Activity (at 10 µM)EffectReference
σ1 Receptor Inhibition[3]
Dopamine Transporter Inhibition[3]
Norepinephrine Transporter Inhibition[3]
Soluble Epoxide Hydrolase (sEH) Inhibition[3]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing hBK Channels

  • Objective: To measure the effect of this compound on BK channel currents.

  • Methodology:

    • HEK299 cells stably expressing hBK channels are used.[1]

    • Whole-cell patch-clamp recordings are performed.

    • Currents are elicited by applying voltage ramps (e.g., from -120 mV to +80 mV).[8]

    • A baseline recording is established in the absence of the compound.

    • This compound is applied at various concentrations (e.g., 0.32 µM to 10 µM) to the bath solution.[8]

    • The change in current amplitude and the shift in the voltage activation curve are measured.[1]

2. Myography on Guinea Pig Bladder Strips

  • Objective: To assess the effect of this compound on smooth muscle contractility.

  • Methodology:

    • The urinary bladder is isolated from a guinea pig, and the urothelium is removed.[8]

    • The detrusor muscle is cut into strips (e.g., ~6 x 1.5 mm).[8]

    • Strips are mounted in an organ bath of a myograph system and attached to a force transducer.[8]

    • The strips are bathed in a physiological saline solution.

    • Spontaneous phasic contractions are allowed to stabilize.

    • This compound is added to the bath in a cumulative concentration-dependent manner to assess its effect on the amplitude and frequency of contractions.

    • For control experiments, the effect of this compound is measured in the presence of a BK channel blocker like iberiotoxin.[1]

Visualizations

NS19504_Signaling_Pathway cluster_membrane Cell Exterior cluster_cell Cell Interior This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Activates K_efflux K+ Efflux BK_Channel->K_efflux Increases Cell_Membrane Cell Membrane Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Is the concentration correct? Start->Check_Concentration Check_Solubility Is the compound fully dissolved? Check_Concentration->Check_Solubility Yes Adjust_Concentration Adjust concentration and repeat. Check_Concentration->Adjust_Concentration No Check_Model Is the experimental model appropriate? Check_Solubility->Check_Model Yes Prepare_Fresh Prepare fresh solution. Check_Solubility->Prepare_Fresh No Check_Off_Target Could it be an off-target effect? Check_Model->Check_Off_Target Yes Validate_Model Validate model with controls. Check_Model->Validate_Model No Use_Blocker Use a specific BK channel blocker to confirm mechanism. Check_Off_Target->Use_Blocker Yes Resolved Problem Resolved Check_Off_Target->Resolved No Adjust_Concentration->Resolved Prepare_Fresh->Resolved Validate_Model->Resolved Use_Blocker->Resolved

Caption: General troubleshooting workflow for this compound.

References

Technical Support Center: NS19504 and Large-Conductance Calcium-Activated Potassium (BK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS19504, a potent activator of large-conductance calcium-activated potassium (BK) channels.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a small molecule positive modulator of large-conductance Ca(2+)-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1] It activates BK channels with an EC50 value of 11.0 ± 1.4 µM.[1] The primary mechanism of action involves shifting the voltage activation curve of the BK channel to the left, meaning the channel is more likely to open at more negative membrane potentials for a given intracellular calcium concentration.[1] Specifically, at a concentration of 10 µM, this compound has been shown to shift the voltage activation curve by approximately 60 mV.[1] This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle.[1]

Q2: Is there evidence for tachyphylaxis with long-term use of this compound in experimental models?

A2: Currently, there are no published long-term studies specifically investigating tachyphylaxis (a rapid decrease in response to a drug after repeated administration) with this compound. However, the potential for tachyphylaxis exists and should be a consideration in the design of long-term experiments.

Q3: What are the potential mechanisms that could lead to tachyphylaxis with a BK channel activator like this compound?

A3: While not directly studied for this compound, general mechanisms of ion channel desensitization and downregulation could contribute to a diminished response over time. These potential mechanisms include:

  • Channel Phosphorylation: Prolonged activation of BK channels could trigger cellular feedback mechanisms, including the activation of protein kinases. Phosphorylation of the BK channel alpha subunit can alter its gating properties and sensitivity to calcium and voltage, potentially leading to a desensitized state.[2]

  • Channel Internalization: Continuous stimulation of some ion channels can lead to their endocytosis and removal from the cell surface, reducing the number of available channels for activation. This process of internalization can be a mechanism to downregulate channel activity.

  • Changes in Subunit Expression: Long-term exposure to a channel modulator could potentially lead to compensatory changes in the expression levels of the pore-forming alpha subunit or its regulatory beta subunits. For instance, a decrease in the expression of the beta1 subunit, which enhances calcium sensitivity, could reduce the overall efficacy of a BK channel activator.

  • Alterations in Intracellular Calcium Signaling: The sustained hyperpolarization induced by this compound could indirectly affect intracellular calcium homeostasis. Changes in calcium signaling pathways could, in turn, impact the activity and regulation of BK channels.

Troubleshooting Guide for Long-Term Studies

If you observe a diminishing effect of this compound in your long-term experiments, consider the following troubleshooting steps:

  • Washout and Re-application: To test for acute desensitization, perform washout periods where the tissue or cells are incubated in a drug-free medium before re-introducing this compound. A recovery of the response after washout would suggest a reversible desensitization process.

  • Varying Concentration: Investigate if a higher concentration of this compound is required to achieve the same effect over time. This could indicate a shift in the dose-response curve, a hallmark of tachyphylaxis.

  • Assessing BK Channel Expression: If feasible for your experimental model, use techniques like Western blotting or qPCR to assess the protein and mRNA levels of the BK channel alpha and beta subunits after prolonged exposure to this compound.

  • Investigating Phosphorylation Status: For more in-depth mechanistic studies, consider examining the phosphorylation state of the BK channel alpha subunit using phospho-specific antibodies.

  • Control for Vehicle Effects: In long-term studies, it is crucial to have appropriate vehicle controls to ensure that the observed effects are due to this compound and not the solvent (e.g., DMSO).

Quantitative Data Summary

ParameterValueCell Type/TissueReference
EC50 11.0 ± 1.4 µMHEK293 cells expressing hBK channels[1]
Voltage Activation Shift ~60 mV leftward shift at 10 µMHEK293 cells expressing hBK channels[1]
Effect on Whole-Cell Currents Concentration-dependent increase in BK currentsGuinea pig bladder smooth muscle cells[3]
Inhibition of Spontaneous Contractions Significant reduction at 1 µMGuinea pig urinary bladder strips[1]

Experimental Protocols

Electrophysiological Recording of this compound Effects on BK Channels in HEK293 Cells
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human BK channel alpha subunit are cultured in standard growth medium.

  • Cell Preparation: For electrophysiology, cells are plated on glass coverslips.

  • Patch-Clamp Configuration: Whole-cell or inside-out patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (for whole-cell): Contains (in mM): 144 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

    • Pipette Solution (for whole-cell): Contains (in mM): 154 KCl, 1 MgCl2, 10 HEPES, and a calcium buffer (e.g., EGTA) to achieve a desired free calcium concentration (e.g., 300 nM), pH 7.2.

    • Bath Solution (for inside-out): Similar to the pipette solution, allowing for direct application of this compound to the intracellular face of the channel.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. Voltage steps or ramps are applied to elicit BK channel currents. To assess the effect of this compound on the voltage-activation relationship, tail currents can be measured at a negative potential (e.g., -120 mV) following depolarizing steps to a range of potentials.

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external or bath solution. The solution is perfused onto the cell.

Measurement of this compound Effect on Guinea Pig Urinary Bladder Smooth Muscle Contractions
  • Tissue Preparation: Guinea pig urinary bladders are dissected, and longitudinal smooth muscle strips are prepared.

  • Organ Bath Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Tension Recording: The strips are connected to isometric force transducers to record contractile activity.

  • Experimental Protocol:

    • An equilibration period is allowed for the muscle strips to develop stable spontaneous contractions.

    • A baseline recording of spontaneous contractions is obtained.

    • This compound is added to the organ bath in a cumulative or single-concentration manner.

    • The effect of this compound on the frequency and amplitude of spontaneous contractions is recorded.

    • To confirm the involvement of BK channels, experiments can be repeated in the presence of a specific BK channel blocker, such as iberiotoxin.

Visualizations

NS19504_Signaling_Pathway cluster_cell Smooth Muscle Cell This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Activates K_efflux K+ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx (decreased) Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental_Workflow_Tachyphylaxis cluster_workflow Investigating Potential Tachyphylaxis start Start Long-Term Experiment with this compound observe Observe Diminishing Effect Over Time start->observe washout Perform Washout and Re-application observe->washout Yes dose_response Conduct Dose-Response Curve Analysis observe->dose_response Yes expression Analyze BK Channel Subunit Expression (Western Blot / qPCR) observe->expression For mechanistic insight phosphorylation Assess BK Channel Phosphorylation Status observe->phosphorylation For mechanistic insight conclusion Conclude on Potential Tachyphylaxis Mechanism washout->conclusion dose_response->conclusion expression->conclusion phosphorylation->conclusion

Caption: Experimental workflow for investigating this compound tachyphylaxis.

References

Technical Support Center: Managing Solvent Effects with NS19504

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for controlling solvent effects when using the BK channel activator, NS19504. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended and most commonly used solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO, whereas it is poorly soluble in aqueous solutions like water (0.02 mg/mL)[1]. Several suppliers report excellent solubility in DMSO, with concentrations reaching up to 100 mg/mL (371.53 mM) or even 249 mg/mL (925.1 mM)[2][3]. Ethanol is another potential solvent, with a maximum concentration of 26.92 mg/mL (100 mM) reported.

Q2: How should I prepare and store a stock solution of this compound?

A2: To ensure the stability and integrity of your compound, follow a standard protocol for stock solution preparation (see Protocol 1 below). It is critical to use a high-purity, anhydrous grade of DMSO, as it is hygroscopic and can absorb atmospheric water, potentially impacting compound solubility and experimental consistency[3][4]. For complete dissolution, sonication may be required[2]. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability[2][3].

Q3: What is the maximum final concentration of DMSO I should use in my cell-based assays?

A3: The final concentration of DMSO in your assay is critical, as it can exert its own biological effects. While there is no single concentration that is safe for all cell types and experiments, a general guideline is to keep the final DMSO concentration as low as possible, ideally below 0.1%[5]. Many robust cell lines can tolerate up to 0.5% for extended periods, but concentrations of 1% or higher are often associated with significant cytotoxicity, membrane damage, and apoptosis[4][5][6][7]. The sensitivity to DMSO is highly dependent on the cell type and the duration of exposure[7][8]. Therefore, it is imperative to determine the no-effect concentration for your specific experimental system by running a vehicle dose-response curve (see Protocol 2).

Q4: My vehicle control (DMSO only) is showing unexpected biological activity. What should I do?

A4: This is a common issue indicating that the DMSO concentration is too high or that the cells are particularly sensitive. First, verify that the final DMSO concentration is identical across all experimental and control wells[4]. If the issue persists, you must determine the highest concentration of DMSO that does not cause an effect in your assay (see Protocol 2). If a sufficiently low, non-interfering concentration cannot be achieved while maintaining this compound solubility, consider reducing the incubation time or exploring alternative, less disruptive solvents[4].

Q5: How can I ensure the observed effects are from this compound and not the solvent?

A5: Proper experimental design with multiple controls is essential.

  • Vehicle Control: Every experiment must include a vehicle control group that is treated with the exact same concentration of DMSO as the this compound-treated group. The biological effect of the compound is determined by comparing the compound-treated group to the vehicle-treated group, not the untreated group.

  • Positive Control: Use a known BK channel activator to confirm that your experimental system is responsive.

  • Negative Control: To confirm that the effects of this compound are mediated by BK channels, perform experiments in the presence of a specific BK channel blocker, such as iberiotoxin[1]. The blocker should inhibit the effects of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO26.92 - 249100 - 925.1[2][3]
Ethanol26.92100
Water0.02~0.074[1]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline518.58[2]
15% Methyl-β-cyclodextrin9.0~33.4[1]

Table 2: General Guide to DMSO Concentrations and Potential Effects in Cell-Based Assays

DMSO Concentration (v/v)General EffectRecommendationsReference(s)
< 0.1% Generally considered safe and non-toxic for most cell lines.Ideal for most applications, especially for sensitive cells or long-term exposure studies.[4][5]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.A common range for many in vitro assays, but validation is required.[4][6][8]
0.5% - 1.0% May induce cytotoxicity and off-target effects in some cell lines.Use with caution. Only suitable for short-term exposure in robust cell lines.[4][5][7]
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.Generally not recommended for cell-based assays.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 269.16 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 269.16 g/mol * 1000 mg/g = 2.69 mg.

  • Weigh out 2.69 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear[2].

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C. For long-term storage (up to 2 years), -80°C is recommended[3].

Protocol 2: Determining the Optimal Vehicle (DMSO) Concentration

Objective: To identify the highest DMSO concentration that does not significantly affect cell viability or the primary assay endpoint.

Methodology:

  • Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at the density used for your main experiment. Allow the cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium. For example, create final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0.01%.

  • Controls: Include a "medium only" control group that receives no DMSO[4].

  • Treatment: Replace the medium in the wells with the corresponding DMSO dilutions. Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or a fluorescence-based assay).

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The optimal DMSO concentration is the highest concentration that results in minimal (<10%) loss of cell viability or change in your assay's baseline signal.

Visualizations

G start Unexpected Effect in Vehicle Control check_conc 1. Verify DMSO concentration is identical in all wells start->check_conc run_dose 2. Run Vehicle (DMSO) Dose-Response Assay (See Protocol 2) check_conc->run_dose decision Is there a concentration with no significant effect? run_dose->decision use_new_conc 3. Use the identified 'No-Effect' concentration for all experiments decision->use_new_conc Yes minimize_time 4. Minimize cell exposure time decision->minimize_time No alt_solvent 5. Consider alternative solvents (e.g., Ethanol) minimize_time->alt_solvent

Caption: Troubleshooting workflow for vehicle control issues.

G cluster_0 Cellular Environment Ca Intracellular Ca²⁺ BK_Channel BK Channel (KCa1.1) Ca->BK_Channel Vm Membrane Depolarization Vm->BK_Channel Efflux K⁺ Efflux & Hyperpolarization BK_Channel->Efflux This compound This compound (Positive Modulator) This compound->BK_Channel  enhances activation

Caption: Simplified BK channel activation pathway modulated by this compound.

G cluster_exp Experimental Groups cluster_logic Logical Subtraction Test Test Sample (this compound in DMSO) Test_Effect Total Observed Effect Test->Test_Effect Vehicle Vehicle Control (DMSO only) Vehicle_Effect Solvent Effect Vehicle->Vehicle_Effect Untreated Untreated Control (Medium only) Minus - Test_Effect->Minus Compound_Effect True Compound Effect Minus->Vehicle_Effect Equals = Minus->Equals Equals->Compound_Effect

Caption: Logical relationship of controls for isolating compound effects.

References

Technical Support Center: Ensuring NS19504 Stability and Efficacy in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NS19504, a potent activator of the large-conductance Ca2+-activated potassium (BK) channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on ensuring its stability and optimal performance in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name 5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine, is a small molecule activator of large-conductance Ca2+-activated potassium channels (BK, KCa1.1, MaxiK).[1] Its primary mechanism of action is to positively modulate BK channels, which leads to an increase in potassium efflux from the cell. This hyperpolarizes the cell membrane, making it less excitable. In smooth muscle cells, this hyperpolarization leads to relaxation.[2]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for its effective use in experiments.

PropertyValue
Molecular Formula C₁₀H₉BrN₂S
Molecular Weight 269.16 g/mol [3]
Appearance Light yellow to yellow solid[3]
EC₅₀ (in a Tl⁺ assay) 11 µM[1][2]

Q3: How should I prepare stock solutions of this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

SolventMaximum Solubility
DMSO 100 mg/mL (371.53 mM)[3]
Ethanol 26.92 mg/mL (100 mM)

For consistent results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can affect compound stability and solubility.[3]

Q4: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDuration
Powder -20°C3 years[3][4]
4°C2 years[3]
In Solvent (DMSO) -80°C2 years[3]
-20°C1 year[3]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of this compound in experimental buffers.

Problem 1: Precipitation of this compound upon dilution in aqueous buffer.

This is a common issue for hydrophobic compounds like this compound when a DMSO stock solution is diluted into a physiological buffer. The drastic change in solvent polarity causes the compound to "crash out" of the solution.[5]

  • Cause: The aqueous buffer cannot maintain the solubility of the hydrophobic compound at the desired concentration.

  • Solution:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform serial dilutions in the buffer.[6]

    • Reverse Addition: Add the DMSO stock solution dropwise to the full volume of the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations and precipitation.[5]

    • Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in cell-based assays to minimize solvent-induced artifacts and toxicity.[7] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control.[5]

    • Use of Solubilizing Agents: For in vivo studies or challenging in vitro systems, co-solvents like PEG300 and Tween-80 can be used to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]

Problem 2: Loss of this compound activity or inconsistent results.

This can be due to several factors, including compound degradation, improper solution preparation, or experimental variability.

  • Cause:

    • Degradation of this compound in the working solution.

    • Inaccurate concentration of the working solution.

    • Variability in the biological preparation.

  • Solution:

    • Freshly Prepare Working Solutions: Prepare the final working solution of this compound fresh for each experiment from a frozen stock.

    • Protect from Light: While not explicitly stated for this compound, it is good practice to protect solutions of organic small molecules from light to prevent photodegradation.

    • pH of the Buffer: The stability of many compounds is pH-dependent. Ensure the pH of your experimental buffer is stable and appropriate for your experiment.

    • Ensure Complete Dissolution: After diluting the DMSO stock, visually inspect the solution for any signs of precipitation. Gentle warming (to 37°C) or brief sonication can sometimes aid dissolution, but be cautious about the compound's stability at elevated temperatures.[5]

Problem 3: High background noise or off-target effects in electrophysiology recordings.

While this compound is reported to be highly selective for BK channels, experimental artifacts can sometimes be misinterpreted as off-target effects.

  • Cause:

    • High final DMSO concentration affecting ion channel function.

    • Instability of the patch-clamp recording.

  • Solution:

    • Maintain Low DMSO Concentration: Keep the final DMSO concentration in the recording chamber below 0.1% to minimize its effects on ion channels.

    • Vehicle Control: Always perform control experiments with the vehicle (e.g., buffer with the same final DMSO concentration) to account for any solvent effects.

    • Stable Recording Conditions: Ensure a stable giga-ohm seal and monitor the access resistance throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Electrophysiology

This protocol describes the preparation of a 10 µM working solution of this compound in an external recording solution.

  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Perform a serial dilution:

    • Take 1 µL of the 10 mM stock solution and add it to 999 µL of the external recording buffer to make a 10 µM solution.

    • It is recommended to add the DMSO stock to the buffer while vortexing to ensure rapid mixing.

  • Final DMSO concentration will be 0.1%.

  • Visually inspect the solution for any precipitation. If the solution is cloudy, it may be necessary to prepare a fresh solution at a lower concentration or use an intermediate dilution step.

  • Use the working solution immediately after preparation.

Protocol 2: Whole-Cell Patch-Clamp Recording of BK Channels

This protocol provides a general guideline for recording BK channel currents activated by this compound in a heterologous expression system or primary cells.

  • Cell Preparation: Culture cells expressing BK channels on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.

  • Pipette and Internal Solution: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution. The internal solution should contain a potassium-based primary salt (e.g., K-gluconate or KCl) and a calcium buffer (e.g., EGTA) to control the intracellular free calcium concentration.[8][9]

  • Recording Configuration:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -70 mV.

    • Apply voltage steps or ramps to elicit BK channel currents. A typical voltage ramp protocol is from -120 mV to +80 mV.[8][10]

  • Application of this compound:

    • Obtain a stable baseline recording of BK currents in the external solution.

    • Perfuse the cell with the freshly prepared this compound working solution (e.g., 10 µM).

    • Record the current response to this compound. An increase in outward current at positive potentials is expected.[10]

    • Wash out the compound with the external solution to observe the reversal of the effect.

Protocol 3: Organ Bath (Tissue Bath) Experiment for Smooth Muscle Contractility

This protocol describes a method to study the effect of this compound on the contractility of isolated smooth muscle strips (e.g., urinary bladder).[8][9]

  • Tissue Preparation:

    • Isolate the smooth muscle tissue (e.g., guinea pig urinary bladder) and place it in ice-cold physiological salt solution (PSS).

    • Cut the tissue into strips of appropriate size (e.g., ~6 x 1.5 mm).[8]

  • Organ Bath Setup:

    • Mount the tissue strips in an organ bath containing PSS at 37°C and bubbled with 95% O₂ and 5% CO₂.[8]

    • Apply an initial tension (e.g., 10 mN) and allow the tissue to equilibrate for at least 1 hour, with periodic washing.[8]

  • Experimental Procedure:

    • Induce spontaneous phasic contractions or stimulate contractions with an agonist (e.g., carbachol) or electrical field stimulation (EFS).

    • Once stable contractions are achieved, add this compound cumulatively to the bath to generate a concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10, and 30 µM).[9]

    • Record the changes in contractile force. This compound is expected to reduce the amplitude and/or frequency of contractions.[2][8]

    • A vehicle control (DMSO) should be run in parallel.

Visualizations

Signaling Pathway of BK Channel Activation in Smooth Muscle Relaxation

BK_Channel_Pathway This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Activates K_Efflux ↑ K⁺ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_Channels Inhibits Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Ca_i ↓ Intracellular [Ca²⁺] Ca_Influx->Ca_i Relaxation Smooth Muscle Relaxation Ca_i->Relaxation

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Workflow for Preparing this compound Working Solution

Solution_Prep_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Dissolve this compound powder in anhydrous DMSO stock_sol 10 mM Stock Solution stock_prep->stock_sol aliquot Aliquot and store at -80°C stock_sol->aliquot dilution Add DMSO stock to vortexing buffer aliquot->dilution buffer Aqueous Experimental Buffer buffer->dilution working_sol Final Working Solution (e.g., 10 µM) dilution->working_sol check Check for precipitation working_sol->check check->dilution Precipitate (troubleshoot) use Use immediately check->use Clear

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Logic for Compound Precipitation

Precipitation_Troubleshooting start Precipitation Observed? check_dmso Final DMSO concentration > 0.5%? start->check_dmso yes_dmso Lower DMSO concentration check_dmso->yes_dmso Yes no_dmso Check dilution method check_dmso->no_dmso No rapid_dilution Using rapid dilution? no_dmso->rapid_dilution yes_rapid Use stepwise or reverse addition rapid_dilution->yes_rapid Yes no_rapid Check buffer conditions rapid_dilution->no_rapid No check_buffer Is buffer pH and temperature optimal? no_rapid->check_buffer no_buffer Adjust buffer pH or temperature check_buffer->no_buffer No yes_buffer Consider co-solvents (PEG300, Tween-80) check_buffer->yes_buffer Yes

References

non-specific binding of NS19504 in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding of the small molecule inhibitor NS19504 in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with this compound?

A1: Non-specific binding refers to the interaction of a compound, in this case this compound, with molecules other than its intended biological target.[1] This can lead to misleading experimental results, such as false positives or an overestimation of the compound's potency. Non-specific binding can be caused by various molecular forces, including hydrophobic and electrostatic interactions between the compound and unintended proteins or assay components.[2][3] It is a critical parameter to control to ensure the accuracy of kinetic and affinity data.[1]

Q2: I'm observing a high background signal in my assay when using this compound. Could this be due to non-specific binding?

A2: Yes, a high background signal is a common indicator of non-specific binding. This can occur if this compound is binding to the assay plate, other proteins in your sample, or detection reagents.[4][5] It is essential to perform control experiments to identify the source of the high background.

Q3: My dose-response curve for this compound is very steep and doesn't fit a standard sigmoidal model. What could be the cause?

A3: A very steep, non-sigmoidal dose-response curve can be a sign of non-specific inhibition, potentially caused by the formation of colloidal aggregates by this compound at higher concentrations.[6] These aggregates can sequester and denature proteins, leading to a sudden and dramatic loss of activity that does not reflect a specific interaction with the target.

Q4: How can I differentiate between the specific, on-target effects of this compound and its non-specific, off-target effects?

A4: Differentiating between specific and non-specific effects is crucial for target validation.[7][8] Key strategies include:

  • Using a structurally unrelated inhibitor: Comparing the effects of this compound with another inhibitor that targets the same protein but has a different chemical structure can help confirm that the observed phenotype is due to on-target activity.[7][8]

  • Employing an inactive control compound: A close structural analog of this compound that is inactive against the target should not produce the same biological effect.[7]

  • Performing target engagement assays: Biophysical methods can confirm direct binding of this compound to its intended target.[9][10]

  • Conducting orthogonal assays: Testing this compound in a different assay format that measures a distinct aspect of the target's function can help validate on-target activity.[6]

Troubleshooting Guides

Issue 1: High Background Signal or Non-Specific Binding to Assay Components

Symptoms:

  • High signal in negative control wells (no target).

  • Signal saturation at low concentrations of this compound.

  • Poor signal-to-noise ratio.

Troubleshooting Steps:

  • Optimize Blocking: Insufficient blocking of the assay plate can lead to non-specific binding of this compound or detection reagents.[4][5]

    • Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA, casein).[4]

    • Extend the blocking incubation time.

    • Test different blocking agents.[4]

  • Adjust Buffer Composition: The components of your assay buffer can significantly influence non-specific interactions.[2][11]

    • Add a non-ionic detergent: Including a low concentration (e.g., 0.01-0.1%) of Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[2][4]

    • Increase salt concentration: Higher concentrations of NaCl can reduce charge-based non-specific binding.[11][12]

    • Adjust pH: Modifying the buffer pH can alter the charge of this compound and interacting proteins, potentially reducing non-specific binding.[11]

  • Include Bovine Serum Albumin (BSA): Adding BSA to your buffer and sample solutions can act as a "protein blocker," shielding this compound from non-specific interactions with surfaces and other proteins.[2][11] A common starting concentration is 1%.[11]

Summary of Buffer Optimization Strategies

StrategyComponentTypical ConcentrationMechanism of Action
Protein Blocker Bovine Serum Albumin (BSA)0.1 - 1%Shields analyte from non-specific protein-protein and protein-surface interactions.[2][11]
Surfactant Tween-200.01 - 0.1%Disrupts non-specific hydrophobic interactions.[2][4]
Salt Sodium Chloride (NaCl)50 - 200 mMShields charged molecules, reducing electrostatic interactions.[11][12]
pH Adjustment Buffer SystemVariesAlters the net charge of the compound and interacting proteins to minimize unwanted interactions.[11]
Issue 2: Suspected Inhibition by Colloidal Aggregation

Symptoms:

  • Very steep, non-sigmoidal dose-response curve.[6]

  • Inhibition is sensitive to the presence of detergents.

  • Inhibition increases with pre-incubation time of this compound and the target protein.[6]

Troubleshooting Steps:

  • Detergent Test: Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[6]

    • Analysis: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this strongly suggests inhibition by colloidal aggregation.

  • Pre-incubation Time Course: Compare the inhibitory effect of this compound with and without a pre-incubation step with the target protein.

    • Analysis: If inhibition increases with longer pre-incubation times, it may indicate a time-dependent, non-specific mechanism like aggregation.[6]

Issue 3: Confirming On-Target Engagement of this compound

Symptoms:

  • Activity is observed in the primary assay, but the specificity is unknown.

  • Need to confirm direct binding of this compound to the intended target protein.

Troubleshooting Steps:

  • Biophysical Binding Assays: Employ biophysical techniques to directly measure the interaction between this compound and its purified target protein.[9][10] These methods can confirm target engagement and provide quantitative binding data.[13]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.[10][14]

Comparison of Target Engagement Assays

AssayPrincipleSystemKey Output
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.[10]Purified ProteinThermal shift (ΔTm)
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to an immobilized ligand.[2]Purified ProteinBinding affinity (KD), kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[14]Purified ProteinBinding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)
Cellular Thermal Shift Assay (CETSA) Monitors the thermal stability of a target protein in the presence of a compound in a cellular environment.[14][15]Cells, Tissues, LysatesTarget engagement in a cellular context

Experimental Protocols

Protocol 1: Detergent Test for Colloidal Aggregation

  • Prepare two sets of assay buffers:

    • Set A: Standard assay buffer.

    • Set B: Standard assay buffer containing 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both Set A and Set B buffers.

  • Perform the biochemical assay according to your standard protocol, running the this compound dose-response curves in parallel using both buffer sets.

  • Generate dose-response curves for each condition and compare the IC50 values. A significant rightward shift in the IC50 in the presence of detergent is indicative of aggregation-based inhibition.

Protocol 2: General Workflow for Investigating Non-Specific Binding

This protocol outlines a systematic approach to characterizing the binding of this compound.

  • Primary Assay: Establish a robust primary assay to measure the activity of this compound.

  • Control Experiments:

    • Run the assay in the absence of the target protein to check for assay artifacts.

    • Include an inactive structural analog of this compound as a negative control.

  • Counter-Screening:

    • Perform the detergent test (Protocol 1) to rule out colloidal aggregation.

    • Test for autofluorescence or quenching if using a fluorescence-based assay.

  • Orthogonal Assay: Validate the activity of this compound in a secondary assay that measures a different aspect of the target's function.

  • Direct Binding Assays: Use biophysical methods (e.g., DSF, SPR, ITC) to confirm direct engagement of this compound with the purified target protein.

  • Cellular Target Engagement: Employ an assay like CETSA to confirm that this compound engages its target in a cellular environment.

Visualizations

cluster_pathway Hypothetical Signaling Pathway cluster_interference Potential Non-Specific Interference by this compound Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates This compound This compound This compound->Kinase1 On-Target Inhibition OffTarget1 Off-Target Protein 1 This compound->OffTarget1 Non-Specific Binding OffTarget2 Assay Reagent This compound->OffTarget2 Assay Interference

Caption: A diagram illustrating a hypothetical signaling pathway and potential points of on-target and non-specific interference by this compound.

start Unexpected Result with this compound check_controls Review Control Experiments (No Target, Inactive Compound) start->check_controls issue_artifact Potential Assay Artifact check_controls->issue_artifact Controls Show Signal issue_binding Potential Non-Specific Binding check_controls->issue_binding Controls are Clean detergent_test Perform Detergent Test (e.g., 0.01% Triton X-100) issue_binding->detergent_test valid_activity Proceed with Further Validation aggregation Likely Colloidal Aggregation detergent_test->aggregation Activity Reduced buffer_opt Optimize Assay Buffer (BSA, Salt, Detergent) detergent_test->buffer_opt Activity Unchanged biophysical_assays Perform Direct Binding Assays (DSF, SPR, ITC) buffer_opt->biophysical_assays cetsa Confirm Cellular Target Engagement (CETSA) biophysical_assays->cetsa cetsa->valid_activity

Caption: A troubleshooting workflow for investigating unexpected results and potential non-specific binding of this compound.

rel_a Primary Screen Hit rel_b Confirm Structure & Purity rel_a->rel_b rel_c Rule out Assay Interference (e.g., Aggregation, Autofluorescence) rel_b->rel_c rel_d Confirm Direct Target Binding (Biophysical Assays) rel_c->rel_d rel_e Use Structurally Dissimilar Inhibitor rel_d->rel_e rel_f Use Inactive Analog rel_d->rel_f rel_g Confirm Cellular Target Engagement rel_e->rel_g rel_f->rel_g rel_h High Confidence in On-Target Activity rel_g->rel_h

References

Technical Support Center: Mitigating Potential Cytotoxicity of NS19504

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the BK channel activator NS19504, particularly at high concentrations. While this compound is known for its selectivity, it is crucial to assess and mitigate potential off-target effects and cytotoxicity in any experimental setup.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a potent and selective small-molecule activator of the large-conductance Ca2+-activated potassium channels (BK channels, KCa1.1).[2] It functions by shifting the voltage activation curve of the BK channel, leading to increased channel opening and potassium ion efflux.[3][4] This results in hyperpolarization of the cell membrane, which can lead to effects like smooth muscle relaxation.[5] Its EC50 value for BK channel activation is approximately 11.0 μM.[2][6]

Q2: Is this compound known to be cytotoxic?

A2: The available literature suggests that this compound has a favorable selectivity profile and, in some studies, had no significant effects on cell viability or proliferation.[3][7] However, like any compound, high concentrations may lead to off-target effects and potential cytotoxicity. It is imperative for researchers to empirically determine the cytotoxic threshold in their specific experimental model.

Q3: What are the potential off-target effects of this compound at high concentrations?

A3: While generally selective, one study noted that at a concentration of 10 µM, this compound could also inhibit the σ1 receptor, dopamine and norepinephrine transporters, and soluble epoxide hydrolase (sEH).[1] Such off-target activities at higher concentrations could contribute to unexpected biological effects, including cytotoxicity.

Q4: What is the recommended working concentration range for this compound?

A4: The effective concentration of this compound is assay-dependent. For in vitro studies, concentrations typically range from 0.3 µM to 10 µM to achieve significant BK channel activation.[2][3][4] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and endpoint.

Q5: What is the appropriate vehicle for dissolving and using this compound?

A5: this compound is soluble in DMSO.[2][6] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Always ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) and consistent across all experimental and control groups, as DMSO itself can be toxic to cells.[4]

Troubleshooting Guides

Problem: I am observing significant cell death in my experiments, even at concentrations near the EC50.

  • Possible Cause 1: Vehicle Toxicity

    • Solution: The vehicle, typically DMSO, can be cytotoxic at certain concentrations. Prepare a "vehicle control" group that treats cells with the highest concentration of DMSO used in your experiment (without this compound). If you observe cell death in the vehicle control, you need to lower the final DMSO concentration in your experiments.

  • Possible Cause 2: Cell Line Sensitivity

    • Solution: Different cell lines exhibit varying sensitivities to chemical compounds. It is possible your cell line is particularly sensitive to this compound or its off-target effects. Consider using a lower concentration range or reducing the exposure time.

  • Possible Cause 3: High Compound Concentration

    • Solution: Double-check your calculations for stock solution and dilutions. An error could lead to a much higher final concentration than intended. Always start with a broad range of concentrations in a pilot experiment to identify the optimal window.

Problem: How can I distinguish between apoptosis and necrosis in my cell cultures?

  • Solution: Apoptosis is a programmed cell death characterized by cell shrinkage and nuclear fragmentation, while necrosis is an uncontrolled cell death resulting from membrane damage.[8][9][10] To differentiate between them, use a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry.

    • Annexin V-positive / PI-negative cells: Early apoptosis

    • Annexin V-positive / PI-positive cells: Late apoptosis/necrosis

    • Annexin V-negative / PI-positive cells: Necrosis

Problem: My cell viability assay results are inconsistent.

  • Possible Cause 1: Inconsistent Cell Seeding

    • Solution: Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. Uneven cell distribution will lead to high variability.

  • Possible Cause 2: Compound Interference with Assay

    • Solution: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control where you add this compound to the assay medium and reagents to check for any direct interaction that could alter the absorbance reading.

  • Possible Cause 3: Bubbles in Wells

    • Solution: Bubbles can interfere with absorbance readings. Be careful during pipetting to avoid their formation. If present, they can be carefully removed with a sterile pipette tip.[11]

Data Presentation

Effective data management is key to understanding and mitigating cytotoxicity. Below are examples of how to structure your quantitative data.

Table 1: Example Data from an MTT Cell Viability Assay. This table illustrates a typical dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound on a hypothetical cell line (e.g., HEK-293) after 24 hours of exposure.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
11.220.0797.6%
51.190.0995.2%
101.100.0688.0%
250.950.1176.0%
500.680.0554.4%
1000.350.0428.0%

Table 2: Troubleshooting Checklist for Cytotoxicity Assays.

IssuePotential CauseRecommended Action
High well-to-well variabilityInconsistent cell seeding, edge effects, pipetting errors.Ensure proper mixing of cell suspension, avoid using outer wells of the plate, practice consistent pipetting.
High background in control wellsMedia components, contamination, compound interference.Test media alone, check for contamination, run cell-free compound controls.[12]
No dose-response observedConcentration range too low/high, inactive compound.Test a wider range of concentrations (logarithmic scale), verify compound integrity.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts for investigating this compound cytotoxicity.

Caption: Experimental workflow for assessing this compound cytotoxicity.

G start Unexpected Cell Death Observed q_vehicle Is the Vehicle Control (e.g., 0.1% DMSO) also toxic? start->q_vehicle sol_vehicle Reduce final DMSO concentration. Prepare fresh dilutions. q_vehicle->sol_vehicle Yes q_conc Are concentrations confirmed to be accurate? q_vehicle->q_conc No sol_conc Recalculate all dilutions. Verify stock concentration. q_conc->sol_conc No q_culture Is the cell culture healthy? (No contamination, normal morphology) q_conc->q_culture Yes sol_culture Use fresh, low-passage cells. Test for mycoplasma contamination. q_culture->sol_culture No conclusion Cytotoxicity is likely due to This compound (on- or off-target effect). Proceed with mechanistic studies. q_culture->conclusion Yes

Caption: Troubleshooting logic for unexpected cell death.

G cluster_off_target Off-Target Effects This compound High Concentration this compound (> 25 µM) sigma1 σ1 Receptor Inhibition This compound->sigma1 transporter Transporter Inhibition This compound->transporter other_kinases Other Kinase/Enzyme Inhibition This compound->other_kinases stress Cellular Stress sigma1->stress transporter->stress other_kinases->stress ros Increased ROS (Oxidative Stress) stress->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (Caspase-9, Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for this compound cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[11]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis.[14]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Controls: Include a "maximum LDH release" control by lysing a set of untreated cells with a lysis buffer provided in the kit.

References

Validation & Comparative

A Comparative Guide to BK Channel Activators: NS19504 vs. NS11021

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent large-conductance Ca2+-activated potassium (BK) channel activators: NS19504 and NS11021. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs by offering a clear overview of their respective potencies, mechanisms of action, and selectivity profiles, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundNS11021
Primary Mechanism Positive modulator, left-shifts voltage activation curvePotent activator, slows channel closing rate
Potency (EC50) ~11.0 µM~0.4-2.1 µM
Selectivity Favorable profile against 68 other receptors; modest effects on some SK/IK channels at higher concentrations.[1]More potent than NS1619; does not affect Kv, Na+, or Ca2+ channels at concentrations <10 µM.[2]
Functional Effects Relaxes bladder smooth muscle, reduces spontaneous phasic contractions.[1][3][4]Vasodilatory effects, enhances erectile responses, decreases bladder smooth muscle excitability and contractility.[2][5][6]
Off-Target Effects Minimal off-target effects reported.[7]May induce a BK-independent increase in intracellular calcium.[7]

Mechanism of Action and Electrophysiological Effects

Both this compound and NS11021 are positive modulators of the BK channel, a key regulator of cellular excitability.[8] These channels are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization.[1] By enhancing BK channel activity, these compounds facilitate potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. This mechanism is particularly relevant in smooth muscle cells, where it promotes relaxation.[3][5]

This compound activates BK channels in a concentration-dependent manner.[1] Electrophysiological studies have shown that 10 µM this compound can cause a significant 60 mV leftward shift in the voltage activation curve of heterologously expressed human BK (hBK) channels.[1][3][4] This indicates that in the presence of this compound, less membrane depolarization is required to open the channel.[1][9]

NS11021 , on the other hand, appears to be a more potent activator.[2] Its primary mechanism involves slowing the overall channel closing rate, which persists even in the nominal absence of Ca2+.[5] At a concentration of 30 µM, NS11021 has been shown to increase the open probability of BK channels by as much as 62-fold and significantly prolong the mean open time.[5] This compound also shifts the half-maximal activation voltage for BK channels toward more hyperpolarized voltages.[5]

Comparative Data

ParameterThis compoundNS11021
EC50 Value 11.0 ± 1.4 µM[1][4][10]0.4 - 2.1 µM[11][12]
Effect on Voltage Activation (at 10 µM) Left-shift of 60 mV[1][3][4]Shifts G-V to more hyperpolarized voltages[5]
Effect on Channel Kinetics Increases current at potentials positive to 0 mV[1][9]~10-fold slowing of deactivation at -200 mV (30 µM)[5]
Increase in Open Probability Not explicitly quantified62-fold increase at -80 mV (30 µM)[5][13]
Effect on Mean Open Time Not explicitly quantifiedIncreases from 0.15 to 0.52 ms at < -60 mV (30 µM)[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of BK channel activation and a typical experimental workflow for characterizing BK channel activators.

BK_Channel_Activation cluster_0 Cellular Environment cluster_1 BK Channel Membrane Depolarization Membrane Depolarization BK_Channel BK Channel (Closed State) Membrane Depolarization->BK_Channel activates Intracellular Ca2+ Intracellular Ca2+ Intracellular Ca2+->BK_Channel activates BK_Channel_Open BK Channel (Open State) BK_Channel->BK_Channel_Open Gating K_Efflux K+ Efflux BK_Channel_Open->K_Efflux Activator This compound / NS11021 Activator->BK_Channel facilitates opening Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Experimental_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell_Culture HEK293 cells expressing hBK channels Cell_Harvest Harvest cells (e.g., TrypLE) Cell_Culture->Cell_Harvest Patch_Clamp Whole-cell or Inside-out Patch Clamp Cell_Harvest->Patch_Clamp Data_Acquisition Record membrane currents (Voltage ramp/step protocols) Patch_Clamp->Data_Acquisition Data_Analysis Analyze current-voltage (I-V) relationships and channel kinetics Data_Acquisition->Data_Analysis EC50_Calculation Determine EC50 from concentration-response curves Data_Analysis->EC50_Calculation

References

A Comparative Guide to BK Channel Activators: NS19504 versus Mallotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the modulation of large-conductance Ca2+-activated potassium (BK) channels, the choice of activator is critical. This guide provides an objective comparison of two commonly used BK channel activators, NS19504 and mallotoxin, summarizing their performance based on available experimental data and outlining the methodologies for key experiments.

At a Glance: this compound vs. Mallotoxin

FeatureThis compoundMallotoxin
Chemical Nature Small molecule (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine)Natural lipid-soluble toxin (rottlerin)
Potency (EC50) 11.0 ± 1.4 µM[1][2]<0.5 µM[3]
Effect on Voltage-Dependence Left-shift of ~60 mV at 10 µM[1][2][4]Left-shift of >100 mV; ~118 mV[3] or ~72 mV[5]
Calcium Dependence Activates BK channels in the presence of intracellular Ca2+[1][4]Can activate BK channels in the absence of divalent cations (Ca2+, Mg2+)[3][6]
Mechanism of Action Positive modulator of BK channels[1][2]Interacts with the voltage-dependent gating of the channel[3][6]; does not functionally interact with the S6/RCK linker[7]
Selectivity Favorable selectivity profile against a panel of 68 receptors; no effect on Nav, Cav, SK, and IK channels[1]Known to be a protein kinase C inhibitor[3]
Cellular Effects Reduces spontaneous phasic contractions in bladder smooth muscle[1][2]Activates BK channels in vascular smooth muscle cells[3][6]

In-Depth Comparison

This compound is a synthetic small molecule identified through high-throughput screening as a positive modulator of BK channels.[1][8] It enhances channel activity in a concentration-dependent manner, with a reported EC50 of 11.0 µM.[1][2] Electrophysiological studies have demonstrated that this compound causes a significant leftward shift in the voltage activation curve of the BK channel, on the order of -60 mV at a concentration of 10 µM, making the channel more likely to open at more negative membrane potentials.[1][2][4] This activity is observed in both heterologous expression systems (hBK channels in HEK293 cells) and native cells, such as guinea pig urinary bladder smooth muscle cells.[1] Notably, this compound has a favorable selectivity profile, showing little to no activity on other ion channels like Nav, Cav, SK, and IK channels.[1]

Mallotoxin, also known as rottlerin, is a naturally occurring compound that potently activates BK channels.[3][6] It induces a more pronounced leftward shift in the conductance-voltage relationship, reported to be greater than 100 mV.[3][6] A key distinguishing feature of mallotoxin is its ability to activate BK channels even in the absence of intracellular calcium, suggesting a mechanism that directly targets the voltage-sensing or gating machinery of the channel.[3][6] This is in contrast to many other BK channel openers that rely on the presence of intracellular calcium for their modulatory effects. However, it is important to note that mallotoxin is also known to have other biological activities, including the inhibition of protein kinase C.[3]

Signaling Pathway and Experimental Workflow

The activation of BK channels by compounds like this compound and mallotoxin leads to an increase in potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type, such as relaxation of smooth muscle cells or modulation of neuronal excitability.

BK_Channel_Activation_Pathway BK Channel Activation Signaling Pathway cluster_membrane Cell Membrane BK_Channel BK Channel (α subunit) K_efflux K+ Efflux BK_Channel->K_efflux increased open probability Activator This compound or Mallotoxin Activator->BK_Channel binds to and activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Hyperpolarization->Cellular_Response

BK Channel Activation Pathway

A typical experimental workflow to evaluate and compare the effects of these compounds on BK channels involves electrophysiological recordings, most commonly using the patch-clamp technique.

Experimental_Workflow Experimental Workflow for Comparing BK Channel Activators Cell_Culture Cell Preparation (e.g., HEK293 cells expressing hBK channels) Patch_Clamp Patch-Clamp Recording (Whole-cell or Inside-out) Cell_Culture->Patch_Clamp Control_Recording Record Baseline BK Channel Activity Patch_Clamp->Control_Recording Compound_Application Apply Activator (this compound or Mallotoxin) Control_Recording->Compound_Application Experimental_Recording Record BK Channel Activity in presence of Activator Compound_Application->Experimental_Recording Data_Analysis Data Analysis (e.g., G-V curve shift, EC50 determination) Experimental_Recording->Data_Analysis

Experimental Workflow

Experimental Protocols

Patch-Clamp Electrophysiology for this compound Characterization

This protocol is based on studies characterizing this compound in HEK293 cells stably expressing human BK channels.[1]

  • Cell Culture: HEK293 cells expressing hBK channels are cultured under standard conditions.

  • Electrophysiological Recordings: Whole-cell and inside-out patch-clamp recordings are performed.

  • Solutions:

    • Pipette (intracellular) solution (for whole-cell): Contains (in mM): 154 KCl, 2 MgCl2, 10 HEPES, 10 BAPTA, with free Ca2+ adjusted to the desired concentration (e.g., 300 nM). pH adjusted to 7.2 with KOH.

    • Bath (extracellular) solution: Contains (in mM): 154 KCl, 2 MgCl2, 10 HEPES. pH adjusted to 7.2 with KOH. For inside-out patches, the bath solution effectively becomes the intracellular solution. A physiological K+ gradient can also be used (e.g., 4 mM external K+ / 154 mM internal K+).[4]

  • Voltage Protocol: To determine the voltage-dependence of activation, cells are held at a holding potential (e.g., -90 mV), and currents are elicited by voltage steps to various potentials (e.g., from -120 mV to +120 mV).[1][4] Tail currents are then measured at a hyperpolarized potential (e.g., -120 mV) to construct the conductance-voltage (G-V) relationship.[4] Voltage ramps can also be used to assess current-voltage relationships.[4]

  • Data Analysis: The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) in the absence and presence of this compound. The EC50 is determined from concentration-response curves.

Patch-Clamp Electrophysiology for Mallotoxin Characterization

This protocol is based on studies characterizing mallotoxin's effect on BK channels expressed in HEK cells.[3]

  • Cell Culture: HEK293 cells expressing BK channels (e.g., mSlo1) are used.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed.

  • Solutions:

    • Pipette (intracellular) solution: Can be a Ca2+-free solution containing (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with KOH.

    • Bath (extracellular) solution: Contains (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: Similar to the protocol for this compound, voltage steps are applied to elicit BK currents and determine the G-V relationship. A holding potential of -80 mV might be used, with depolarizing steps to a range of voltages.

  • Data Analysis: The shift in the V1/2 of the G-V curve upon application of mallotoxin is quantified.

Conclusion

Both this compound and mallotoxin are effective activators of BK channels, yet they exhibit distinct properties that may make one more suitable than the other for specific research applications.

  • This compound is a selective, synthetic activator with a well-defined potency. Its dependence on intracellular calcium for modulation makes it a useful tool for studying BK channel function under more physiological conditions where calcium signaling is a key component.

  • Mallotoxin is a highly potent, naturally derived activator that can open BK channels independently of intracellular calcium. This unique property makes it an invaluable tool for dissecting the voltage-dependent gating mechanisms of the channel. However, its off-target effects, particularly on protein kinase C, should be considered when interpreting experimental results.

The choice between this compound and mallotoxin will ultimately depend on the specific experimental goals. For studies requiring high selectivity and a calcium-dependent mode of action, this compound is a strong candidate. For investigations into the fundamental mechanisms of voltage-dependent gating or when calcium-independent activation is desired, mallotoxin offers a powerful, albeit less selective, alternative.

References

Assessing the Specificity of NS19504 Against Other Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NS19504 is a novel small-molecule activator of the large-conductance Ca2+-activated potassium (BK) channel, also known as KCa1.1 or MaxiK.[1][2][3][4] Its potential as a therapeutic agent, particularly for conditions such as bladder overactivity, necessitates a thorough understanding of its selectivity profile against other ion channels to anticipate potential off-target effects.[2][5] This guide provides a comprehensive comparison of this compound's activity on its primary target and other key ion channels, supported by experimental data and detailed protocols.

Quantitative Comparison of this compound Activity

The following table summarizes the known effects of this compound on various ion channels based on electrophysiological studies. The data highlights the compound's potent activation of BK channels with significantly less activity on other tested channels at comparable concentrations.

Ion ChannelChannel Subtype(s)Test SystemThis compound ConcentrationObserved EffectReference
BK (KCa1.1) hBKHEK293 cells0.3 µMDistinct activation[2]
hBKHEK293 cells10 µM60 mV leftward shift in voltage activation curve[2]
Native BKGuinea pig bladder smooth muscle cells0.32 µM127 ± 7% of control current[1]
Native BKGuinea pig bladder smooth muscle cells1.0 µM194% of control current[4]
Native BKGuinea pig bladder smooth muscle cells3.2 µM258% of control current[4]
Native BKGuinea pig bladder smooth muscle cells10 µM561% of control current[4]
IK (KCa3.1) hIKHEK293 cells1 µM119 ± 5% of control current (modest increase)[1]
hIKHEK293 cells10 µM234 ± 29% of control current (clear activation)[1]
SK (KCa2.x) hSK2, hSK3HEK293 cellsNot specifiedNo significant effect mentioned[1]
Voltage-gated Na+ (Nav) rNav1.2HEK293 cellsNot specifiedNo significant effect mentioned in functional tests[1][3]
Voltage-gated Ca2+ (Cav) L- and N-typeNot specifiedNot specifiedNo effect
KATP Not specifiedNot specifiedNot specifiedNo effect
hERG (Kv11.1) Not specifiedNot specifiedNot specifiedNo effect
Other Receptors/Transporters σ1 receptor, Dopamine transporter (DAT), Norepinephrine transporter (NET), soluble epoxide hydrolase (sEH)Radioligand binding assays10 µMInhibition[3]

Experimental Protocols

The specificity of this compound has been primarily assessed using electrophysiological techniques, which allow for the direct measurement of ion channel activity.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.[1][6]

  • Transfection: Cells are stably transfected with the cDNA encoding the specific ion channel subunit of interest (e.g., hBK, hIK, hSK2, hSK3, rNav1.2).[1] This allows for the isolated study of the compound's effect on a single channel type.

Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp
  • Objective: To measure ionic currents flowing through the channel of interest in the presence and absence of this compound.[1][6]

  • Whole-Cell Configuration:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch within the pipette is ruptured, allowing for control of the intracellular solution and measurement of the total current from the entire cell membrane.

    • Voltage ramps or steps are applied to elicit channel opening, and the resulting currents are recorded.[1]

  • Inside-Out Patch Configuration:

    • After forming a seal, the pipette is retracted, excising a small patch of the membrane with the intracellular side facing the bath solution.[1][7][8]

    • This configuration is ideal for studying the direct effects of intracellularly applied compounds like this compound on the channel.[1]

  • Solutions:

    • Intracellular (Pipette) Solution: Typically contains a high concentration of the primary permeant ion (e.g., K+ for potassium channels) and a calcium buffer (e.g., EGTA) to set the free Ca2+ concentration to a specific level (e.g., 0.3 µM or 0.4 µM) to study Ca2+-activated channels.[1][7][8]

    • Extracellular (Bath) Solution: Contains the appropriate ions to maintain physiological conditions and the ion being studied. This compound is applied to the bath in the inside-out configuration.[1]

  • Data Analysis: The current amplitude, voltage-dependence of activation, and other kinetic properties of the channel are analyzed before and after the application of this compound to determine its effect.[1][7][8]

Radioligand Binding Assays
  • Objective: To assess the binding of this compound to a wide panel of receptors and transporters to identify potential off-target interactions.

  • Methodology: A radiolabeled ligand with known high affinity for a specific receptor or transporter is incubated with a preparation of the target protein in the presence and absence of this compound.

  • Data Analysis: A reduction in the binding of the radioligand in the presence of this compound indicates that the compound is interacting with the target protein. This method was used to screen this compound against 68 different targets.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing ion channel specificity and the signaling context of this compound's action.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Stable Transfection (e.g., hBK, hIK) HEK293->Transfection Cell_Culture Cell Culture Transfection->Cell_Culture Patch_Clamp Whole-Cell or Inside-Out Patch-Clamp Cell_Culture->Patch_Clamp Data_Acquisition Current Recording (Voltage Ramps/Steps) Patch_Clamp->Data_Acquisition Control Control (Vehicle) Data_Acquisition->Control NS19504_app This compound Application Data_Acquisition->NS19504_app Comparison Comparison of Current Properties Control->Comparison NS19504_app->Comparison Specificity Determine Specificity Comparison->Specificity

Caption: Experimental workflow for assessing this compound specificity.

G cluster_primary Primary Target cluster_off_target Off-Target Effects (at higher concentrations) cluster_no_effect No Significant Effect This compound This compound BK BK Channel (KCa1.1) This compound->BK Potent Activation IK IK Channel (KCa3.1) This compound->IK Weak Activation Sigma1R σ1 Receptor This compound->Sigma1R Inhibition DAT Dopamine Transporter This compound->DAT Inhibition NET Norepinephrine Transporter This compound->NET Inhibition Nav Nav Channels Cav Cav Channels SK SK Channels hERG hERG

References

A Comparative Analysis of NS19504 and Other Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel smooth muscle relaxant NS19504 with other well-established large-conductance Ca2+-activated potassium (BK) channel openers, NS11021 and NS1619. The focus is on their mechanism of action, potency, and the experimental methodologies used to characterize these compounds.

Introduction to BK Channels and Smooth Muscle Relaxation

Large-conductance Ca2+-activated potassium (BK) channels are key regulators of smooth muscle tone.[1] Activation of these channels leads to an efflux of potassium ions, causing membrane hyperpolarization. This hyperpolarization inhibits the activity of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.[1] Consequently, BK channel openers are a promising class of therapeutic agents for conditions characterized by smooth muscle hyperactivity, such as overactive bladder and certain vascular disorders.

Comparative Efficacy and Potency

The following table summarizes the available quantitative data on the potency of this compound, NS11021, and NS1619 in various smooth muscle tissues. Direct comparison of potency can be challenging due to variations in experimental conditions and tissues used across different studies.

CompoundTissuePotency (EC50/pD2)Reference(s)
This compound Guinea Pig Bladder Smooth MuscleEC50: 11.0 ± 1.4 µM[2][3]
NS11021 Rat Corpus Cavernosum Smooth MusclepD2: 4.7 ± 0.3
HEK293 cells expressing hBK channelsEC50: ~2.4 µM (at 120 mV, 1 µM Ca2+)[4]
NS1619 Various Vascular Smooth MusclesEC50: 10 - 30 µM[5]
Rat Detrusor Smooth MuscleEffective at 30 µM[6]
Human Detrusor Smooth MuscleEffective at 10 µM[7]

Note on pD2: The pD2 value for NS11021 is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response. While not a direct EC50 value, it provides an indication of potency. A higher pD2 value corresponds to higher potency.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for this compound and other BK channel openers is the positive modulation of the BK channel, leading to smooth muscle relaxation. The signaling cascade is initiated by the binding of the activator to the BK channel, which increases its open probability. This leads to membrane hyperpolarization and a cascade of intracellular events culminating in relaxation. The activity of BK channels can also be modulated by intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and their respective protein kinases, PKA and PKG.[5][8][9][10]

BK Channel Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BK_Opener BK Channel Opener (e.g., this compound) BK_Channel BK Channel BK_Opener->BK_Channel Activates K_efflux K+ Efflux BK_Channel->K_efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx_decrease Decreased Ca2+ Influx Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC_inhibition VGCC Inhibition Hyperpolarization->VGCC_inhibition VGCC_inhibition->Ca_influx_decrease Intracellular_Ca_decrease Decreased Intracellular [Ca2+] Ca_influx_decrease->Intracellular_Ca_decrease Relaxation Smooth Muscle Relaxation Intracellular_Ca_decrease->Relaxation PKA PKA PKA->BK_Channel Modulates PKG PKG PKG->BK_Channel Modulates cAMP cAMP cAMP->PKA Activates cGMP cGMP cGMP->PKG Activates

Caption: Signaling pathway of BK channel-mediated smooth muscle relaxation.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This in vitro method is used to assess the contractile and relaxant properties of smooth muscle tissues in response to pharmacological agents.

Methodology:

  • Tissue Preparation: Smooth muscle tissue (e.g., bladder, artery) is dissected from a euthanized animal and placed in a cold, oxygenated physiological salt solution (PSS). The tissue is cleaned of connective tissue and cut into strips or rings.

  • Mounting: The tissue preparation is mounted in a water-jacketed organ bath containing PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to a force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period, with regular washing with fresh PSS.

  • Contraction Induction: A contractile agent (e.g., carbachol, phenylephrine, or high KCl solution) is added to induce a stable contraction.

  • Drug Application: Cumulative concentrations of the smooth muscle relaxant (e.g., this compound) are added to the bath, and the resulting relaxation is recorded.

  • Data Analysis: Concentration-response curves are generated, and parameters such as EC50 (the concentration of the drug that produces 50% of its maximal effect) and Emax (maximal relaxation) are calculated.

Isolated Organ Bath Workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction C->D E Cumulative Drug Application D->E F Record Relaxation E->F G Data Analysis (EC50, Emax) F->G Whole-Cell Patch-Clamp Workflow A Cell Isolation B Pipette Positioning and Seal Formation A->B C Establish Whole-Cell Configuration B->C D Voltage Clamp and Baseline Recording C->D E Drug Perfusion D->E F Record Current Changes E->F G Data Analysis F->G FLIPR Assay Workflow A Plate Cells Expressing Target Channel B Load with Fluorescent Dye A->B C Add Test Compounds B->C D Apply Stimulus C->D E Measure Fluorescence with FLIPR D->E F Identify 'Hits' E->F

References

Unveiling the Mechanism of NS19504: A Comparative Guide to a Potent BK Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule activator is paramount. This guide provides a comparative analysis of NS19504, a potent activator of the large-conductance Ca2+-activated potassium (BK) channel, and outlines a potential path to confirming its mechanism through site-directed mutagenesis.

This compound has been identified as a positive modulator of BK channels, also known as KCa1.1 or MaxiK channels, with an EC50 value of approximately 11.0 µM.[1][2] These channels are crucial regulators of neuronal excitability and smooth muscle tone, making them attractive therapeutic targets for a range of disorders.[3][4] Electrophysiological studies have demonstrated that this compound activates BK channels, causing a significant leftward shift in the voltage activation curve by approximately 60 mV at a concentration of 10 µM.[2] This indicates that the channel is more likely to be open at more negative membrane potentials in the presence of the compound. Functionally, this compound has been shown to reduce spontaneous phasic contractions in bladder smooth muscle, an effect that is inhibited by the specific BK channel blocker iberiotoxin.[2][5]

While the functional effects of this compound are well-documented, the precise binding site and the molecular determinants of its interaction with the BK channel have not been fully elucidated through site-directed mutagenesis studies in publicly available literature. However, by examining the mechanisms of other BK channel activators, we can propose a robust experimental strategy to confirm the mechanism of this compound.

Comparative Analysis of BK Channel Activators

To provide context for a potential investigation into this compound's mechanism, it is useful to compare it with other known BK channel activators for which mutagenesis data are available.

CompoundReported EC50/PotencyKnown Mechanism/Binding Site InsightsKey References
This compound ~11.0 µMLeft-shifts voltage activation; specific binding site not yet confirmed by mutagenesis.[1][2]
NS1619 Activates at ~30 µMFunctionally interacts with the S6/RCK linker. A recent study suggests a binding pocket formed by the S6/RCK1 linker and the S4 transmembrane segment.[3][6][7][8]
Cym04 Activates at ~10 µMFunctionally interacts with the S6/RCK linker, similar to NS1619.[3][7][9]
GoSlo-SR Compounds Shifts voltage dependence by > -100 mV at 10 µMDoes not require the β1-subunit; involves the S4/S5 linker and the S6 segment.[10][11][12][13]
BMS-204352 Activates in nanomolar to low micromolar rangePotent activator of BK and KCNQ channels.[14][15][16][17][18]

Proposed Experimental Strategy: Confirming this compound's Mechanism via Site-Directed Mutagenesis

Based on the known structure and function of the BK channel and the mechanisms of other activators, a targeted site-directed mutagenesis study can be designed to identify the key residues involved in the action of this compound.

Experimental Workflow

G cluster_0 Plasmid Preparation & Mutagenesis cluster_1 Functional Expression & Electrophysiology cluster_2 Data Analysis & Interpretation WT_Plasmid Wild-Type BK Channel Plasmid Primer_Design Design Primers for Target Residues WT_Plasmid->Primer_Design Mutagenesis Site-Directed Mutagenesis (PCR) Primer_Design->Mutagenesis Transformation Transform into E. coli Mutagenesis->Transformation Sequencing Sequence Verify Mutations Transformation->Sequencing Transfection Transfect HEK293 Cells Sequencing->Transfection Patch_Clamp Whole-Cell/Inside-Out Patch Clamp Transfection->Patch_Clamp Data_Acquisition Record Currents (Control vs. This compound) Patch_Clamp->Data_Acquisition GV_Analysis Construct G-V Curves Data_Acquisition->GV_Analysis EC50_Analysis Determine EC50 Values Data_Acquisition->EC50_Analysis Compare Compare Mutant vs. Wild-Type Response GV_Analysis->Compare EC50_Analysis->Compare Conclusion Identify Key Residues & Propose Mechanism Compare->Conclusion

Caption: Proposed experimental workflow for investigating the mechanism of this compound using site-directed mutagenesis.

Detailed Methodologies

1. Site-Directed Mutagenesis:

  • Template: A mammalian expression vector containing the full-length cDNA of the human BK channel α-subunit (hSlo1).

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired single-point mutation. The mutation should be located in the center of the primer with at least 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction cycles should be optimized to minimize errors.

  • Template Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.

  • Transformation: Transform the mutated plasmids into competent E. coli for amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

2. Heterologous Expression and Electrophysiology:

  • Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK293) cells and transfect them with either the wild-type or mutant BK channel plasmids using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Electrophysiological Recordings: Approximately 24-48 hours post-transfection, perform whole-cell or inside-out patch-clamp recordings.

    • Solutions: Use standard intracellular and extracellular solutions with a defined K+ gradient and controlled free Ca2+ concentration.

    • Voltage Protocol: Apply a series of depolarizing voltage steps to elicit BK channel currents.

    • Drug Application: After obtaining a stable baseline recording, perfuse the cells with varying concentrations of this compound.

  • Data Analysis:

    • Measure the current amplitude at each voltage step in the absence and presence of this compound.

    • Construct conductance-voltage (G-V) relationships by dividing the current by the driving force.

    • Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

    • Generate dose-response curves to determine the EC50 of this compound for both wild-type and mutant channels.

Potential Signaling Pathway and Drug Interaction

The activation of BK channels by this compound leads to an increase in K+ efflux, which in turn hyperpolarizes the cell membrane. This hyperpolarization can have various downstream effects depending on the cell type.

G cluster_0 Cellular Effects This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel Binds to and activates K_Efflux Increased K+ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Ca_Influx Reduced Ca2+ Influx via VGCCs Hyperpolarization->Reduced_Ca_Influx Reduced_Neuronal_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Neuronal_Excitability Smooth_Muscle_Relaxation Smooth Muscle Relaxation Reduced_Ca_Influx->Smooth_Muscle_Relaxation

Caption: Signaling pathway illustrating the mechanism of action of this compound on cellular function.

Conclusion

While direct experimental evidence from site-directed mutagenesis is currently lacking for this compound, the established methodologies and the insights gained from studying other BK channel activators provide a clear roadmap for future investigations. By systematically mutating key residues in the transmembrane and intracellular domains of the BK channel, researchers can pinpoint the binding site of this compound and unravel the molecular intricacies of its activating mechanism. This knowledge will be invaluable for the rational design of more potent and selective BK channel modulators for therapeutic applications.

References

A Comparative Guide to the Dose-Response of NS19504 in Diverse Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response effects of NS19504, a known activator of the large-conductance Ca2+-activated K+ (BK) channel, across various cell types. We present a compilation of quantitative data, detailed experimental protocols, and a comparative analysis with other BK channel modulators to support your research and development endeavors.

Dose-Response Analysis of this compound

This compound has been characterized as a potent activator of BK channels, demonstrating varied efficacy and potency across different cellular backgrounds. The following tables summarize the dose-response relationships of this compound in key cell lines and primary cells.

Cell TypeAssay TypeParameterValue (µM)Reference
HEK293 (expressing hBK channels)Electrophysiology (QPatch)EC5011.0 ± 1.4[1]
Guinea Pig Urinary Bladder Smooth Muscle CellsElectrophysiology (Whole-cell patch clamp)% Increase in Current @ 0.32 µM127 ± 7% of control[2]
Guinea Pig Urinary Bladder Smooth Muscle CellsElectrophysiology (Whole-cell patch clamp)% Increase in Current @ 1.0 µM194 ± 16% of control[2]
Guinea Pig Urinary Bladder Smooth Muscle CellsElectrophysiology (Whole-cell patch clamp)% Increase in Current @ 3.2 µM530 ± 74% of control[3]
Guinea Pig Urinary Bladder Smooth Muscle CellsElectrophysiology (Whole-cell patch clamp)% Increase in Current @ 10 µM1834 ± 917% of control[3]
Melanoma Cells (IGR39)ElectrophysiologyCurrent Density Increase @ 20 µM~5-fold[4]
Pancreatic Ductal Adenocarcinoma Cells (Panc-1)ElectrophysiologyCurrent Density Increase @ 20 µM~7-fold[4]

Comparative Analysis with Alternative BK Channel Activators

To provide a broader perspective, this section compares the dose-response of this compound with other known BK channel activators: NS11021, BMS-204352, and GoSlo-SR-5-69.

CompoundCell TypeAssay TypeParameterValue (µM)Reference
This compound HEK293 (hBK) Electrophysiology EC50 11.0 ± 1.4 [1]
NS11021Rat Corpus Cavernosum Smooth Muscle CellsElectrophysiologyConcentration for significant K+ current increase0.01 - 1[2]
NS11021Human Umbilical Vein Endothelial Cells (HUVEC)ElectrophysiologyEffect on membrane current up to 1 µMNo change[2]
NS11021Melanoma Cells (IGR39)ElectrophysiologyCurrent Density Increase @ 10 µM~26-fold[5]
NS11021Pancreatic Ductal Adenocarcinoma Cells (Panc-1)ElectrophysiologyCurrent Density Increase @ 10 µM~15-fold[5]
BMS-204352HEK293 (KCNQ4 channels)ElectrophysiologyConcentration for channel activation0.1 - 10[6]
GoSlo-SR-5-69Rabbit Bladder Smooth Muscle CellsElectrophysiology (excised patch)EC500.251[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, we provide the following diagrams generated using Graphviz (DOT language).

BK_Channel_Signaling BK Channel Activation Signaling Pathway cluster_inputs Stimuli cluster_channel BK Channel cluster_outputs Downstream Effects Membrane Depolarization Membrane Depolarization BK_Channel BK Channel (KCa1.1) Membrane Depolarization->BK_Channel Increased Intracellular Ca2+ Increased Intracellular Ca2+ Increased Intracellular Ca2+->BK_Channel K+ Efflux K+ Efflux BK_Channel->K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Decreased Ca2+ Influx Decreased Ca2+ Influx Membrane Hyperpolarization->Decreased Ca2+ Influx Negative Feedback Cellular Response e.g., Muscle Relaxation, Reduced Neuronal Excitability Membrane Hyperpolarization->Cellular Response This compound This compound This compound->BK_Channel Positive Modulation

Caption: Simplified signaling pathway of BK channel activation by this compound.

Electrophysiology_Workflow Whole-Cell Patch Clamp Workflow A Cell Preparation (e.g., HEK293 expressing hBK) C Giga-seal Formation A->C B Pipette Preparation (filled with intracellular solution) B->C D Whole-Cell Configuration C->D E Baseline Current Recording D->E F Application of this compound (various concentrations) E->F G Recording of BK Channel Currents F->G H Data Analysis (Dose-Response Curve Generation) G->H

Caption: General workflow for whole-cell patch-clamp electrophysiology.

Calcium_Imaging_Workflow Calcium Imaging Workflow A Cell Seeding and Culture B Loading with Calcium Indicator (e.g., Fura-2 AM) A->B C Baseline Fluorescence Measurement B->C D Application of this compound C->D E Stimulation to Induce Ca2+ Influx (if necessary) D->E F Fluorescence Imaging D->F E->F G Data Analysis (Change in intracellular Ca2+ concentration) F->G

Caption: General workflow for calcium imaging experiments.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Cell Seeding in 96-well plate B Treatment with this compound (various concentrations) A->B C Incubation B->C D Addition of MTT Reagent C->D E Incubation to allow Formazan Crystal Formation D->E F Addition of Solubilization Solution E->F G Absorbance Measurement (570 nm) F->G H Data Analysis (% Cell Viability Calculation) G->H

Caption: General workflow for MTT cell viability assay.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording BK channel currents in HEK293 cells stably expressing the human BK channel (hBK).

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM) with CaCl2 (pH adjusted to 7.2 with KOH).

Procedure:

  • Cell Culture: Culture HEK293-hBK cells on glass coverslips in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit BK currents. A typical voltage ramp protocol is from -100 mV to +100 mV over 200 ms.

    • Record baseline currents.

    • Perfuse the chamber with external solution containing various concentrations of this compound.

    • Record currents in the presence of the compound.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +60 mV). Plot the percentage increase in current against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Calcium Imaging

This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured primary neurons.

Materials:

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Cultured primary neurons on glass-bottom dishes

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the neurons and wash with HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Record baseline fluorescence ratios.

    • Perfuse the cells with HBSS containing various concentrations of this compound.

    • If studying stimulus-induced calcium changes, apply a depolarizing stimulus (e.g., high K+ solution) in the presence and absence of this compound.

  • Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i. Calculate the change in this ratio to determine the effect of this compound on intracellular calcium dynamics.

MTT Cell Viability Assay

This protocol is a standard method to assess the effect of ion channel modulators on cell viability.[5][8][9][10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or other test compounds.

    • Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value if applicable.

References

Unveiling the Relaxing Potential of NS19504: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the BK channel activator NS19504 with other alternative compounds, offering researchers, scientists, and drug development professionals a thorough guide to its relaxing effects in various tissue preparations. This guide includes detailed experimental data, protocols, and visual representations of signaling pathways and workflows to support future research and development.

This compound is a potent and selective activator of the large-conductance Ca2+-activated potassium (BK) channels, which are crucial regulators of smooth muscle tone and neuronal excitability.[1][2] Activation of these channels leads to membrane hyperpolarization and subsequent relaxation of smooth muscle, making them a promising target for therapeutic intervention in conditions characterized by smooth muscle hypercontractility, such as overactive bladder.[3]

Comparative Analysis of this compound and Alternative BK Channel Activators

The relaxing effect of this compound has been most extensively studied in bladder smooth muscle. However, to provide a broader context of its potential applications, this guide compares its performance with other well-known BK channel activators across different smooth muscle tissues. The following tables summarize the available quantitative data.

Table 1: Effect of this compound on Bladder Smooth Muscle Contractions
Tissue PreparationSpeciesMethod of ContractionThis compound ConcentrationEffectReference
Urothelium-denuded bladder stripsGuinea PigSpontaneous phasic contractions1 µMReduced amplitude, force integral, and frequency[1]
Urothelium-denuded bladder stripsGuinea PigNerve-evoked contractions1 µMModest inhibition[1][2]
Urothelium-denuded bladder stripsGuinea PigHigh K+-induced contractions1 µMNo effect[1][2]
Table 2: Comparative Efficacy of Various BK Channel Activators in Different Smooth Muscle Tissues
CompoundTissue PreparationSpeciesEC50 / Effective ConcentrationObserved EffectReference
This compound Bladder Smooth MuscleGuinea PigEC50 = 11.0 ± 1.4 µMActivation of BK channels, relaxation[1][2]
NS1619 Detrusor Smooth MuscleRat30 µMDecreased spontaneous and carbachol-induced contractions[3]
Coronary ArteryPorcine~10 - 30 µMRelaxation[3]
Tracheal Smooth MuscleBovine3-30 µMIncreased open state probability of BK channels
NS11021 Bladder Smooth MuscleGuinea Pig3 µMReduced spontaneous action potential frequency and phasic contractions[4]
Corpus CavernosumHuman3 - 30 µMRelaxation[5]
BMS-204352 Not specified (developed for stroke)--Opener of neuronal KCa and KCNQ channels[1]
GoSlo-SR-5-130 Corpus Cavernosum Smooth MuscleRabbitConcentration-dependentInhibition of spontaneous contractions[5]
GoSlo-SR-5-6 & SR-5-44 Bladder Smooth MuscleRabbit-Negative shift in V1/2 of BK channel activation[6][7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the signaling pathway of BK channel activation and a general workflow for studying tissue relaxation.

BK_Channel_Signaling_Pathway cluster_cell Smooth Muscle Cell This compound This compound BK_Channel BK Channel (α & β subunits) This compound->BK_Channel Activates K_ion K+ BK_Channel->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Relaxation Muscle Relaxation Hyperpolarization->Relaxation Promotes Ca_ion_influx Ca2+ Influx Ca_Channel->Ca_ion_influx Mediates Contraction Muscle Contraction Ca_ion_influx->Contraction Decreased Ca2+ influx reduces Contraction->Relaxation

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental_Workflow cluster_workflow Experimental Workflow for Tissue Relaxation Studies Tissue_Isolation 1. Tissue Isolation (e.g., Bladder, Artery) Tissue_Mounting 2. Tissue Mounting in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration 3. Equilibration under controlled conditions Tissue_Mounting->Equilibration Contraction_Induction 4. Induction of Contraction (e.g., Spontaneous, Agonist-induced) Equilibration->Contraction_Induction Compound_Addition 5. Addition of Test Compound (e.g., this compound) Contraction_Induction->Compound_Addition Data_Recording 6. Data Recording (Isometric tension) Compound_Addition->Data_Recording Analysis 7. Data Analysis (e.g., EC50, % Relaxation) Data_Recording->Analysis

Caption: General experimental workflow for isolated tissue bath studies.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the cited studies to evaluate the relaxing effects of this compound and other BK channel activators.

Isolated Tissue Bath Myography (for Bladder, Vascular, and other Smooth Muscle)
  • Tissue Preparation: Animals are euthanized according to approved protocols. The target tissue (e.g., urinary bladder, coronary artery, corpus cavernosum) is excised and placed in a cold physiological salt solution (PSS). For bladder studies, the urothelium is often removed. The tissue is then cut into strips of appropriate dimensions.[1]

  • Mounting: The tissue strips are mounted in an organ bath chamber containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Tensioning: Tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a predetermined passive tension. During this period, the PSS is changed regularly.

  • Induction of Contraction:

    • Spontaneous Contractions: For tissues like the bladder, spontaneous phasic contractions often develop during the equilibration period.[1]

    • Agonist-Induced Contractions: Tissues can be pre-contracted with a specific agonist (e.g., phenylephrine for vascular tissue, carbachol for bladder).

    • High K+ Depolarization: A high-potassium PSS is used to induce contraction via membrane depolarization.[1]

    • Electrical Field Stimulation (EFS): To study nerve-mediated contractions, electrical pulses are delivered through platinum electrodes placed parallel to the tissue strip.[1]

  • Compound Administration: Once stable contractions are achieved, the test compound (e.g., this compound or an alternative) is added to the organ bath in a cumulative or single-concentration manner. A vehicle control is run in parallel.

  • Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The relaxing effect of the compound is typically quantified as a percentage reduction of the pre-existing contraction. For concentration-response curves, EC50 values are calculated.

Patch-Clamp Electrophysiology (for single-cell BK channel activity)
  • Cell Isolation: Single smooth muscle cells are isolated from the tissue of interest by enzymatic digestion (e.g., using collagenase and papain).

  • Recording: Whole-cell or single-channel recordings are performed using the patch-clamp technique. The cell is bathed in an extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

  • Voltage Protocols: The membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit ion channel currents.

  • Compound Application: The test compound is applied to the cell via the bath solution.

  • Data Analysis: The effect of the compound on BK channel activity is determined by measuring changes in current amplitude, open probability (Po), and the voltage-dependence of activation (V1/2).

Conclusion

This compound is a valuable pharmacological tool for studying the role of BK channels in smooth muscle physiology. Its potent relaxing effect on bladder smooth muscle, particularly on spontaneous contractions, highlights its potential for investigating and possibly treating bladder overactivity.[1] While direct comparative data in other tissues are limited, the information gathered on alternative BK channel activators provides a useful framework for designing future studies to explore the full therapeutic potential of this compound in a wider range of smooth muscle-related disorders. The detailed protocols and diagrams in this guide are intended to support such endeavors.

References

Cross-Validation of NS19504's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the BK channel activator NS19504 across different experimental models, providing a comparative assessment against other modulators to support further research and development.

This compound has been identified as a potent and selective activator of the large-conductance Ca2+-activated potassium channels (BK channels, KCa1.1).[1] These channels are crucial regulators of smooth muscle tone and neuronal excitability. Activation of BK channels leads to membrane hyperpolarization, which in smooth muscle cells, results in relaxation. This makes BK channel activators like this compound promising therapeutic candidates for conditions characterized by smooth muscle hyperactivity, such as overactive bladder.[1] This guide provides a cross-validation of this compound's effects using data from various experimental models and compares its performance with other known BK channel activators.

Mechanism of Action: BK Channel Activation

This compound acts as a positive modulator of BK channels.[1] The binding of this compound to the BK channel increases the probability of the channel opening at a given membrane potential and intracellular calcium concentration. This leads to an increased efflux of potassium (K+) ions from the cell, causing the cell membrane to hyperpolarize. In electrically excitable cells like smooth muscle myocytes, this hyperpolarization moves the membrane potential further away from the threshold required to open voltage-gated calcium (Ca2+) channels. The resulting decrease in Ca2+ influx leads to smooth muscle relaxation.[1]

BK_Channel_Activation_Pathway cluster_membrane Cell Membrane cluster_effects This compound This compound BK_channel BK Channel (KCa1.1) This compound->BK_channel Activates K_ion K⁺ BK_channel->K_ion K⁺ Efflux CaV_channel Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ CaV_channel->Ca_ion_in Ca²⁺ Influx Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Ca_ion_in->Relaxation Reduced Influx Leads to Ca_ion_out Ca²⁺ Hyperpolarization->CaV_channel Inhibits Opening

Caption: Signaling pathway of this compound-mediated smooth muscle relaxation.

Comparative Analysis of BK Channel Activators

The efficacy of this compound is best understood in comparison to other well-characterized BK channel activators. This section presents quantitative data from two key experimental models: in vitro electrophysiology and ex vivo tissue contractility studies.

In Vitro Model: Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology on Human Embryonic Kidney (HEK293) cells heterologously expressing human BK channels (hBK) is a standard method to directly measure the effect of a compound on channel activity.

CompoundModelParameterValue
This compound hBK-expressing HEK293 cellsEC₅₀11.0 ± 1.4 µM[1]
NS1619 Not available in a directly comparable hBK cell assayEC₅₀~10 – 30 µM (in various smooth muscles)[2]
Ex Vivo Model: Guinea Pig Bladder Strip Contractility

The functional consequence of BK channel activation in a relevant tissue is often assessed by measuring the relaxation of smooth muscle strips in an organ bath. Spontaneous phasic contractions in guinea pig urinary bladder strips are a well-established model for studying bladder muscle activity.

CompoundModelParameterEffect
This compound Guinea Pig Bladder StripsInhibition of Spontaneous ContractionsSignificant reduction at 1 µM[1]
NS1619 Guinea Pig Bladder StripsIC₅₀ for KCl-induced Contractions12.2 ± 3.2 µM[4]
NS11021 Guinea Pig Bladder StripsInhibition of Spontaneous Contractions~50% reduction at 3 µM[5]

These data indicate that this compound is a potent inhibitor of bladder smooth muscle contractions, with effects observed in the low micromolar range, comparable to or more potent than other established BK channel activators in similar assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the activity of BK channels in response to this compound in a controlled cellular environment.

  • Cell Culture: HEK293 cells stably expressing the human BK channel (hBK) are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Contains potassium gluconate or KCl, MgCl₂, HEPES, EGTA, and ATP, with a controlled free Ca²⁺ concentration, and pH adjusted to 7.2.

  • Electrophysiological Recording:

    • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential (e.g., -50 mV).

    • Currents are elicited by applying voltage ramps (e.g., from -100 mV to +50 mV).

  • Drug Application: this compound and comparator compounds are dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The solutions are perfused over the cell during recording.

  • Data Analysis: The increase in outward current in the presence of the compound compared to the baseline current is measured to determine the extent of channel activation and to calculate EC₅₀ values.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture hBK-HEK293 Cells D Obtain Giga-ohm Seal on Cell A->D B Prepare Recording Solutions C Pull & Fill Micropipette B->C C->D E Rupture Membrane (Whole-Cell) D->E F Apply Voltage Clamp Protocol E->F G Record Baseline Current F->G H Perfuse with This compound G->H I Record Drug-Evoked Current H->I J Measure Current Increase I->J K Calculate EC₅₀ J->K

Caption: General workflow for a whole-cell patch-clamp experiment.
Ex Vivo Organ Bath Myography

This protocol assesses the functional effect of this compound on tissue contractility.

  • Tissue Dissection: Male guinea pigs are euthanized according to ethical guidelines. The urinary bladder is excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution.

  • Strip Preparation: The bladder is opened, and the mucosal layer is removed. Strips of the detrusor smooth muscle (typically 1-2 mm wide and 5-7 mm long) are carefully dissected.

  • Mounting: The muscle strips are mounted vertically in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The strips are stretched to a baseline tension (e.g., 1 gram) and allowed to equilibrate for at least 60 minutes. During this time, spontaneous phasic contractions typically develop. The PSS is changed every 15-20 minutes.

  • Drug Administration: After a stable baseline of spontaneous contractions is established, this compound or comparator compounds are added to the organ bath in a cumulative concentration-response manner.

  • Data Acquisition and Analysis: The force of contractions is recorded continuously. The effect of the drug is quantified by measuring the change in the amplitude, frequency, or area under the curve of the contractions compared to the pre-drug baseline. IC₅₀ values for the inhibition of contractions are then calculated.

Conclusion

The available data from in vitro and ex vivo models consistently demonstrate that this compound is a potent activator of BK channels, leading to the relaxation of urinary bladder smooth muscle. Its efficacy is comparable to other known BK channel modulators like NS1619 and NS11021. The cross-validation of its effects across different experimental platforms—from single-channel recordings to tissue-level functional assays—provides a robust foundation for its use as a pharmacological tool and supports its potential for further therapeutic development. Researchers utilizing this compound can be confident in its mechanism of action, with the provided protocols serving as a guide for future investigations.

References

A Comparative Guide to the Efficacy of NS19504 in Wild-Type Versus BK Channel Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of NS19504, a known activator of the large-conductance Ca2+-activated potassium (BK) channels, in wild-type models versus hypothetical knockout models lacking the BK channel pore-forming α-subunit (KCNMA1). While direct experimental studies of this compound in KCNMA1 knockout animals are not yet published, this guide synthesizes existing data on the compound's mechanism of action and the phenotype of BK channel knockout mice to provide a scientifically grounded comparison.

Introduction to this compound

This compound is a small molecule activator of BK channels, which are crucial regulators of neuronal excitability and smooth muscle tone.[1] It has been shown to relax smooth muscle, such as in the urinary bladder, by activating BK channels, leading to membrane hyperpolarization and reduced contractility.[1][2] The compound activates BK channels with an EC50 value of 11.0 ± 1.4 µM.[1]

Efficacy of this compound in Wild-Type Models

In wild-type animals and tissues, this compound demonstrates clear efficacy in modulating physiological processes regulated by BK channels. Electrophysiological studies have confirmed that this compound activates BK channels in native smooth muscle cells.[1] In isolated guinea pig urinary bladder strips, this compound reduces spontaneous phasic contractions, an effect that is inhibited by the specific BK channel blocker iberiotoxin.[1] This demonstrates a target-specific action of this compound in wild-type tissues.

Table 1: Summary of this compound Efficacy in Wild-Type Models
Model System Experiment Type Key Findings Reference
HEK293 cells expressing hBK channelsWhole-cell & inside-out patch-clampLeft-shifted the voltage activation curve by 60 mV at 10 µM[1]
Guinea pig urinary bladder smooth muscle cellsWhole-cell patch-clampIncreased whole-cell currents in a concentration-dependent manner[1]
Guinea pig urinary bladder stripsIsometric tension recordingReduced spontaneous phasic contractions[1]

The KCNMA1 Knockout Model

The KCNMA1 knockout mouse, which lacks the pore-forming α-subunit of the BK channel, provides an ideal model to study the on-target effects of BK channel modulators. These mice are viable but exhibit a range of physiological abnormalities, including ataxia, tremor, and urinary incontinence.[3][4][5] The absence of BK channels in these animals means that a compound acting specifically through this target should have no effect.

Table 2: Expected Efficacy of this compound in KCNMA1 Knockout Models
Model System Experiment Type Hypothesized Key Findings Rationale
KCNMA1 knockout mouse urinary bladder smooth muscle cellsWhole-cell patch-clampNo significant increase in whole-cell currentsThe molecular target (BK channel) is absent.
KCNMA1 knockout mouse urinary bladder stripsIsometric tension recordingNo significant reduction in spontaneous phasic contractionsThe physiological mediator of the drug's effect is absent.
KCNMA1 knockout mouse in vivoBehavioral assays (e.g., motor coordination)No amelioration of the knockout phenotypeThe drug cannot compensate for the genetic deletion of its target.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

NS19504_Pathway cluster_wildtype Wild-Type Model cluster_knockout KCNMA1 Knockout Model NS19504_wt This compound BK_channel_wt BK Channel (KCNMA1) NS19504_wt->BK_channel_wt Activates K_efflux_wt K+ Efflux BK_channel_wt->K_efflux_wt Hyperpolarization_wt Hyperpolarization K_efflux_wt->Hyperpolarization_wt Reduced_Contraction_wt Reduced Smooth Muscle Contraction Hyperpolarization_wt->Reduced_Contraction_wt NS19504_ko This compound No_BK_channel_ko BK Channel Absent NS19504_ko->No_BK_channel_ko Target Absent No_Effect_ko No Effect on Membrane Potential or Contraction

Caption: Action of this compound in wild-type vs. knockout models.

Experimental Workflow for Comparative Efficacy Study

Experimental_Workflow cluster_ex_vivo Ex Vivo cluster_in_vivo In Vivo start Start: Acquire Wild-Type and KCNMA1 Knockout Mice genotyping Genotyping to Confirm Wild-Type and Knockout Status start->genotyping ex_vivo Ex Vivo Experiments: Isolated Tissue Preparations genotyping->ex_vivo in_vivo In Vivo Experiments: Systemic Drug Administration genotyping->in_vivo patch_clamp Whole-Cell Patch-Clamp on Smooth Muscle Cells ex_vivo->patch_clamp tension_recording Isometric Tension Recording of Bladder Strips ex_vivo->tension_recording behavioral Behavioral Assays (e.g., Open Field, Rotarod) in_vivo->behavioral physiological Physiological Measurements (e.g., Cystometry) in_vivo->physiological data_analysis Data Analysis and Comparison conclusion Conclusion on Target-Specific Efficacy of this compound data_analysis->conclusion patch_clamp->data_analysis tension_recording->data_analysis behavioral->data_analysis physiological->data_analysis

Caption: Workflow for comparing this compound efficacy.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the effect of this compound on whole-cell potassium currents in isolated bladder smooth muscle cells from wild-type and KCNMA1 knockout mice.

  • Cell Isolation: Urinary bladders are excised and placed in ice-cold Hanks' balanced salt solution. The mucosa is removed, and the detrusor muscle is minced and digested with papain and collagenase. Single smooth muscle cells are isolated by gentle trituration.

  • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains (in mM): 134 NaCl, 6 KCl, 1 MgCl2, 2 CaCl2, 10 glucose, and 10 HEPES (pH 7.4). The pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 10 EGTA (pH 7.2), with free Ca2+ buffered to a desired concentration.

  • Drug Application: this compound is applied at various concentrations via a perfusion system. Currents are elicited by voltage steps or ramps.

  • Expected Outcome: A significant increase in outward current in wild-type cells upon this compound application, with no corresponding increase in knockout cells.

Isometric Tension Recording of Bladder Strips
  • Objective: To assess the effect of this compound on the contractility of isolated urinary bladder strips from wild-type and KCNMA1 knockout mice.

  • Tissue Preparation: Longitudinal strips of detrusor muscle are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Recording: Changes in isometric tension are recorded using a force transducer. Spontaneous or induced (e.g., by carbachol) contractions are recorded.

  • Drug Application: Cumulative concentrations of this compound are added to the organ bath.

  • Expected Outcome: A concentration-dependent relaxation of pre-contracted bladder strips from wild-type mice, with no significant relaxation observed in strips from knockout mice.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for NS19504

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) with explicit disposal instructions for NS19504 is not publicly available. Therefore, this guidance is based on established best practices for the disposal of research-grade chemicals with unknown hazard profiles. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and procedures.

The primary principle for the disposal of a chemical with undocumented hazard information is to adopt a conservative approach, treating it as potentially hazardous.[1] This ensures the safety of laboratory personnel and compliance with environmental regulations.

Essential, Immediate Safety and Logistical Information

Due to the absence of specific toxicity and environmental hazard data for this compound, it is imperative to handle it as a chemical of unknown hazard. The following procedural steps are recommended for its disposal.

Operational Plan
  • Hazard Assessment: In the absence of data, assume this compound is hazardous. Review any internal data or structural similarities to other compounds that may provide insight into potential hazards.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound for disposal.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is certain.[1][2] It should be collected in a separate, dedicated waste container.[1]

  • Containment: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[2][3][4] The container should be clearly labeled.

  • Labeling: The waste container must be labeled clearly. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste - Caution: Hazards Unknown"[1]

    • The approximate quantity of the waste.

    • The date of accumulation.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3][5] This area should be secure, away from general lab traffic, and separate from incompatible materials.

Disposal Plan
  • Contact EHS: Do not attempt to dispose of this compound through regular trash or down the drain.[5][6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[1]

  • Provide Information: When arranging for pickup, provide the EHS department with all available information about this compound, including its name, quantity, and the fact that its hazards are not fully characterized.[1]

  • Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for the pickup and disposal of chemical waste.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Weight 269.16 g/mol
Molecular Formula C₁₀H₉BrN₂S
Purity ≥99% (HPLC)
Solubility in DMSO 100 mM
Storage Temperature +4°C (short term), -20°C (long term as solid)

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The recommended procedure is based on general chemical waste management guidelines.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generation assess_hazard Assess Hazard (Assume Hazardous Due to Lack of Data) start->assess_hazard ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazard->ppe segregate Segregate Waste (Dedicated Container) ppe->segregate contain Properly Contain Waste (Compatible, Sealed Container) segregate->contain label_container Label Container ('Hazardous Waste - this compound - Hazards Unknown') contain->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Disposal Complete (Handled by EHS) contact_ehs->end

References

Essential Safety and Operational Guide for Handling NS19504

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of NS19504, ensuring laboratory safety and procedural clarity.

This document provides critical safety and logistical information for the handling of this compound, a small molecule activator of the large-conductance Ca2+-activated potassium (BK) channels. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approved. Required at all times when in the laboratory.
Chemical Safety GogglesRequired when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
Body Protection Laboratory CoatA standard, buttoned lab coat should be worn to protect street clothes from contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the solid form of the compound to avoid inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood.

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • When weighing or preparing solutions, use a chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the work area.

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid compound in a chemical fume hood to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing. This compound is soluble in DMSO.

  • During Use: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • After Handling: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, bench paper, and empty vials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing the Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receive and Log this compound B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Prepare Work Area (Fume Hood, Bench Paper) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste (Solid and Liquid) G->H I Dispose of Waste via EHS H->I J Remove PPE and Wash Hands I->J

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS19504
Reactant of Route 2
Reactant of Route 2
NS19504

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.